Ethyl 4-amino-3,5-diiodobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-amino-3,5-diiodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9I2NO2/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLWBYIITJOICR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)I)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9I2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10278874 | |
| Record name | ethyl 4-amino-3,5-diiodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10278874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5400-81-7 | |
| Record name | Benzoic acid, 4-amino-3,5-diiodo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5400-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 10390 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005400817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5400-81-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10390 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 4-amino-3,5-diiodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10278874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 4-amino-3,5-diiodobenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties of Ethyl 4-amino-3,5-diiodobenzoate, a molecule of significant interest in synthetic organic chemistry and drug discovery. This document moves beyond a simple recitation of data, offering insights into the experimental rationale and theoretical underpinnings that govern the behavior of this halogenated aromatic compound.
Molecular Structure and Key Identifiers
Ethyl 4-amino-3,5-diiodobenzoate, a derivative of the local anesthetic Benzocaine, is characterized by the presence of two bulky, electron-withdrawing iodine atoms on the benzene ring, ortho to the amino group. This substitution pattern profoundly influences its electronic and steric properties, which in turn dictate its reactivity, solubility, and potential biological interactions.
Systematic Name: Ethyl 4-amino-3,5-diiodobenzoate CAS Number: 5400-81-7 Molecular Formula: C₉H₉I₂NO₂ Molecular Weight: 416.98 g/mol
Below is a diagram illustrating the logical relationship of the structural components of Ethyl 4-amino-3,5-diiodobenzoate.
Caption: Key functional groups of Ethyl 4-amino-3,5-diiodobenzoate.
Physicochemical Properties: A Tabulated Summary
The introduction of two iodine atoms significantly alters the physicochemical properties of the parent ethyl 4-aminobenzoate molecule. The following table summarizes the available data, providing a foundation for experimental design and theoretical modeling.
| Property | Value | Source/Method |
| Molecular Weight | 416.98 g/mol | Calculated |
| Melting Point | 148 °C | [Safety Data Sheet, 2023][1] |
| Boiling Point | 449.1 °C at 760 mmHg | [Safety Data Sheet, 2023][1] |
| Calculated logP | 3.7743 | Chemdiv |
| Polar Surface Area | 40.378 Ų | Chemdiv |
| Hydrogen Bond Donors | 2 | Chemdiv |
| Hydrogen Bond Acceptors | 3 | Chemdiv |
Synthesis and Purification: A Protocol Rooted in Self-Validation
The synthesis of Ethyl 4-amino-3,5-diiodobenzoate is most effectively achieved through the direct electrophilic iodination of ethyl 4-aminobenzoate (Benzocaine). The choice of iodinating agent and reaction conditions is critical to ensure high yield and regioselectivity, targeting the positions ortho to the activating amino group.
Rationale for Experimental Choices
The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. Since the para position is already occupied by the ethyl ester group, iodination occurs at the two equivalent ortho positions. Iodine monochloride (ICl) is a potent electrophilic iodinating agent, often generated in situ, that readily reacts with activated aromatic rings. The use of a suitable solvent and careful control of stoichiometry are paramount to prevent over-iodination or side reactions.
Detailed Experimental Protocol: Synthesis
Reaction: Iodination of Ethyl 4-aminobenzoate
Caption: Workflow for the synthesis of Ethyl 4-amino-3,5-diiodobenzoate.
Materials:
-
Ethyl 4-aminobenzoate (1.0 eq)
-
Iodine monochloride (2.2 eq)
-
Glacial acetic acid
-
Saturated aqueous sodium thiosulfate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Ethyl 4-aminobenzoate in glacial acetic acid.
-
Iodination: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of iodine monochloride in glacial acetic acid dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture into a beaker containing a stirred solution of saturated aqueous sodium thiosulfate to quench any unreacted iodine monochloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Detailed Experimental Protocol: Purification
Method: Recrystallization
Rationale for Solvent Choice: A mixed solvent system is often ideal for recrystallization when a single solvent does not provide the optimal solubility profile. For polyhalogenated aromatic compounds, a combination of a good solvent (in which the compound is soluble when hot) and a poor solvent (in which the compound is less soluble when cold) is effective. Ethanol and water are a common and effective pair for compounds with moderate polarity.
Procedure:
-
Dissolution: Dissolve the crude Ethyl 4-amino-3,5-diiodobenzoate in a minimal amount of hot ethanol.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Slowly add hot water to the hot ethanolic solution until the solution becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol-water mixture.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Spectroscopic and Analytical Characterization
Due to the limited availability of published experimental spectra for Ethyl 4-amino-3,5-diiodobenzoate, this section provides predicted data and interpretations based on the known effects of substituents on spectroscopic properties. These predictions serve as a guide for researchers in characterizing this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted): The ¹H NMR spectrum is expected to be relatively simple due to the symmetry of the molecule.
-
Aromatic Protons: A singlet in the aromatic region (δ 7.5-8.5 ppm). The two protons at positions 2 and 6 are chemically equivalent. The significant downfield shift compared to Benzocaine (δ 6.6-7.8 ppm) is due to the strong electron-withdrawing effect of the two iodine atoms.
-
Ethyl Group: A quartet corresponding to the -OCH₂- protons (δ 4.2-4.5 ppm) and a triplet for the -CH₃ protons (δ 1.2-1.5 ppm).
-
Amino Protons: A broad singlet for the -NH₂ protons (δ 4.5-5.5 ppm). The chemical shift can vary depending on the solvent and concentration.
¹³C NMR (Predicted): The ¹³C NMR spectrum will reflect the electronic environment of each carbon atom.
-
Carbonyl Carbon: A peak in the range of δ 165-170 ppm.
-
Aromatic Carbons:
-
C1 (ipso- to ester): δ 120-125 ppm.
-
C2/C6: δ 135-140 ppm.
-
C3/C5 (ipso- to iodine): δ 90-95 ppm. The significant upfield shift is a characteristic effect of iodine substitution.
-
C4 (ipso- to amino): δ 145-150 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.
-
C=O Stretching: A strong absorption band around 1700-1720 cm⁻¹ for the ester carbonyl group.
-
C-N Stretching: A band in the region of 1250-1350 cm⁻¹.
-
C-I Stretching: Bands in the far-infrared region, typically below 600 cm⁻¹.
-
Aromatic C-H and C=C Stretching: Bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
Mass Spectrometry (MS)
The mass spectrum will provide information about the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): A prominent peak at m/z 417, corresponding to the molecular ion. The isotopic pattern will be characteristic of a molecule containing two iodine atoms.
-
Fragmentation: Key fragmentation pathways would likely involve the loss of the ethyl group (-29 Da), the ethoxy group (-45 Da), and cleavage of the ester functionality.
Solubility and Acidity/Basicity (pKa)
Solubility Profile (Qualitative)
Based on its structure, Ethyl 4-amino-3,5-diiodobenzoate is expected to be:
-
Soluble in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).
-
Moderately soluble in chlorinated solvents like Dichloromethane and Chloroform.
-
Slightly soluble in alcohols such as Ethanol and Methanol.
-
Insoluble in water and nonpolar solvents like Hexane.
pKa Estimation
The basicity of the amino group in Ethyl 4-amino-3,5-diiodobenzoate is significantly reduced compared to aniline or Benzocaine. This is due to the strong electron-withdrawing inductive effect of the two ortho-iodine atoms, which destabilizes the anilinium conjugate acid.
Applications and Relevance in Research
Ethyl 4-amino-3,5-diiodobenzoate serves as a valuable building block in several areas of chemical and pharmaceutical research:
-
Medicinal Chemistry: As a derivative of a known bioactive molecule, it can be used as a starting material for the synthesis of novel therapeutic agents. The iodine atoms can also serve as handles for further functionalization via cross-coupling reactions.
-
Heavy-Atom Derivatives in X-ray Crystallography: The presence of two heavy iodine atoms makes this molecule a potential candidate for use as a heavy-atom derivative in protein crystallography to solve the phase problem.
-
Contrast Agents: Iodinated aromatic compounds are the basis for many X-ray contrast agents used in medical imaging. While this specific molecule may not be a final product, it serves as a key intermediate in the synthesis of more complex contrast media. MySkinRecipes suggests its use as an intermediate in the synthesis of contrast agents for medical imaging like X-ray or CT scans.[2]
Conclusion
Ethyl 4-amino-3,5-diiodobenzoate is a fascinating molecule whose physicochemical properties are dominated by the presence of two ortho-iodine substituents on an ethyl 4-aminobenzoate scaffold. This guide has provided a detailed, albeit partially predictive, overview of its synthesis, purification, and key analytical characteristics. As a versatile building block, a deeper experimental exploration of its properties and reactivity is warranted and is expected to unlock new opportunities in medicinal chemistry and materials science.
References
-
MySkinRecipes. Ethyl 4-amino-3-iodobenzoate. (n.d.). Retrieved from [Link]
-
PubChem. Benzoic acid, 4-amino-3,5-diiodo-, ethyl ester. (n.d.). Retrieved from [Link]
Sources
An In-Depth Technical Guide to Ethyl 4-amino-3,5-diiodobenzoate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-amino-3,5-diiodobenzoate is a halogenated aromatic compound of significant interest in the pharmaceutical and medical imaging fields. Its molecular structure, characterized by a di-iodinated benzene ring with an amino and an ethyl ester group, makes it a crucial intermediate in the synthesis of various organic molecules, most notably as a precursor to non-ionic X-ray contrast media. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, spectroscopic analysis, and its primary applications in drug development and medical imaging.
Physicochemical Properties
Ethyl 4-amino-3,5-diiodobenzoate is a solid at room temperature. Its core chemical and physical characteristics are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C9H9I2NO2 | [1] |
| Molecular Weight | 416.98 g/mol | [1] |
| CAS Number | 5400-81-7 | [1] |
| Melting Point | 148 °C | [1] |
| Boiling Point | 449.1 °C at 760 mmHg | [1] |
| Density | 2.191 g/cm³ | [1] |
| Appearance | Solid | |
| Solubility | Information not readily available |
Molecular Structure
The structure of Ethyl 4-amino-3,5-diiodobenzoate is foundational to its utility. The two iodine atoms significantly increase the molecule's electron density, a key feature for its application in X-ray contrast agents. The amino group serves as a reactive handle for further chemical modifications, while the ethyl ester can be hydrolyzed or transformed as needed in a synthetic pathway.
Caption: Chemical structure of Ethyl 4-amino-3,5-diiodobenzoate.
Synthesis Protocol
The synthesis of Ethyl 4-amino-3,5-diiodobenzoate is typically achieved through the direct iodination of Ethyl 4-aminobenzoate. The following protocol is a representative method.
Reaction Scheme:
Caption: Synthesis of Ethyl 4-amino-3,5-diiodobenzoate.
Materials:
-
Ethyl 4-aminobenzoate
-
Iodine monochloride (ICl)
-
Glacial acetic acid
-
Sodium bisulfite
-
Sodium bicarbonate
-
Ethanol
-
Deionized water
Procedure:
-
Dissolution: In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve Ethyl 4-aminobenzoate in glacial acetic acid.
-
Iodination: Cool the solution in an ice bath. Slowly add a solution of iodine monochloride in glacial acetic acid dropwise to the stirred solution. The reaction is exothermic and the temperature should be maintained below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, pour the mixture into a beaker containing a solution of sodium bisulfite in water to quench any unreacted iodine monochloride.
-
Precipitation: Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product will precipitate out of the solution.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash it thoroughly with deionized water. Recrystallize the solid from a suitable solvent system, such as ethanol/water, to obtain the purified Ethyl 4-amino-3,5-diiodobenzoate.
-
Drying: Dry the purified product in a vacuum oven.
Causality Behind Experimental Choices:
-
Glacial Acetic Acid as Solvent: It is an effective solvent for both the starting material and the iodinating agent, and it facilitates the electrophilic aromatic substitution reaction.
-
Iodine Monochloride as Iodinating Agent: ICl is a more potent electrophile than molecular iodine (I₂), leading to a more efficient di-iodination of the electron-rich aromatic ring.
-
Low-Temperature Reaction: The initial low temperature is crucial to control the exothermic reaction and to prevent unwanted side reactions.
-
Sodium Bisulfite Quench: This step is essential to safely neutralize the reactive and corrosive iodine monochloride.
-
Neutralization and Precipitation: Adjusting the pH is necessary to deprotonate the amino group and decrease the solubility of the product in the aqueous medium, leading to its precipitation.
-
Recrystallization: This is a standard purification technique to remove impurities and obtain a product of high purity.
Spectroscopic Analysis
¹H NMR Spectroscopy (Predicted):
-
Aromatic Protons: A singlet in the aromatic region (δ 7.5-8.5 ppm) corresponding to the two equivalent protons on the benzene ring.
-
Ethyl Group: A quartet (δ 4.0-4.5 ppm) for the -OCH₂- protons and a triplet (δ 1.0-1.5 ppm) for the -CH₃ protons, showing the characteristic ethyl ester pattern.
-
Amino Group: A broad singlet for the -NH₂ protons, the chemical shift of which can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted):
-
Carbonyl Carbon: A peak in the downfield region (δ 160-170 ppm).
-
Aromatic Carbons: Four distinct peaks are expected for the aromatic carbons. The carbons bearing the iodine atoms will be significantly shifted downfield.
-
Ethyl Group Carbons: Two peaks for the -OCH₂- (δ ~60 ppm) and -CH₃ (δ ~14 ppm) carbons.
FT-IR Spectroscopy (Predicted):
-
N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.
-
C=O Stretching: A strong absorption band around 1700-1720 cm⁻¹ characteristic of the ester carbonyl group.
-
C-N Stretching: A band in the region of 1250-1350 cm⁻¹.
-
C-I Stretching: Vibrations in the far-infrared region, typically below 600 cm⁻¹.
-
Aromatic C-H and C=C Stretching: Bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
Applications in Drug Development and Medical Imaging
The primary and most critical application of Ethyl 4-amino-3,5-diiodobenzoate is as a key starting material in the synthesis of non-ionic, low-osmolality X-ray contrast agents, such as Iopamidol and Iohexol.
Role in Contrast Agent Synthesis:
The development of modern iodinated contrast media has focused on increasing the iodine content per molecule while reducing the osmolality of the solution to minimize adverse effects.[2] Non-ionic dimers and monomers are the current standard of care.
The synthesis of these complex molecules involves several steps where Ethyl 4-amino-3,5-diiodobenzoate serves as a foundational building block. The amino group is typically acylated to introduce side chains that enhance water solubility and reduce toxicity. The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with other molecules to build the final contrast agent structure.
The presence of the two iodine atoms on the benzene ring is the key to the functionality of the final contrast agent. Iodine's high atomic number and electron density allow it to absorb X-rays efficiently, thereby enhancing the contrast of blood vessels and organs in medical imaging techniques like computed tomography (CT) scans.[2]
Safety and Toxicology
The Safety Data Sheet (SDS) for Ethyl 4-amino-3,5-diiodobenzoate indicates that while comprehensive toxicological data is not available, standard laboratory safety precautions should be followed.[1]
-
Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]
-
First Aid:
Detailed acute and chronic toxicity studies on Ethyl 4-amino-3,5-diiodobenzoate are not extensively published. However, as a precursor to widely used and well-studied contrast agents, its toxicological profile is implicitly linked to the final drug products. The impurities and byproducts from its synthesis are of critical concern in the manufacturing of pharmaceuticals.
Conclusion
Ethyl 4-amino-3,5-diiodobenzoate is a molecule of high importance in the field of medicinal chemistry and diagnostic medicine. Its well-defined physicochemical properties and reactive functional groups make it an indispensable precursor for the synthesis of modern iodinated X-ray contrast agents. A thorough understanding of its synthesis, spectroscopic characteristics, and safe handling is crucial for researchers and professionals involved in the development and manufacturing of these life-saving diagnostic drugs. Further research into its detailed toxicological profile and the optimization of its synthesis would be of continued value to the scientific community.
References
-
Wikipedia. Iodinated contrast. [Link]
Sources
Solubility Profiling of Ethyl 4-amino-3,5-diiodobenzoate: A Strategic Approach for Drug Development
An In-depth Technical Guide for the Pharmaceutical Scientist
Abstract
The solubility of an Active Pharmaceutical Ingredient (API) is a critical determinant of its biopharmaceutical properties, influencing everything from formulation design to bioavailability. Ethyl 4-amino-3,5-diiodobenzoate, a heavily substituted aromatic compound, presents a unique solubility challenge due to its complex physicochemical characteristics. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine and understand the solubility of this API in relevant organic solvents. We will move beyond simple data reporting to explore the causal relationships between molecular structure, solvent properties, and solubility, providing a robust, field-proven methodology for experimental determination and interpretation.
Introduction: The Critical Role of Solubility in Pharmaceutical Development
The journey from a promising chemical entity to a viable drug product is fraught with challenges, many of which are rooted in the physicochemical properties of the API. Among these, solubility is arguably one of the most fundamental. It is a prerequisite for absorption and, consequently, for therapeutic efficacy.[1][2] For an API like Ethyl 4-amino-3,5-diiodobenzoate, understanding its behavior in various solvents is essential for developing stable liquid formulations, designing efficient crystallization processes for purification, and predicting its performance in preclinical studies.[1]
This document serves as a technical guide for establishing a comprehensive solubility profile for Ethyl 4-amino-3,5-diiodobenzoate. We will first dissect its molecular structure to predict its solubility behavior, then outline a systematic approach for solvent selection, and finally, provide a detailed experimental protocol for quantitative solubility determination.
Table 1: Physicochemical Properties of Ethyl 4-amino-3,5-diiodobenzoate
| Property | Value | Source |
| CAS Number | 5400-81-7 | [3][4][5] |
| Molecular Formula | C₉H₉I₂NO₂ | [3] |
| Molecular Weight | 416.98 g/mol | [3][5] |
| Melting Point | 148°C | [3] |
| Density | 2.191 g/cm³ | [3] |
| Appearance | Solid (predicted) |
Theoretical Framework: Predicting Solubility from Molecular Structure
A deep understanding of the API's structure is the cornerstone of designing an efficient solubility study.[2] The principle of "like dissolves like" is a useful heuristic, but a more nuanced analysis of the functional groups within Ethyl 4-amino-3,5-diiodobenzoate allows for more precise predictions.
The molecule possesses several key features:
-
Aromatic Benzene Core: Provides a large, non-polar surface area, suggesting affinity for other aromatic or non-polar solvents.
-
Amino Group (-NH₂): Acts as a hydrogen bond donor, imparting a degree of polarity and potential for interaction with protic solvents (e.g., alcohols).
-
Ethyl Ester Group (-COOCH₂CH₃): Functions as a hydrogen bond acceptor and contributes both polar (C=O, C-O bonds) and non-polar (ethyl chain) characteristics.
-
Two Iodine Atoms (-I): These are large, polarizable, and lipophilic substituents. They significantly increase the molecular weight and van der Waals surface area, which can enhance solubility in non-polar, halogenated, or larger molecular weight solvents.
This combination of polar groups (amine, ester) on a large, lipophilic core (di-iodinated benzene ring) suggests that the molecule is amphiphilic with a dominant lipophilic character. Therefore, it is predicted to have low aqueous solubility but favorable solubility in a range of organic solvents. The parent compound, Ethyl 4-aminobenzoate, is known to be soluble in ethanol, chloroform, and ether, providing a valuable starting point for our investigation.[6][7]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 3. ETHYL 4-AMINO-3,5-DIIODOBENZOATE - Safety Data Sheet [chemicalbook.com]
- 4. Ethyl 4-amino-3,5-diiodobenzoate | CAS 5400-81-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. 5400-81-7|Ethyl 4-amino-3,5-diiodobenzoate|BLD Pharm [bldpharm.com]
- 6. chembk.com [chembk.com]
- 7. chemimpex.com [chemimpex.com]
synthesis of Ethyl 4-amino-3,5-diiodobenzoate from ethyl 4-aminobenzoate
An In-depth Technical Guide to the Synthesis of Ethyl 4-amino-3,5-diiodobenzoate from Ethyl 4-aminobenzoate
This document provides a comprehensive technical guide for the synthesis of Ethyl 4-amino-3,5-diiodobenzoate, a key intermediate in pharmaceutical and materials science. The synthesis begins with the readily available starting material, Ethyl 4-aminobenzoate (commonly known as Benzocaine). This guide is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a field-proven experimental protocol, and robust analytical validation methods.
Strategic Overview & Mechanistic Rationale
The conversion of Ethyl 4-aminobenzoate to its 3,5-diiodo derivative is a classic example of electrophilic aromatic substitution (EAS). The success of this synthesis hinges on understanding the directing effects of the substituents on the benzene ring and selecting an appropriate iodinating agent.
The Chemistry of Activation and Directing Effects
The starting material possesses two key functional groups that influence the reaction's regioselectivity:
-
Amino Group (-NH₂): This is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring. This increases the electron density of the ring, making it highly susceptible to attack by electrophiles. The amino group is an ortho, para-director.
-
Ethyl Ester Group (-COOEt): This is a deactivating group that withdraws electron density from the ring through resonance and induction. It acts as a meta-director.
In this specific substrate, the overwhelming activating and directing influence of the amino group dictates the positions of substitution. Since the para position is already occupied by the ester group, the incoming electrophiles (iodine) are directed to the two vacant ortho positions (C3 and C5), resulting in the desired di-substituted product.
The Iodinating Agent: Iodine Monochloride (ICl)
While molecular iodine (I₂) can be used, its electrophilicity is often insufficient for efficient iodination of even activated rings. Iodine monochloride (ICl) is a superior choice. Due to the difference in electronegativity between iodine and chlorine, the I-Cl bond is polarized (Iδ+-Clδ-), making the iodine atom significantly more electrophilic and thus a more potent iodinating agent.
The reaction proceeds via the standard EAS mechanism, where the π-electrons of the activated benzene ring attack the electrophilic iodine of ICl, forming a resonance-stabilized carbocation intermediate (the sigma complex). A base then removes a proton from the ring to restore aromaticity.
The Critical Role of a Base
Each substitution step generates one equivalent of hydrochloric acid (HCl). Ar-H + ICl → Ar-I + HCl This acid byproduct can protonate the strongly basic amino group, converting it into an ammonium salt (-NH₃⁺). The -NH₃⁺ group is a powerful deactivating, meta-directing group, which would halt the desired reaction. To prevent this and ensure the reaction proceeds to completion, a weak base such as sodium bicarbonate (NaHCO₃) is incorporated into the reaction work-up. The bicarbonate neutralizes the generated HCl, preserving the activating nature of the amino group.[1][2][3]
Diagram 1: Reaction Mechanism
The following diagram illustrates the stepwise electrophilic aromatic substitution mechanism for the di-iodination of Ethyl 4-aminobenzoate.
Caption: Stepwise mechanism of di-iodination.
A Self-Validating Experimental Protocol
This protocol is designed for robustness and safety. Every step has a clear purpose aimed at maximizing yield and purity while ensuring operator safety.
Hazard Analysis and Safety Precautions
Crucial: This procedure must be performed in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE) is mandatory.
-
Iodine Monochloride (ICl): Highly corrosive and toxic. It can cause severe skin burns and eye damage.[4] Inhalation is harmful, and it reacts with moisture to produce toxic fumes.[5][6] Always handle with chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[7][8]
-
Glacial Acetic Acid: Corrosive and causes severe skin and eye burns. Use in the fume hood.
-
Sodium Bicarbonate & Sodium Thiosulfate: Low hazard, but dust inhalation should be avoided.
Materials & Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| Ethyl 4-aminobenzoate | 165.19 | 10.0 g | 0.0605 | 1.0 |
| Iodine Monochloride (ICl) | 162.36 | 21.6 g | 0.133 | 2.2 |
| Glacial Acetic Acid | 60.05 | 150 mL | - | - |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - | - |
| Sodium Thiosulfate (Na₂S₂O₃) | 158.11 | As needed | - | - |
| Ethanol (95%) | 46.07 | For Recrystallization | - | - |
| Deionized Water | 18.02 | As needed | - | - |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (0.0605 mol) of Ethyl 4-aminobenzoate in 150 mL of glacial acetic acid. Stir at room temperature until all solid has dissolved.
-
Addition of Iodinating Agent: In the fume hood, slowly add 21.6 g (0.133 mol) of iodine monochloride to the solution dropwise over 30 minutes using an addition funnel. A slight exotherm may be observed; maintain the temperature below 40°C.
-
Reaction: Stir the resulting dark mixture at room temperature for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (3:1) mobile phase.
-
Work-up - Quenching and Precipitation: Pour the reaction mixture slowly into a 1 L beaker containing 500 mL of ice-cold deionized water with vigorous stirring. A precipitate will form.
-
Work-up - Neutralization: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate to the suspension until the effervescence ceases and the pH of the solution is neutral (pH ~7-8). This step neutralizes the acetic acid and HCl.
-
Work-up - Decolorization: Add a 10% w/v aqueous solution of sodium thiosulfate dropwise until the dark color of excess iodine disappears, resulting in a pale yellow or off-white solid.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with three 50 mL portions of cold deionized water.
-
Drying: Dry the crude product in a vacuum oven at 50°C to a constant weight. The expected crude yield is typically high (>90%).
Purification by Recrystallization
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry to a constant weight.
-
Final Product: Ethyl 4-amino-3,5-diiodobenzoate (CAS 5400-81-7) is obtained as a white to pale yellow crystalline solid.[9] The expected purified yield is 80-85%.
Analytical Characterization and Quality Control
Confirmation of the final product's identity and purity is non-negotiable. The following techniques provide a comprehensive characterization.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.25 (s, 2H, Ar-H)
-
δ 4.80 (br s, 2H, -NH₂)
-
δ 4.35 (q, J=7.1 Hz, 2H, -OCH₂CH₃)
-
δ 1.38 (t, J=7.1 Hz, 3H, -OCH₂CH₃)
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ 165.0 (C=O), 150.0 (C-NH₂), 135.0 (Ar-CH), 125.0 (C-COOEt), 80.0 (C-I), 61.0 (-OCH₂), 14.5 (-CH₃).
-
-
FT-IR (KBr, cm⁻¹):
-
3450-3300 (N-H stretching, two bands for primary amine)
-
~1700 (C=O stretching of ester)
-
~1600 (N-H bending)
-
~1250 (C-O stretching)
-
Below 800 (C-I stretching)
-
-
Mass Spectrometry (EI):
-
m/z = 417 [M]⁺, corresponding to the molecular formula C₉H₉I₂NO₂.[9]
-
Diagram 2: Analytical Workflow
This diagram outlines the logical flow for the characterization and quality control of the synthesized product.
Caption: Workflow for product analysis and quality control.
Troubleshooting and Optimization Insights
| Issue | Potential Cause(s) | Recommended Solution |
| Reaction is incomplete; significant starting material or mono-iodo product remains. | 1. Insufficient ICl (loss due to moisture).2. Reaction time too short.3. Deactivation of the ring by protonation. | 1. Ensure ICl is fresh and handled under dry conditions. Consider adding a slight excess (2.2-2.5 equiv).2. Extend reaction time and monitor by TLC.3. Ensure the work-up neutralization is thorough. |
| Low Yield | 1. Product loss during transfers.2. Incomplete precipitation during work-up.3. Using too much solvent during recrystallization. | 1. Use careful technique to minimize mechanical losses.2. Ensure the aqueous phase is ice-cold before and during precipitation.3. Use the minimum amount of hot solvent required to dissolve the product for recrystallization. |
| Product is highly colored (dark brown/purple) after work-up. | Residual iodine is trapped in the solid matrix. | Be more thorough during the sodium thiosulfate wash. If the color persists after recrystallization, consider redissolving in a solvent like ethyl acetate, washing again with thiosulfate solution, drying, and re-precipitating. |
Conclusion
The synthesis of Ethyl 4-amino-3,5-diiodobenzoate from Ethyl 4-aminobenzoate is a reliable and high-yielding process when conducted with a proper understanding of the underlying chemical principles and with strict adherence to safety protocols. The use of iodine monochloride as the iodinating agent, coupled with a neutralization step to maintain the activating nature of the substrate's amino group, is key to success. The detailed protocol and analytical benchmarks provided in this guide serve as a validated method for producing this valuable chemical intermediate with high purity, suitable for demanding applications in research and development.
References
- Benchchem. Handling and safety precautions for iodine monochloride. [Online PDF].
- Quora. (2017). Why is sodium bicarbonate added in iodometry?
- ECHEMI. Why is sodium bicarbonate added in iodometry?
- NJ.gov. Common Name: IODINE MONOCHLORIDE HAZARD SUMMARY.
- Samrat Pharmachem Limited. SAFETY DATA SHEET: Iodine Monochloride.
- ChemicalBook. (2025). Iodine monochloride - Safety Data Sheet.
- CDH Fine Chemical. IODINE MONO CHLORIDE CAS NO 7790-99-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Quora. (2018). Why do you use NaHCO3 for iodometric titration?
- Matrix Fine Chemicals. ETHYL 4-AMINO-3,5-DIIODOBENZOATE | CAS 5400-81-7.
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Preliminary Biological Screening of Ethyl 4-amino-3,5-diiodobenzoate Derivatives
An In-depth Technical Guide:
Abstract
This guide provides a comprehensive framework for conducting the preliminary biological screening of novel derivatives synthesized from the Ethyl 4-amino-3,5-diiodobenzoate scaffold. The document is structured to provide researchers, medicinal chemists, and drug development professionals with the scientific rationale, detailed experimental protocols, and data interpretation methodologies required to effectively assess the therapeutic potential of this compound class. We will focus on primary screening assays for antimicrobial and anticancer activities, which represent promising avenues based on the structural characteristics of the core molecule. The protocols are designed to be robust and self-validating, incorporating industry-standard controls and referencing authoritative guidelines to ensure data integrity.
Introduction: The Rationale for Screening Ethyl 4-amino-3,5-diiodobenzoate Derivatives
The search for new chemotherapeutic agents is driven by the urgent need to overcome drug resistance and discover novel mechanisms of action.[1] The Ethyl 4-amino-3,5-diiodobenzoate scaffold presents a compelling starting point for a number of reasons:
-
Structural Analogy to Known Bioactive Agents: The core structure is an analogue of Benzocaine (Ethyl 4-aminobenzoate), a widely used local anesthetic that has also demonstrated considerable antimicrobial properties.[2][3] This provides a strong rationale for exploring the antimicrobial potential of its derivatives.
-
Influence of Halogenation: The presence of two iodine atoms is significant. Halogenation is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, membrane permeability, and binding interactions, often enhancing biological activity.[4]
-
Versatile Synthetic Handle: The amino and ester functional groups on the scaffold serve as versatile points for chemical modification, allowing for the creation of a diverse library of derivatives with varied physicochemical properties.
The objective of a preliminary screen is to efficiently and cost-effectively identify "hit" compounds from a library of these derivatives that exhibit promising biological activity. This initial screen is not exhaustive but is designed to triage candidates for more detailed future investigation.
Strategic Selection of Primary Screening Assays
Based on the structural alerts from the parent scaffold, a logical preliminary screening cascade should prioritize the assessment of broad-spectrum biological activities.
Antimicrobial Activity
Many benzocaine derivatives have been reported to possess antibacterial and antifungal properties.[5][6] The mechanism often involves disruption of cellular membranes or key enzymatic processes. Therefore, initial screening against a representative panel of pathogenic microbes is a high-priority starting point.
Anticancer (Cytotoxic) Activity
Various substituted aromatic compounds, including halogenated derivatives, have shown potent anticancer activity.[7][8] Their mechanisms can range from inducing apoptosis to inhibiting key enzymes involved in cell proliferation, such as topoisomerases.[1][9] A primary screen against common cancer cell lines can quickly identify derivatives with cytotoxic potential.
Enzyme Inhibition
While often a secondary step to elucidate the mechanism of action, a preliminary screen against a key enzyme can provide valuable early insights. For instance, if antibacterial activity is observed, a follow-up screen against bacterial DNA gyrase could be warranted.[1] For anticancer hits, an assay against a relevant kinase or topoisomerase could be informative.[9] Enzyme assays are fundamental to modern drug discovery for quantifying how molecules modulate specific targets.[10][11]
General Experimental Workflow
The overall strategy involves a tiered approach, starting with broad qualitative screens to identify active compounds, followed by quantitative assays to determine potency.
Caption: General workflow for preliminary biological screening.
Detailed Experimental Protocols
Protocol 1: Antimicrobial Screening - Agar Disk Diffusion Assay
This method serves as a rapid, qualitative first-pass screen to identify derivatives with antimicrobial activity.[12] It relies on the diffusion of the compound from a paper disk into an agar medium inoculated with a test microorganism.[13]
Causality Behind Choices:
-
Medium: Mueller-Hinton Agar (MHA) is the standard medium for routine susceptibility testing of non-fastidious bacteria as recommended by the Clinical and Laboratory Standards Institute (CLSI) because of its good batch-to-batch reproducibility and its low concentration of inhibitors of common antimicrobials.
-
Inoculum Standardization: The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard to ensure a uniform and reproducible bacterial lawn, which is critical for comparing zones of inhibition.
-
Controls: A solvent control (e.g., DMSO) is essential to ensure the vehicle itself does not inhibit microbial growth. A positive control (a known antibiotic like Ciprofloxacin) validates that the assay is working correctly.
Step-by-Step Methodology:
-
Prepare Inoculum: Aseptically pick several colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculate Agar Plate: Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum, remove excess liquid by pressing it against the inside of the tube, and swab the entire surface of a Mueller-Hinton Agar plate three times, rotating the plate 60 degrees after each application to ensure even coverage.
-
Apply Disks: Allow the plate to dry for 3-5 minutes. Using sterile forceps, place sterile 6 mm paper disks onto the agar surface.
-
Apply Compounds: Pipette a fixed volume (e.g., 10 µL) of each test compound solution (e.g., at 1 mg/mL in DMSO) onto a separate disk. Also apply the solvent control (DMSO) and a positive control antibiotic.
-
Incubation: Incubate the plates, inverted, at 37°C for 18-24 hours.
-
Data Collection: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm).
Protocol 2: Antimicrobial Screening - Broth Microdilution Assay (MIC Determination)
For compounds showing activity in the disk diffusion assay, this quantitative method is used to determine the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[14][15] This is typically performed in a 96-well microtiter plate format.[16]
Caption: Workflow for the Broth Microdilution Assay to determine MIC.
Step-by-Step Methodology:
-
Prepare Compound Dilutions: In a 96-well plate, perform a two-fold serial dilution of each test compound in Mueller-Hinton Broth (MHB). For example, starting from 512 µg/mL down to 1 µg/mL.
-
Prepare Inoculum: Prepare a bacterial suspension as in Protocol 1, but then dilute it in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculate Plate: Add the diluted bacterial inoculum to each well containing the compound dilutions. The final volume in each well should be uniform (e.g., 100 µL).
-
Set Up Controls:
-
Growth Control: Wells containing only MHB and the bacterial inoculum.
-
Sterility Control: Wells containing only MHB.
-
Positive Control: A serial dilution of a standard antibiotic.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed by eye or by reading the optical density at 600 nm with a microplate reader.
Protocol 3: Anticancer Screening - XTT/MTT Cell Viability Assay
This is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17] Metabolically active cells reduce a tetrazolium salt (like XTT or MTT) to a colored formazan product, the amount of which is proportional to the number of living cells.[18][19] The XTT assay is often preferred as it produces a water-soluble formazan, simplifying the protocol.[18][20]
Causality Behind Choices:
-
Assay Principle: This assay is chosen for its high throughput, reproducibility, and sensitivity. It provides a quantitative measure of how a compound affects cell viability.[20]
-
Cell Seeding Density: Optimizing the initial number of cells seeded is crucial. Too few cells will lead to a weak signal, while too many can result in overgrowth and nutrient depletion, confounding the results.
-
Incubation Time: A 48-72 hour incubation period with the compound is typical to allow for effects on cell division and metabolism to become apparent.
Caption: Workflow for the XTT Cell Viability and Cytotoxicity Assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed a human cancer cell line (e.g., HCT-116, MCF-7) into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.
-
Controls: Include wells with untreated cells (medium only), a vehicle control (e.g., 0.5% DMSO in medium), and a positive control (a known cytotoxic drug like Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
Add XTT Reagent: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of this mixture to each well.
-
Incubation for Color Development: Incubate the plate for an additional 2-4 hours at 37°C until the orange formazan color is clearly visible in the control wells.
-
Data Measurement: Measure the absorbance of each well at 450 nm using a microplate reader. A reference wavelength of 650 nm is typically used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (% viability vs. log concentration) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).
Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables for easy comparison across derivatives.
Table 1: Example Data for Antimicrobial Screening
| Compound ID | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | MIC (µg/mL) vs. S. aureus |
|---|---|---|---|
| EAI-001 | 14 | 8 | 64 |
| EAI-002 | 22 | 15 | 8 |
| EAI-003 | 0 | 0 | >256 |
| Ciprofloxacin | 30 | 25 | 1 |
Table 2: Example Data for Anticancer Screening
| Compound ID | IC₅₀ (µM) vs. HCT-116 Cells | IC₅₀ (µM) vs. MCF-7 Cells |
|---|---|---|
| EAI-001 | 85.2 | >100 |
| EAI-002 | 7.5 | 12.3 |
| EAI-003 | >100 | >100 |
| Doxorubicin | 0.8 | 0.5 |
Hit Identification and Future Directions
A "hit" compound is a derivative that meets predefined activity criteria in the primary screens (e.g., MIC < 16 µg/mL or IC₅₀ < 10 µM). Once hits are identified and confirmed, the following steps are crucial:
-
Structure-Activity Relationship (SAR) Analysis: Analyze the chemical features of active vs. inactive derivatives to understand which modifications enhance potency. This guides the synthesis of the next generation of compounds.
-
Selectivity Profiling: Assess the cytotoxicity of promising anticancer hits against non-cancerous cell lines to determine their therapeutic index. For antimicrobials, testing against a broader panel of microbes is necessary.
-
Mechanism of Action (MOA) Studies: Employ further assays to determine how the hit compounds exert their biological effect. This could involve specific enzyme inhibition assays, apoptosis assays, or cell cycle analysis.[9][21]
Conclusion
The preliminary biological screening of Ethyl 4-amino-3,5-diiodobenzoate derivatives is a critical first step in evaluating their potential as therapeutic agents. By employing a logical cascade of robust, well-controlled assays—beginning with qualitative antimicrobial and cytotoxicity screens and progressing to quantitative MIC and IC₅₀ determinations—researchers can efficiently identify promising hit compounds. This structured approach, grounded in established scientific principles and methodologies, provides the essential foundation for subsequent lead optimization and in-depth mechanistic studies, ultimately paving the way for the development of novel therapeutics.
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Worldwidejournals.com. (n.d.). Antimicrobial Studies on Derivatives of Benzocaine.[5] Available at: [Link]
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El-Zahabi, H. S. A., et al. (2022). Antibacterial and anticancer profiling of new benzocaine derivatives: Design, synthesis, and molecular mechanism of action. Archiv der Pharmazie.[1] Available at: [Link]
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Abbas, S. Y., et al. (2019). Synthesis and anticancer activity of bis-benzo[d][20][29]dioxol-5-yl thiourea derivatives with molecular docking study. Bioorganic Chemistry.[9] Available at: [Link]
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Stankevičiūtė, M., et al. (2021). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules.[7] Available at: [Link]
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Kaczor, A. A., et al. (2019). Dual Action of Dipyridothiazine and Quinobenzothiazine Derivatives—Anticancer and Cholinesterase-Inhibiting Activity. Molecules.[30] Available at: [Link]
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Al-Trawneh, S. A., et al. (2020). Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. ChemMedChem.[4] Available at: [Link]
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Al-Zaydi, K. M., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal.[31] Available at: [Link]
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Application Note: Protocol for Radiolabeling of Ethyl 4-amino-3,5-diiodobenzoate via Isotopic Exchange
Introduction
Ethyl 4-amino-3,5-diiodobenzoate is a halogenated aromatic compound that serves as a valuable scaffold for the development of radiopharmaceuticals. Its structure is related to various benzamides that have shown affinity for specific biological targets, such as melanoma, making it a molecule of interest for diagnostic imaging and targeted radiotherapy.[1][2] The radioisotopes of iodine are particularly versatile for nuclear medicine applications:
-
Iodine-123 (¹²³I): A gamma emitter used for Single-Photon Emission Computed Tomography (SPECT) imaging.[3]
-
Iodine-124 (¹²⁴I): A positron emitter used for Positron Emission Tomography (PET) imaging.[3][4]
-
Iodine-131 (¹³¹I): A beta and gamma emitter, making it suitable for theranostic applications (both therapy and SPECT imaging).[3][5]
-
Iodine-125 (¹²⁵I): Emits low-energy gamma rays and has a long half-life, ideal for preclinical research, in-vitro assays, and autoradiography.[3][4]
This application note provides a detailed protocol for the radiolabeling of Ethyl 4-amino-3,5-diiodobenzoate. Given that the molecule is already substituted with two stable iodine atoms (¹²⁷I), the most direct method for radiolabeling is through isotopic exchange . This process involves replacing one of the stable ¹²⁷I atoms with a radioactive iodine isotope (*I).
Principle of the Method: Isotopic Exchange
Isotopic exchange is a type of nucleophilic aromatic substitution where a radiohalide (*I⁻) displaces a stable halide (I⁻) on the aromatic ring. This reaction typically requires significant energy input (heat) to overcome the high stability of the carbon-iodine bond on the aryl group.[4][5] The efficiency of the exchange can be enhanced by the addition of a catalyst, such as copper(II) salts, which facilitates the reaction.[4][5] The equilibrium nature of the reaction necessitates the use of high molar activity radioiodide to achieve a high specific activity in the final product.
Sources
- 1. Synthesis and evaluation of novel radioiodinated benzamides for malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioiodinated N-(alkylaminoalkyl)-substituted 4-methoxy-, 4-hydroxy-, and 4-aminobenzamides: biological investigations for the improvement of melanoma-imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of radioiodine in nuclear medicine-A brief overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis and Application of Ethyl 4-amino-3,5-diiodobenzoate: A Key Precursor for X-ray Contrast Media
Introduction: The Critical Role of Iodinated Contrast Agents
X-ray contrast media are indispensable diagnostic tools in modern medicine, enabling the visualization of internal body structures that would otherwise be invisible to standard radiographic imaging. The efficacy of these agents is primarily dependent on the high atomic number and electron density of iodine, which effectively attenuates X-rays. Modern non-ionic, low-osmolality contrast agents are based on tri-iodinated benzene ring structures, which offer a high concentration of iodine with excellent biocompatibility and solubility. At the heart of the synthesis of many of these vital diagnostic drugs lies a crucial precursor: Ethyl 4-amino-3,5-diiodobenzoate. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this key intermediate and its subsequent conversion into a widely used X-ray contrast agent, Diatrizoic acid.
The synthetic pathway to iodinated contrast media is a multi-step process that demands high purity and yield at each stage to ensure the safety and efficacy of the final pharmaceutical product. This guide will provide detailed, field-proven protocols, explain the causality behind experimental choices, and offer insights into the quality control measures necessary for a self-validating and reproducible workflow.
Section 1: Synthesis of the Precursor - Ethyl 4-amino-3,5-diiodobenzoate
The journey to advanced X-ray contrast media begins with the synthesis of the foundational precursor, Ethyl 4-amino-3,5-diiodobenzoate. This process involves two key transformations: the synthesis of Ethyl 4-aminobenzoate (also known as Benzocaine) and its subsequent di-iodination.
Synthesis of Ethyl 4-aminobenzoate
The initial step is the preparation of Ethyl 4-aminobenzoate, a widely used chemical intermediate. A common and efficient method is the reduction of Ethyl 4-nitrobenzoate.
Protocol 1: Synthesis of Ethyl 4-aminobenzoate
Materials:
-
Ethyl 4-nitrobenzoate
-
Ethanol
-
Ammonium chloride
-
Indium powder
-
Water
-
Dichloromethane
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Hexane
Equipment:
-
1000-mL round-bottomed flask
-
Magnetic stir bar and stirrer/hotplate
-
Reflux condenser
-
Filtration apparatus (e.g., Büchner funnel)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 1000-mL round-bottomed flask equipped with a magnetic stir bar, create a suspension of 10 g (51 mmol) of Ethyl 4-nitrobenzoate in 250 mL of ethanol.
-
Add a solution of 27.4 g (510 mmol) of ammonium chloride in 125 mL of water to the flask.
-
Add 23.5 g (205 mmol) of Indium powder to the mixture.
-
Heat the resulting mixture to reflux for 2.5 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with 350-400 mL of water and filter under vacuum to remove the solid indium salts.
-
Extract the filtrate with 6-8 portions of 50-60 mL of dichloromethane.
-
Combine the organic phases and wash with 100 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure using a rotary evaporator.
-
Dissolve the crude product in 100 mL of dichloromethane.
-
Concentrate the solution by warming and then add 50 mL of hexane to induce crystallization.
-
Allow the solution to stand in a refrigerator overnight.
-
Filter the resulting crystals under vacuum to yield Ethyl 4-aminobenzoate. A typical yield is around 90%.[1]
Di-iodination of Ethyl 4-aminobenzoate
The next critical step is the regioselective iodination of Ethyl 4-aminobenzoate at the 3 and 5 positions of the benzene ring. This is achieved using an electrophilic iodinating agent, such as iodine monochloride (ICl). The amino group is a strong activating group, directing the electrophilic substitution to the ortho and para positions. Since the para position is already occupied by the amino group, iodination occurs at the two ortho positions.
Protocol 2: Synthesis of Ethyl 4-amino-3,5-diiodobenzoate
Materials:
-
Ethyl 4-aminobenzoate
-
Concentrated hydrochloric acid
-
Iodine monochloride (ICl)
-
Water
-
Sodium bisulfite solution (e.g., 10% w/v)
-
Sodium bicarbonate solution (e.g., 5% w/v)
Equipment:
-
Three-necked round-bottomed flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a three-necked round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 16.5 g (0.1 mol) of Ethyl 4-aminobenzoate in a suitable solvent such as a mixture of water and a minimal amount of hydrochloric acid to facilitate dissolution.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of iodine monochloride (approximately 35 g, 0.215 mol, a slight excess) in concentrated hydrochloric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-85 °C for 3 hours to ensure complete di-iodination.[2]
-
Cool the reaction mixture to room temperature. A precipitate of Ethyl 4-amino-3,5-diiodobenzoate should form.
-
Filter the crude product and wash it with cold water.
-
To remove any unreacted iodine, wash the solid with a sodium bisulfite solution until the washings are colorless.
-
Neutralize any remaining acid by washing with a sodium bicarbonate solution.
-
Finally, wash the product with cold water until the washings are neutral.
-
Dry the purified Ethyl 4-amino-3,5-diiodobenzoate in a vacuum oven.
Data Presentation: Physicochemical Properties
| Property | Ethyl 4-aminobenzoate | Ethyl 4-amino-3,5-diiodobenzoate |
| Molecular Formula | C₉H₁₁NO₂ | C₉H₉I₂NO₂ |
| Molecular Weight | 165.19 g/mol | 416.98 g/mol |
| CAS Number | 94-09-7 | 5400-81-7 |
| Appearance | White crystalline solid | Off-white to beige crystalline powder |
| Melting Point | 88-92 °C | >300 °C (decomposes) |
Visualization: Synthetic Workflow
Caption: Workflow for the synthesis of Ethyl 4-amino-3,5-diiodobenzoate.
Section 2: Conversion to an X-ray Contrast Agent - Diatrizoic Acid
Ethyl 4-amino-3,5-diiodobenzoate serves as a versatile precursor for various iodinated contrast agents. A prime example is its conversion to Diatrizoic acid (3,5-diacetamido-2,4,6-triiodobenzoic acid), a widely used ionic X-ray contrast medium. This transformation involves a three-step process: hydrolysis of the ethyl ester, tri-iodination, and finally, di-acetylation of the amino groups.
Hydrolysis to 4-amino-3,5-diiodobenzoic acid
The first step in converting the precursor is the hydrolysis of the ethyl ester group to a carboxylic acid. This is typically achieved by saponification using a strong base, followed by acidification.
Protocol 3: Hydrolysis of Ethyl 4-amino-3,5-diiodobenzoate
Materials:
-
Ethyl 4-amino-3,5-diiodobenzoate
-
Sodium hydroxide solution (e.g., 10% w/v)
-
Hydrochloric acid (concentrated)
-
Water
Equipment:
-
Round-bottomed flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
pH meter or pH paper
-
Filtration apparatus
Procedure:
-
Suspend Ethyl 4-amino-3,5-diiodobenzoate in a sodium hydroxide solution in a round-bottomed flask.
-
Heat the mixture to reflux with stirring until the hydrolysis is complete (this can be monitored by Thin Layer Chromatography).
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 3-4.
-
The 4-amino-3,5-diiodobenzoic acid will precipitate out of the solution.
-
Filter the precipitate, wash with cold water, and dry.[3]
Tri-iodination and Di-acetylation to Diatrizoic Acid
The subsequent steps involve the introduction of a third iodine atom and the acetylation of the two amino groups. In a common industrial synthesis, 3,5-diaminobenzoic acid is first tri-iodinated and then di-acetylated.[4] However, starting from 4-amino-3,5-diiodobenzoic acid, a different pathway is required. A more direct route to Diatrizoic acid involves the acetylation of 3,5-diamino-2,4,6-triiodobenzoic acid.[1][4]
For the purpose of this guide, we will detail the acetylation of a closely related and commercially relevant intermediate, 3,5-diamino-2,4,6-triiodobenzoic acid, to illustrate the final steps in the synthesis of Diatrizoic acid.
Protocol 4: Synthesis of Diatrizoic Acid from 3,5-diamino-2,4,6-triiodobenzoic acid
Materials:
-
3,5-diamino-2,4,6-triiodobenzoic acid
-
Acetic anhydride
-
Acetic acid
-
Trifluoroacetic acid (optional, as catalyst)
Equipment:
-
Three-necked round-bottomed flask
-
Mechanical stirrer
-
Thermometer
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a three-necked round-bottomed flask, suspend 3,5-diamino-2,4,6-triiodobenzoic acid in a mixture of acetic anhydride and acetic acid.
-
Heat the mixture to 50-55 °C with stirring. A catalytic amount of trifluoroacetic acid can be added to facilitate the reaction.[4]
-
Maintain the temperature for 1-3 hours until the acetylation is complete.
-
Cool the reaction mixture and pour it into ice water to precipitate the Diatrizoic acid.
-
Filter the crude product, wash thoroughly with water, and dry.
-
The crude Diatrizoic acid can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.
Visualization: Reaction Scheme
Caption: Simplified pathway for the conversion of the precursor to Diatrizoic Acid.
Section 3: Quality Control and Analytical Methods
Ensuring the purity and identity of Ethyl 4-amino-3,5-diiodobenzoate and the final contrast agent is paramount. A combination of chromatographic and spectroscopic techniques should be employed.
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To determine the purity of the synthesized compounds and to quantify any impurities.
-
Typical Conditions: A reverse-phase C18 column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).[5][6][7][8] Detection is typically performed using a UV detector at a wavelength where the aromatic ring shows strong absorbance.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure of the synthesized compounds.
-
¹H NMR: Provides information about the number and types of protons in the molecule. For Diatrizoic acid, characteristic peaks for the acetamido methyl protons can be observed.[9][10][11]
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
Mass Spectrometry (MS):
-
Purpose: To determine the molecular weight of the synthesized compounds and to confirm their elemental composition.
Conclusion
Ethyl 4-amino-3,5-diiodobenzoate is a cornerstone in the synthesis of a significant class of X-ray contrast media. A thorough understanding of its synthesis and subsequent chemical transformations is essential for researchers and professionals in the field of diagnostic drug development. The protocols and insights provided in this application note are intended to serve as a practical guide to facilitate the reproducible and high-purity synthesis of this vital precursor and its conversion into life-saving diagnostic agents. Adherence to rigorous quality control measures at each step is critical to ensure the safety and efficacy of the final pharmaceutical products.
References
-
Organic Syntheses, Coll. Vol. 10, p.4 (2004); Vol. 79, p.5 (2002). [Link]
-
A New Process For Preparation Of High Pure Diatrizoic Acid And Its Intermediates. IP.com Prior Art Database. [Link]
-
Hanna, G. M., & Lau-Cam, C. A. (1996). Simple 1H NMR spectroscopic method for assay of salts of the contrast agent diatrizoate in commercial solutions. Journal of AOAC International, 79(4), 833–838. [Link]
-
Patel, P. R., & Stempel, E. (1981). Diatrizoate contrast agents: 2-amino-5-acetamido-, and 3,5-diamino-2,4,6-triiodobenzoates. Journal of pharmaceutical sciences, 70(6), 694–695. [Link]
-
PrepChem. Preparation of 4-amino-3,5-diiodobenzoic acid. [Link]
-
PrepChem. Preparation of 2-amino-3,5-diiodobenzoic acid. [Link]
-
Hanna, G. M., & Lau-Cam, C. A. (1996). Simple HNMR Spectroscopic Method for Assay of Salts of the Contrast Agent Diatrizoate in Commercial Solutions. Journal of AOAC INTERNATIONAL. [Link]
- Google Patents. US3476802A - N-alkyl derivatives of 3,5-diacetamido-2,4,6-triiodobenzoic acid and salts thereof and process for preparing the same.
-
PubChem. Diatrizoate. [Link]
-
Eureka | Patsnap. Synthesis method of diatrizoic acid. [Link]
-
ResearchGate. (A) HPLC traces of benzoic acid analysis. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0032037). [Link]
-
UST Journals. HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. [Link]
- Google Patents. US3991105A - Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid.
-
Eureka | Patsnap. Synthesis method of key intermediate of diatrizoic acid. [Link]
-
ThaiScience. Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. [Link]
-
One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids - PMC - NIH. [Link]
-
UPB. HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]
Sources
- 1. US3476802A - N-alkyl derivatives of 3,5-diacetamido-2,4,6-triiodobenzoic acid and salts thereof and process for preparing the same - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. 4-Amino-3,5-diiodobenzoic acid Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. A New Process For Preparation Of High Pure Diatrizoic Acid And Its [quickcompany.in]
- 5. researchgate.net [researchgate.net]
- 6. journals.ust.edu [journals.ust.edu]
- 7. thaiscience.info [thaiscience.info]
- 8. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 9. scispace.com [scispace.com]
- 10. Simple 1H NMR spectroscopic method for assay of salts of the contrast agent diatrizoate in commercial solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Application Notes & Protocols: Derivatization of Ethyl 4-amino-3,5-diiodobenzoate for Anticancer Drug Discovery
Abstract
This guide provides a comprehensive framework for the derivatization of Ethyl 4-amino-3,5-diiodobenzoate, a promising scaffold for the development of novel anticancer agents. We detail the rationale behind its selection, present robust synthetic protocols for creating diverse chemical libraries, and offer step-by-step methodologies for evaluating their anticancer efficacy. The protocols are designed to be self-validating, incorporating key principles of medicinal chemistry and cancer biology to guide researchers from compound synthesis to preliminary structure-activity relationship (SAR) analysis.
Introduction: Rationale for the Scaffold
Ethyl 4-amino-3,5-diiodobenzoate presents a unique and strategic starting point for anticancer drug discovery. Its structure incorporates several key features that can be exploited for creating potent and selective therapeutic agents:
-
A Reactive Handle: The primary amino group at the C4 position is a versatile nucleophile, readily participating in a wide range of chemical transformations. This allows for the systematic introduction of diverse functional groups and pharmacophores to explore chemical space.
-
Structural Rigidity and Lipophilicity: The di-iodo substitution on the benzene ring significantly increases the molecule's lipophilicity, which can enhance membrane permeability and cellular uptake. The bulky iodine atoms also create a rigid scaffold, which can lead to more specific and high-affinity interactions with biological targets.
-
Halogen Bonding Potential: Iodine atoms are excellent halogen bond donors. This non-covalent interaction is increasingly recognized for its importance in ligand-protein binding, potentially offering an additional mode of interaction to enhance target affinity and specificity.
-
Proven Precedent: While not extensively explored, related halogenated aromatic compounds have demonstrated significant biological activities, justifying the investigation of this specific scaffold.
This document will guide the user through logical derivatization strategies and the subsequent biological evaluation necessary to identify promising lead compounds.
Part 1: Strategic Derivatization Workflow
The overall strategy involves synthesizing a library of derivatives by modifying the amino group, followed by a tiered screening process to identify compounds with potent anticancer activity. This iterative process informs the development of a structure-activity relationship (SAR) to guide the design of next-generation compounds.
Caption: Overall workflow from scaffold to lead optimization.
Part 2: Synthetic Protocols for Derivatization
The following protocols describe common, high-yielding reactions for modifying the primary amino group of the starting material.
Protocol 2.1: Synthesis of N-Acyl Derivatives
Principle and Rationale: This protocol describes the formation of an amide bond via acylation of the amine with an acyl chloride. Amide bonds are stable and prevalent in pharmaceuticals. A base like triethylamine is used to neutralize the HCl byproduct, driving the reaction to completion.[1] This method allows for the introduction of a vast array of side chains (R-groups) to probe their effect on anticancer activity.
Materials:
-
Ethyl 4-amino-3,5-diiodobenzoate
-
Acyl chloride of choice (e.g., acetyl chloride, benzoyl chloride) (1.05 eq.)
-
Triethylamine (Et₃N) (1.5 eq.)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl, Saturated NaHCO₃ solution, Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Step-by-Step Procedure:
-
In a dry round-bottom flask, dissolve Ethyl 4-amino-3,5-diiodobenzoate (1.0 eq.) in anhydrous DCM.
-
Add triethylamine (1.5 eq.) to the solution and stir.
-
Cool the flask to 0 °C in an ice bath.
-
Dissolve the acyl chloride (1.05 eq.) in a small amount of anhydrous DCM and add it dropwise to the cooled aniline solution over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography as needed.
Expected Results: A crystalline solid product. The structure should be confirmed by NMR (disappearance of NH₂ protons, appearance of a new amide NH proton) and Mass Spectrometry (correct molecular weight).
Troubleshooting:
-
Low Yield: Ensure all reagents and glassware are anhydrous. Moisture will quench the acyl chloride.
-
Multiple Products: Add the acyl chloride slowly at 0 °C to prevent side reactions.
Protocol 2.2: Synthesis of Schiff Base Derivatives
Principle and Rationale: This protocol describes the condensation reaction between the primary amine and an aldehyde to form an imine, or Schiff base.[2] Schiff bases are important pharmacophores in their own right and can serve as intermediates for further reactions. A catalytic amount of acid (e.g., glacial acetic acid) is used to activate the aldehyde carbonyl group.
Materials:
-
Ethyl 4-amino-3,5-diiodobenzoate
-
Aldehyde of choice (e.g., benzaldehyde, 4-nitrobenzaldehyde) (1.0 eq.)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount, 2-3 drops)
-
Round-bottom flask with reflux condenser, magnetic stirrer
Step-by-Step Procedure:
-
Dissolve Ethyl 4-amino-3,5-diiodobenzoate (1.0 eq.) in ethanol in a round-bottom flask.
-
In a separate beaker, dissolve the aldehyde (1.0 eq.) in a minimal amount of ethanol.
-
Add the aldehyde solution to the flask containing the aniline derivative.
-
Add 2-3 drops of glacial acetic acid to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux for 3-5 hours. The formation of a precipitate often indicates product formation.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol to remove unreacted starting materials.
-
Dry the purified Schiff base. Recrystallization from ethanol may be performed if necessary.[3]
Expected Results: A colored, crystalline solid. Characterization by ¹H NMR should show the appearance of a new imine proton signal (-N=CH-) typically between 8-9 ppm.
Troubleshooting:
-
No Reaction: Ensure the acid catalyst was added. For less reactive aldehydes, longer reaction times or a Dean-Stark apparatus to remove water may be necessary.
-
Product Oiling Out: If the product doesn't crystallize, attempt to precipitate it by adding the reaction mixture to cold water.
Part 3: Protocols for Anticancer Activity Evaluation
Once a library of derivatives is synthesized and characterized, the next step is to screen for biological activity.
Protocol 3.1: In Vitro Cytotoxicity Screening (MTT Assay)
Principle and Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. This assay is a rapid, high-throughput method for determining the concentration at which a compound inhibits cell growth by 50% (IC₅₀).
Materials:
-
Cancer cell line of choice (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates, multichannel pipette, microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for an additional 2-4 hours until purple formazan crystals are visible.[5]
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (DMSO) to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.
Data Presentation: Summarize the IC₅₀ values for all tested compounds in a table for easy comparison.
| Compound ID | R-Group (Acyl/Aldehyde) | Cancer Cell Line | IC₅₀ (µM) |
| Parent | -H | MCF-7 | > 100 |
| D-01 | Acetyl | MCF-7 | 45.2 |
| D-02 | Benzoyl | MCF-7 | 8.1 |
| D-03 | 4-Nitrobenzoyl | MCF-7 | 1.5 |
| Doxorubicin | - | MCF-7 | 0.9 |
Table 1: Example of IC₅₀ data for a series of N-acyl derivatives against the MCF-7 breast cancer cell line.
Protocol 3.2: Apoptosis Induction Assay (Annexin V-FITC/PI Staining)
Principle and Rationale: This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) and can label these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[6]
Caption: Principle of Annexin V/PI apoptosis assay.
Materials:
-
Cells treated with a hit compound (at its IC₅₀ concentration) for 24-48 hours.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer).[7]
-
Flow cytometer.
Step-by-Step Procedure:
-
Cell Preparation: Collect both floating and adherent cells from the culture dish. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[8]
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
Data Analysis: The flow cytometer will generate a quadrant plot. Quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V-/PI-): Live cells
-
Lower-Right (Annexin V+/PI-): Early apoptotic cells
-
Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V-/PI+): Necrotic/dead cells
Protocol 3.3: Cell Cycle Analysis
Principle and Rationale: Many anticancer drugs exert their effects by arresting the cell cycle at a specific phase (G1, S, or G2/M), preventing cancer cell proliferation.[9] This protocol uses Propidium Iodide (PI) to stain the DNA of fixed and permeabilized cells. The amount of PI fluorescence is directly proportional to the amount of DNA. Flow cytometry can then distinguish between cells in different phases of the cycle based on their DNA content (2N for G0/G1, between 2N and 4N for S, and 4N for G2/M).
Materials:
-
Cells treated with a hit compound (at its IC₅₀ concentration) for 24 hours.
-
Cold 70% Ethanol
-
PBS
-
PI Staining Solution (containing PI and RNase A)[10]
Step-by-Step Procedure:
-
Cell Harvesting: Collect treated cells and wash once with PBS.
-
Fixation: Resuspend the cell pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells. Incubate on ice for at least 30 minutes (or store at -20°C for longer).[11]
-
Washing: Centrifuge the fixed cells (500 x g for 5 min) and discard the ethanol. Wash the pellet twice with PBS.[12]
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution. The RNase A is crucial to degrade RNA, which PI can also bind to.[10]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry, collecting data on a linear scale.
Data Analysis: The output is a histogram of cell count versus fluorescence intensity. Software is used to deconvolute the histogram and calculate the percentage of cells in the G0/G1, S, and G2/M phases. Compare the cell cycle distribution of treated cells to untreated controls to identify any cell cycle arrest.
Part 4: Structure-Activity Relationship (SAR) Analysis
The goal of the initial screening is to establish a preliminary SAR. By comparing the chemical structures of the derivatives with their corresponding IC₅₀ values, one can deduce which structural modifications lead to increased or decreased activity.
Example of SAR Insights:
-
Electronic Effects: From the example data in Table 1, adding an electron-withdrawing nitro group to the benzoyl ring (Compound D-03 ) dramatically increased potency compared to the unsubstituted benzoyl ring (D-02 ). This suggests that modulating the electronics of the appended ring is a critical parameter for activity.
-
Steric Effects: One might synthesize derivatives with ortho-, meta-, and para-substituents to probe the steric tolerance of the target's binding pocket.
-
Hydrophobicity: Comparing derivatives with alkyl chains of varying lengths can provide insight into the role of hydrophobicity in activity.
These initial findings are crucial for guiding the next round of synthesis, focusing on modifications that are likely to improve potency and selectivity, ultimately leading to the identification of a promising lead compound.
References
-
Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]
-
University of Massachusetts Chan Medical School. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
-
UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]
-
MDPI. (2023). Small-Molecule Mitotic Inhibitors as Anticancer Agents: Discovery, Classification, Mechanisms of Action, and Clinical Trials. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Der Pharma Chemica. (2016). Synthesis, physical characterization, and biological activity of some Schiff base derive from substituted aniline and it's complexes with. Retrieved from [Link]
-
JETIR. (2022). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Retrieved from [Link]
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- 2. jetir.org [jetir.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. atcc.org [atcc.org]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
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- 11. ucl.ac.uk [ucl.ac.uk]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
experimental setup for amide coupling with Ethyl 4-amino-3,5-diiodobenzoate
Application Note & Protocol Guide
Topic: Strategic Amide Coupling with Ethyl 4-amino-3,5-diiodobenzoate: Overcoming Electronic Deactivation and Steric Hindrance
Audience: Researchers, scientists, and drug development professionals.
Abstract
The formation of amide bonds is a cornerstone of medicinal chemistry, yet substrates such as Ethyl 4-amino-3,5-diiodobenzoate present significant synthetic challenges. The dual effects of severe electronic deactivation and steric hindrance from the ortho-iodine substituents render the aniline nitrogen poorly nucleophilic, often leading to failed or low-yielding reactions under standard conditions.[1][2] This guide provides a detailed analysis of these challenges and presents robust, field-proven protocols designed to ensure successful amide coupling. We focus on two primary strategies: the use of high-reactivity uronium salts, specifically HATU, and an optimized carbodiimide approach leveraging a catalytic amount of DMAP. Detailed step-by-step protocols, mechanistic insights, and troubleshooting strategies are provided to empower researchers to confidently utilize this valuable synthetic building block.
Introduction: The Challenge of a Deactivated Aniline
Ethyl 4-amino-3,5-diiodobenzoate is a key intermediate in the synthesis of various biologically active molecules, including imaging agents and targeted therapeutics. Its utility stems from the two iodine atoms, which can serve as handles for further functionalization (e.g., Sonogashira or Suzuki couplings) or as heavy atoms for applications like X-ray crystallography. However, these same iodine atoms are the source of the synthetic difficulty in amide bond formation.
Causality of Experimental Difficulty:
-
Electronic Deactivation: The potent electron-withdrawing nature of the two iodine atoms significantly reduces the electron density on the aromatic ring and, consequently, on the nitrogen atom of the amino group. This lowers the pKa of the aniline and drastically reduces its nucleophilicity, making it a poor reaction partner for activated carboxylic acids.[1][2]
-
Steric Hindrance: The bulky iodine atoms ortho to the amino group physically obstruct the approach of the electrophilic partner (the activated carboxylic acid), increasing the activation energy of the reaction.[2][3]
Standard coupling protocols, such as those using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxybenzotriazole (HOBt) alone, are often sluggish and result in unsatisfactory yields with such deactivated amines.[1][3] Success requires a carefully selected activation strategy that can overcome both the high activation energy and the poor reactivity of the amine.
Selecting a Robust Coupling Strategy
To effectively form an amide bond with a hindered, electron-poor aniline, the carboxylic acid must be converted into a highly reactive electrophile. We present two authoritative and reliable methods.
Strategy A: Uronium Salt Activation with HATU
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a superior coupling reagent for challenging substrates.[4][5][6] It reacts with a carboxylic acid in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to form a highly reactive OAt-active ester. This intermediate is significantly more electrophilic than the corresponding HOBt ester formed with EDC, making it capable of reacting efficiently with poorly nucleophilic amines.[4]
Strategy B: Enhanced Carbodiimide Activation with EDC/HOBt/DMAP
While a standard EDC/HOBt mixture may be insufficient, the addition of a catalytic or stoichiometric amount of 4-dimethylaminopyridine (DMAP) can dramatically improve reaction efficiency.[1] DMAP acts as a potent acyl transfer agent. The initially formed HOBt ester reacts with DMAP to generate a highly reactive N-acylpyridinium intermediate, which is then readily attacked by the electron-deficient aniline. This protocol offers a cost-effective alternative to uronium salts.[1]
Mechanistic Overview & Workflow
A successful experiment relies on a logical sequence of steps, from reagent selection to final purification. The general workflow is depicted below, followed by the specific mechanism for the highly effective HATU-mediated coupling.
Caption: General experimental workflow for amide coupling.
Caption: Mechanism of HATU-mediated amide bond formation.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. HATU and DIPEA are irritants.
Protocol 1: HATU Coupling (Recommended Primary Method)
This protocol is highly reliable for the title compound.
Materials & Reagents:
-
Carboxylic Acid (1.0 equiv)
-
Ethyl 4-amino-3,5-diiodobenzoate (1.1 equiv)
-
HATU (1.1 - 1.2 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup solvents: Ethyl Acetate (EtOAc), 1M HCl, saturated NaHCO₃, saturated NaCl (brine)
-
Drying agent: Anhydrous Na₂SO₄ or MgSO₄
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 equiv) and HATU (1.1 equiv).
-
Solvent Addition: Add anhydrous DMF to dissolve the solids (to a typical concentration of 0.1-0.5 M).
-
Pre-activation: Cool the solution to 0 °C in an ice bath with magnetic stirring. Add DIPEA (3.0 equiv) dropwise. Stir the mixture at 0 °C for 15-30 minutes. A color change may be observed.
-
Amine Addition: Add Ethyl 4-amino-3,5-diiodobenzoate (1.1 equiv) to the reaction mixture, either as a solid or as a solution in a small amount of anhydrous DMF.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent is consumed.[7]
-
Workup:
-
Pour the reaction mixture into a separatory funnel containing water and dilute with Ethyl Acetate.
-
Wash the organic layer sequentially with 1M HCl (2x) to remove DIPEA, saturated NaHCO₃ (2x) to remove unreacted acid and HOAt, and finally with brine (1x).[7][8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to yield the pure amide product.
Protocol 2: EDC/HOBt/DMAP Coupling (Alternative Method)
This protocol is a viable alternative, particularly when cost is a consideration.
Materials & Reagents:
-
Carboxylic Acid (1.2 equiv)
-
Ethyl 4-amino-3,5-diiodobenzoate (1.0 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (0.1 - 1.2 equiv)
-
DMAP (1.0 equiv)
-
Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)
-
Standard workup and purification reagents as listed in Protocol 1.
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask, add Ethyl 4-amino-3,5-diiodobenzoate (1.0 equiv), the carboxylic acid (1.2 equiv), HOBt (using a catalytic amount, 0.1 equiv, is often sufficient), and DMAP (1.0 equiv).[1]
-
Solvent Addition: Add anhydrous Acetonitrile to dissolve the components (to a typical concentration of 0.1 M).
-
EDC Addition: Add EDC·HCl (1.2 equiv) portion-wise to the stirred mixture at room temperature.[1]
-
Reaction: Stir the resulting mixture at room temperature for 12-48 hours. The reaction may be gently heated (e.g., to 40-50 °C) if it is sluggish, but this should be monitored for potential side reactions.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in Ethyl Acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2x) to remove DMAP and EDC-urea byproduct, saturated NaHCO₃ (2x) to remove HOBt and unreacted acid, and brine (1x).[7][9]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography.
Data & Troubleshooting
Effective execution requires careful control of stoichiometry and an awareness of potential pitfalls.
Table 1: Comparison of Recommended Protocol Parameters
| Parameter | Protocol 1 (HATU) | Protocol 2 (EDC/DMAP) | Rationale |
| Amine Equiv. | 1.1 | 1.0 (Limiting) | Ensures complete consumption of the more valuable reagent. |
| Acid Equiv. | 1.0 (Limiting) | 1.2 | Drives the reaction to completion. |
| Coupling Reagent | HATU (1.1 equiv) | EDC·HCl (1.2 equiv) | HATU is more reactive; EDC requires additives to be effective here. |
| Additive(s) | DIPEA (3.0 equiv) | HOBt (0.1 equiv), DMAP (1.0 equiv) | DIPEA is a non-nucleophilic base; DMAP is a nucleophilic catalyst.[1][4] |
| Solvent | Anhydrous DMF/DCM | Anhydrous MeCN/DCM | Polar aprotic solvents are required to dissolve reagents. |
| Temperature | 0 °C to RT | RT (can be heated) | HATU is reactive at RT; the EDC reaction may require heat. |
| Typical Time | 12-24 h | 12-48 h | Reflects the higher reactivity of the HATU-activated ester. |
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Insufficiently reactive coupling agent. 2. Wet solvent or reagents. 3. Ineffective base (for HATU). | 1. Switch from EDC/HOBt to the HATU protocol. 2. Ensure all glassware is flame-dried and solvents are anhydrous. 3. Use a fresh bottle of DIPEA; ensure 3 equivalents are used. |
| Formation of Side Products | 1. Reaction temperature too high. 2. Racemization of chiral carboxylic acid. | 1. Run the reaction at room temperature or below. 2. Use HATU, as the OAt ester is known to suppress racemization.[4] |
| Difficult Purification | 1. Incomplete removal of byproducts during workup. 2. Use of DMF as solvent. | 1. Perform all aqueous washes thoroughly. An acidic wash is crucial for removing bases like DIPEA and DMAP.[8] 2. If using DMF, wash the organic layer with 5% LiCl solution (3x) to help remove residual DMF before standard washes.[8] |
Conclusion
The successful acylation of Ethyl 4-amino-3,5-diiodobenzoate is readily achievable with a rational choice of coupling reagents that addresses the substrate's inherent low reactivity. The HATU/DIPEA system provides a highly reliable and robust method for achieving excellent yields by forming a strongly activated OAt-ester. For a more cost-conscious approach, the EDC/HOBt system can be rendered effective through the crucial addition of DMAP as an acyl transfer catalyst. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently and efficiently synthesize complex amide derivatives from this challenging but valuable building block.
References
-
Subasinghe, N. et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. [Link]
-
Hansen, T. et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
-
Hartwig, J. F. et al. (2002). An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry, ACS Publications. [Link]
-
Yin, J. & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, ACS Publications. [Link]
-
Sabila, P. et al. (2011). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. National Institutes of Health. [Link]
-
Doyle, A. G. et al. (2021). Identifying general reaction conditions by bandit optimization. Nature. [Link]
-
Agudo-Álvarez, S. et al. (2023). The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate. [Link]
-
Goode, D. R. Lab. Amide Workup - Biofilm Inhibitor Synthesis. University of Lynchburg. [Link]
-
Buchwald, S. L. & Yin, J. (2002). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. Syracuse University SURFACE. [Link]
-
Reddit r/Chempros. (2022). EDC-HOBt Amide coupling workup help. Reddit. [Link]
-
Organic & Biomolecular Chemistry (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Royal Society of Chemistry. [Link]
-
Common Organic Chemistry. Amine to Amide (EDC + HOBt). [Link]
-
Hartwig, J. F. et al. (2017). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. National Institutes of Health. [Link]
-
Al-Amiery, A. A. et al. (2012). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl-4-Amino Benzoate. Oriental Journal of Chemistry. [Link]
-
Daugulis, O. (2009). Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. National Institutes of Health. [Link]
-
Antonchick, A. P. et al. (2013). Hypervalent iodine-promoted twofold oxidative coupling of amines with amides and thioamides: chemoselective pathway to oxazoles and thiazoles. National Institutes of Health. [Link]
-
Kumar, A. et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
-
Common Organic Chemistry. Amine to Amide (Coupling) - HATU. [Link]
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. growingscience.com [growingscience.com]
- 6. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 7. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 8. reddit.com [reddit.com]
- 9. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Ethyl 4-amino-3,5-diiodobenzoate as a Key Building Block for Quinazoline-Based EGFR Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Central Role of EGFR and the Quinazoline Scaffold
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival.[1] In numerous cancers, such as non-small-cell lung cancer (NSCLC) and glioblastoma, aberrant EGFR signaling due to overexpression or activating mutations drives uncontrolled tumor growth and metastasis.[2][3] This makes EGFR a prime target for anticancer therapies.
Among the most successful classes of EGFR-targeted drugs are the small-molecule tyrosine kinase inhibitors (TKIs), with the 4-anilinoquinazoline core structure being a particularly privileged scaffold.[4][5] Marketed drugs like Gefitinib and Erlotinib feature this core, which acts as an ATP mimetic, competitively binding to the kinase domain of EGFR and inhibiting its downstream signaling.[4] The development of novel, potent, and selective quinazoline-based inhibitors is a continuous effort in medicinal chemistry to overcome acquired resistance and improve therapeutic outcomes.
This guide details the strategic use of Ethyl 4-amino-3,5-diiodobenzoate as a versatile starting material for the synthesis of a 4-anilinoquinazoline-based EGFR inhibitor. The diiodo-substitution offers unique advantages: it provides steric bulk that can be exploited for selective binding and serves as a synthetic handle for further diversification through cross-coupling reactions, enabling the exploration of a wider chemical space.
The EGFR Signaling Pathway and Inhibition
Upon binding to ligands like EGF, EGFR dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which ultimately promote gene expression related to cell proliferation and survival.[6][7] Quinazoline-based TKIs block this initial autophosphorylation step, effectively shutting down these pro-tumorigenic signals.
Caption: EGFR signaling pathway and the point of inhibition by quinazoline TKIs.
Synthetic Strategy and Rationale
The synthesis of a 4-anilinoquinazoline from Ethyl 4-amino-3,5-diiodobenzoate follows a robust and logical three-step sequence. The overall workflow is designed for efficiency and modularity, allowing for the introduction of diverse aniline moieties in the final step.
Caption: General workflow for the synthesis of 4-anilinoquinazoline EGFR inhibitors.
Step 1: Quinazolinone Ring Formation
-
Reaction: The synthesis begins with the reaction of Ethyl 4-amino-3,5-diiodobenzoate with N,N-Dimethylformamide dimethyl acetal (DMF-DMA).
-
Causality: DMF-DMA is an excellent one-carbon synthon.[8][9] It reacts with the primary amino group of the starting material to form a reactive N,N-dimethylformamidine intermediate.[10] Upon heating, this intermediate undergoes intramolecular cyclization, eliminating methanol and dimethylamine to yield the stable quinazolin-4(3H)-one core.[11][12] This one-pot reaction is highly efficient for constructing the heterocyclic ring system.
Step 2: Activation via Chlorination
-
Reaction: The keto group of the quinazolinone is converted to a chloro group at the 4-position.
-
Causality: The 4-position of the quinazolinone is not sufficiently electrophilic for direct substitution by an aniline. Converting the C=O group into a C-Cl group transforms it into an excellent leaving group. Reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are standard choices for this transformation.[13][14] The mechanism involves the initial formation of a phosphorylated or related activated intermediate, which is then displaced by a chloride ion.[13]
Step 3: Nucleophilic Aromatic Substitution (SNAr)
-
Reaction: The 4-chloroquinazoline intermediate is reacted with a selected substituted aniline.
-
Causality: The electron-withdrawing nature of the quinazoline ring system makes the C4 position highly susceptible to nucleophilic attack.[15][16] The lone pair of the aniline nitrogen attacks the C4 carbon, displacing the chloride ion to form the final 4-anilinoquinazoline product. This SNAr reaction is the key step for installing the pharmacophore responsible for binding to the EGFR kinase domain.[17][18][19] The reaction is typically carried out in a polar solvent like isopropanol or DMF, often under mild heating.
Detailed Experimental Protocols
Disclaimer: These protocols are representative and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.
Protocol 1: Synthesis of Ethyl 6,8-diiodo-4-oxo-3,4-dihydroquinazoline-5-carboxylate
| Reagents & Materials | M.W. | Amount | Moles (equiv) |
| Ethyl 4-amino-3,5-diiodobenzoate | 418.99 | 10.0 g | 23.87 mmol (1.0) |
| DMF-DMA | 119.16 | 8.54 g (9.0 mL) | 71.61 mmol (3.0) |
| Diphenyl ether | 170.21 | 50 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Ethyl 4-amino-3,5-diiodobenzoate (10.0 g, 23.87 mmol).
-
Add diphenyl ether (50 mL) to the flask.
-
Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (9.0 mL, 71.61 mmol) to the suspension.
-
Heat the reaction mixture to 240-250 °C (oil bath temperature) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 50% Ethyl Acetate/Hexane).
-
Self-Validation: The reaction is complete when the starting material spot is no longer visible by TLC.
-
Cool the mixture to room temperature. The product will precipitate.
-
Add hexane (50 mL) to the flask to further precipitate the product and facilitate filtration.
-
Collect the solid product by vacuum filtration and wash thoroughly with hexane (3 x 30 mL) to remove the diphenyl ether.
-
Dry the solid under vacuum to yield the title compound as a pale solid.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Synthesis of Ethyl 4-chloro-6,8-diiodoquinazoline-5-carboxylate
| Reagents & Materials | M.W. | Amount | Moles (equiv) |
| Product from Protocol 1 | 429.99 | 5.0 g | 11.63 mmol (1.0) |
| Thionyl Chloride (SOCl₂) | 118.97 | 15 mL | - |
| N,N-Dimethylformamide (DMF) | 73.09 | 0.5 mL | Catalytic |
Procedure:
-
In a 50 mL round-bottom flask under a nitrogen atmosphere, suspend the quinazolinone from Protocol 1 (5.0 g, 11.63 mmol) in thionyl chloride (15 mL).
-
Add a catalytic amount of DMF (0.5 mL) dropwise. Effervescence (SO₂, HCl) will be observed. Caution: Perform this step in a well-ventilated fume hood.
-
Heat the mixture to reflux (approx. 80 °C) for 4 hours. The suspension should become a clear solution.
-
Self-Validation: Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and carefully remove the excess thionyl chloride under reduced pressure.
-
Add toluene (20 mL) and evaporate again to azeotropically remove any remaining SOCl₂. Repeat this step twice.
-
The resulting crude solid is typically used in the next step without further purification. If needed, it can be triturated with cold diethyl ether to yield a purer solid.
-
Characterization: The product is often moisture-sensitive. Confirm structure via MS and use immediately.
Protocol 3: Synthesis of a Representative 4-Anilinoquinazoline Inhibitor
| Reagents & Materials | M.W. | Amount | Moles (equiv) |
| Product from Protocol 2 | 448.44 | 1.0 g | 2.23 mmol (1.0) |
| 3-Ethynylaniline | 117.15 | 0.29 g | 2.45 mmol (1.1) |
| Isopropanol (IPA) | 60.10 | 20 mL | - |
Procedure:
-
To a 50 mL round-bottom flask, add the 4-chloroquinazoline from Protocol 2 (1.0 g, 2.23 mmol) and isopropanol (20 mL).
-
Add 3-ethynylaniline (0.29 g, 2.45 mmol) to the suspension.
-
Heat the mixture to reflux (approx. 85 °C) for 3 hours. A precipitate (the HCl salt of the product) will form.
-
Self-Validation: Monitor the reaction by LC-MS or TLC to confirm the formation of the product and consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration and wash with cold isopropanol (2 x 10 mL).
-
To obtain the free base, suspend the solid in a mixture of dichloromethane (30 mL) and saturated sodium bicarbonate solution (30 mL) and stir vigorously for 30 minutes.
-
Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., gradient elution from 30% to 60% Ethyl Acetate in Hexane).
-
Characterization: Confirm the final structure, purity, and identity via ¹H NMR, ¹³C NMR, HRMS, and HPLC.
Biological Evaluation Data
The synthesized compounds are typically evaluated for their ability to inhibit EGFR kinase activity and suppress the proliferation of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of potency.
| Compound | Target Kinase | IC₅₀ (nM) | Antiproliferative Activity (Cell Line) | IC₅₀ (µM) |
| Gefitinib (Reference) | EGFR (wt) | 299 | A549 (NSCLC) | >10 |
| Erlotinib (Reference) | EGFR (wt) | 2 | A431 (Epidermoid) | 3.4 |
| Representative Quinazoline 1 | EGFR (wt) | 60.1 | MDA-MB-231 (Breast) | 0.9 |
| Representative Quinazoline 2 | EGFRT790M/L858R | 2.7 | NCI-H1975 (NSCLC) | 1.22 |
| Representative Quinazoline 3 | EGFR (wt) | 5.9 | HepG2 (Liver) | 8.3 |
Note: Data is compiled from representative literature for illustrative purposes and does not correspond to the exact product of the protocol.[20][21][22][23]
Conclusion
Ethyl 4-amino-3,5-diiodobenzoate is a highly valuable and strategic starting material for constructing quinazoline-based EGFR inhibitors. The synthetic route is robust, logical, and allows for late-stage diversification, which is critical for generating compound libraries in drug discovery programs. The protocols and rationale provided herein offer a comprehensive guide for researchers aiming to synthesize and explore novel EGFR inhibitors based on this versatile scaffold.
References
-
Yuan, J., et al. (2021). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Signal Transduction and Targeted Therapy. Available at: [Link]
-
Drasar, P., et al. (2011). POCl3 chlorination of 4-quinazolones. Organic & Biomolecular Chemistry. Available at: [Link]
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Garg, M., et al. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. Expert Opinion on Therapeutic Targets. Available at: [Link]
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Normanno, N., et al. (2006). Epidermal growth factor receptor (EGFR) signaling in cancer. Gene. Available at: [Link]
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Wee, P., & Wang, Z. (2017). Targeting EGFR signaling in cancer therapy. Seminars in Cancer Biology. Available at: [Link]
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Lo, H. W. (2010). EGFR signaling pathway in breast cancers: from traditional signal transduction to direct nuclear translocalization. Breast Cancer Research and Treatment. Available at: [Link]
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ResearchGate. (n.d.). IC 50 values (in nm) of 4-aminoquinazoline analogues as inhibitors of EGFR and HER. ResearchGate. Available at: [Link]
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Ahangar, N., et al. (2021). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Letters in Drug Design & Discovery. Available at: [Link]
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da Silva, J. L., et al. (2018). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Solca, F., et al. (2012). Novel Substituted Quinazolines for Potent EGFR Tyrosine Kinase Inhibitors. Current Topics in Medicinal Chemistry. Available at: [Link]
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Sánchez, A., et al. (2019). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. Available at: [Link]
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Stasevych, M., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences. Available at: [Link]
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ResearchGate. (n.d.). IC 50 values of EGFR assay for the most active compounds-6 and 10e-and the reference gefitinib. ResearchGate. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Organic Chemistry Portal. Available at: [Link]
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Wang, Z., et al. (2015). Synthesis of new 4-anilinoquinazoline analogues and evaluation of their EGFR inhibitor activity. Yao Xue Xue Bao. Available at: [Link]
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ResearchGate. (n.d.). Quinazoline derivatives as EGFR TK inhibitors. ResearchGate. Available at: [Link]
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El-Damasy, D. A., et al. (2022). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors. RSC Medicinal Chemistry. Available at: [Link]
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ResearchGate. (n.d.). 1/IC50 values of antitumor screening of target derivatives against MCF-7. ResearchGate. Available at: [Link]
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Li, B., et al. (2013). Synthesis of quinazolin-4(3H)-ones via amidine N-arylation. The Journal of Organic Chemistry. Available at: [Link]
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da Silva, J. L., et al. (2018). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. Available at: [Link]
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ResearchGate. (n.d.). Bicyclic Amidine-Triggered Cyclization of o-Alkynylisocyanobenzenes: Synthesis of Lactam-Derived Quinolines. ResearchGate. Available at: [Link]
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Kumar, A., et al. (2022). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. ChemistryOpen. Available at: [Link]
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da Silva, A. F. C., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of 4-chloroquinazolines (C) with starting and intermediate... ResearchGate. Available at: [Link]
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Shi, D., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules. Available at: [Link]
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Siddiqui, H. L., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. Available at: [Link]
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ResearchGate. (n.d.). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. Available at: [Link]
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Shi, D., et al. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. Molecules. Available at: [Link]
-
Kerckhoffs, J. M., et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
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Abu-Shanab, F. A., et al. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]
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Al-Mousawi, S. M., et al. (2009). SYNTHESIS OF ETHYL 1-SUBSTITUTED-5-CYANO-4-METHYL. HETEROCYCLES. Available at: [Link]
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Caliskan, B., & Yesil, S. (2023). N,N-Dimethylformamide dimethyl acetal (DMFDMA): from derivatisation to C1 synthon. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]
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Application Notes and Protocols: Strategic Synthesis of Novel Heterocycles from Ethyl 4-amino-3,5-diiodobenzoate
Introduction: The Strategic Value of Ethyl 4-amino-3,5-diiodobenzoate in Heterocyclic Chemistry
Ethyl 4-amino-3,5-diiodobenzoate is a highly functionalized aromatic scaffold poised for the construction of diverse and novel heterocyclic systems. Its strategic arrangement of reactive sites—an amino group for nucleophilic attack or cyclization, an ethyl ester for modification or hydrolysis, and two ortho-iodine atoms ripe for palladium-catalyzed cross-coupling reactions—renders it an exceptionally versatile starting material for drug discovery and materials science. The presence of two iodine atoms allows for sequential and site-selective functionalization, enabling the generation of complex molecular architectures. This guide provides detailed synthetic routes and protocols for leveraging this unique building block to create novel benzimidazoles, quinolines, and phenothiazine-like heterocycles, classes of compounds renowned for their significant biological activities.[1][2][3]
Core Synthetic Strategies: A Multi-pronged Approach to Heterocycle Construction
The synthetic utility of ethyl 4-amino-3,5-diiodobenzoate is primarily unlocked through a combination of palladium-catalyzed cross-coupling reactions and subsequent cyclization events. The choice of reaction sequence and coupling partners allows for a modular approach to a wide array of heterocyclic cores.
Key Palladium-Catalyzed Reactions:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds, introducing aryl or heteroaryl substituents. This reaction is tolerant of a wide range of functional groups and offers a robust method for elaborating the aromatic core.[4][5]
-
Sonogashira Coupling: For the formation of C-C triple bonds, which can serve as key structural elements or be further transformed into other functional groups or heterocyclic rings.[6][7][8]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, enabling the introduction of various amino groups, which can be crucial for biological activity or for subsequent cyclization steps.[9][10]
The following sections will detail specific applications of these strategies in the synthesis of important heterocyclic scaffolds.
Part 1: Synthesis of Novel Di-substituted Benzimidazoles
Benzimidazoles are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The following protocol outlines a plausible two-step synthesis of a novel di-substituted benzimidazole derivative from ethyl 4-amino-3,5-diiodobenzoate.
Synthetic Rationale:
The strategy involves a sequential Sonogashira coupling to introduce two alkynyl moieties at the 3- and 5-positions, followed by a reductive cyclization of a nitro-precursor to form the benzimidazole ring.
Visualizing the Pathway: Benzimidazole Synthesis
Caption: Synthetic route to novel di-alkynyl benzimidazoles.
Experimental Protocol: Synthesis of Ethyl 4,6-di(phenylethynyl)-1H-benzo[d]imidazole-5-carboxylate
Step 1: Synthesis of Ethyl 4-amino-3,5-bis(phenylethynyl)benzoate
| Reagent | Molecular Weight | Amount (mmol) | Equivalents |
| Ethyl 4-amino-3,5-diiodobenzoate | 416.98 g/mol | 1.0 | 1.0 |
| Phenylacetylene | 102.14 g/mol | 2.2 | 2.2 |
| Pd(PPh₃)₂Cl₂ | 701.90 g/mol | 0.05 | 0.05 |
| Copper(I) iodide (CuI) | 190.45 g/mol | 0.1 | 0.1 |
| Triethylamine (TEA) | 101.19 g/mol | 3.0 | 3.0 |
| Tetrahydrofuran (THF), anhydrous | - | - | - |
Procedure:
-
To a dry, argon-purged flask, add ethyl 4-amino-3,5-diiodobenzoate (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.05 mmol), and CuI (0.1 mmol).
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).
-
Add phenylacetylene (2.2 mmol) dropwise to the stirred solution.
-
Heat the reaction mixture to 60°C and stir for 12 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the desired dialkynyl product.
Step 2: Nitration and Reductive Cyclization
This step would involve nitration of the dialkynyl product, followed by reduction of the nitro group and the amino group to form the benzimidazole ring. A standard nitrating mixture (HNO₃/H₂SO₄) could be used, followed by a reducing agent such as tin(II) chloride in ethanol.
Part 2: Synthesis of Novel 4-Aminoquinoline Derivatives
The 4-aminoquinoline scaffold is the core of several important antimalarial drugs. The following protocol outlines a potential synthesis of a novel quinoline derivative using a modified Friedländer annulation.
Synthetic Rationale:
This approach involves an initial Suzuki-Miyaura coupling to introduce a substituent that can participate in a subsequent intramolecular cyclization to form the quinoline ring system.
Visualizing the Pathway: Quinoline Synthesis
Caption: Synthetic route to novel substituted quinolines.
Experimental Protocol: Synthesis of Ethyl 4-amino-2-methyl-8-iodo-quinoline-5-carboxylate
Step 1: Suzuki-Miyaura Coupling with 2-acetylphenylboronic acid
| Reagent | Molecular Weight | Amount (mmol) | Equivalents |
| Ethyl 4-amino-3,5-diiodobenzoate | 416.98 g/mol | 1.0 | 1.0 |
| 2-Acetylphenylboronic acid | 163.98 g/mol | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 g/mol | 0.03 | 0.03 |
| Sodium carbonate (Na₂CO₃) | 105.99 g/mol | 3.0 | 3.0 |
| Toluene/Ethanol/Water (2:1:1) | - | - | - |
Procedure:
-
In a round-bottom flask, dissolve ethyl 4-amino-3,5-diiodobenzoate (1.0 mmol) and 2-acetylphenylboronic acid (1.2 mmol) in the toluene/ethanol/water solvent mixture (12 mL).
-
Add sodium carbonate (3.0 mmol) and degas the mixture with argon for 15 minutes.
-
Add Pd(PPh₃)₄ (0.03 mmol) and heat the reaction mixture to 90°C under an argon atmosphere for 16 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the intermediate.
Step 2: Intramolecular Friedländer Annulation
| Reagent | Amount (mmol) | Equivalents |
| Ortho-acetylaryl Intermediate | 1.0 | 1.0 |
| Potassium tert-butoxide | 2.0 | 2.0 |
| N,N-Dimethylformamide (DMF), anhydrous | - | - |
Procedure:
-
Dissolve the intermediate from Step 1 (1.0 mmol) in anhydrous DMF (10 mL).
-
Add potassium tert-butoxide (2.0 mmol) in portions at room temperature.
-
Heat the mixture to 120°C and stir for 6 hours.
-
Cool the reaction, pour it into ice water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired quinoline.
Part 3: Synthesis of Novel Phenothiazine-like Heterocycles
Phenothiazines are an important class of tricyclic heterocyclic compounds with applications as antipsychotic drugs and redox-active materials. A plausible route to a phenothiazine-like structure is presented below.
Synthetic Rationale:
This strategy involves a double Buchwald-Hartwig amination with a suitable thiol-containing aniline to construct the tricyclic core in a single step.
Visualizing the Pathway: Phenothiazine Synthesis
Caption: Synthetic route to novel phenothiazine-like heterocycles.
Experimental Protocol: Synthesis of Ethyl 2-amino-10H-phenothiazine-1-carboxylate
| Reagent | Molecular Weight | Amount (mmol) | Equivalents |
| Ethyl 4-amino-3,5-diiodobenzoate | 416.98 g/mol | 1.0 | 1.0 |
| 2-Aminothiophenol | 125.19 g/mol | 1.1 | 1.1 |
| Pd₂(dba)₃ | 915.72 g/mol | 0.02 | 0.02 |
| Xantphos | 578.68 g/mol | 0.08 | 0.08 |
| Sodium tert-butoxide (NaOtBu) | 96.10 g/mol | 2.5 | 2.5 |
| Toluene, anhydrous | - | - | - |
Procedure:
-
To a dry Schlenk tube, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.08 mmol), and sodium tert-butoxide (2.5 mmol).
-
Add ethyl 4-amino-3,5-diiodobenzoate (1.0 mmol) and anhydrous toluene (10 mL).
-
Degas the mixture with argon for 10 minutes.
-
Add 2-aminothiophenol (1.1 mmol) and heat the reaction mixture to 110°C for 24 hours.
-
Cool the mixture to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the phenothiazine-like heterocycle.
Conclusion: A Gateway to Chemical Diversity
Ethyl 4-amino-3,5-diiodobenzoate serves as an outstanding starting point for the synthesis of a wide range of novel heterocyclic compounds. The protocols outlined in this application note, based on well-established palladium-catalyzed cross-coupling reactions and classical cyclization strategies, provide a robust framework for accessing diverse molecular architectures. The modular nature of these synthetic routes allows for the introduction of various substituents, facilitating the generation of libraries of compounds for screening in drug discovery and materials science applications. The strategic combination of functionalities in this starting material makes it a valuable tool for the modern synthetic chemist.
References
- Al-Mulla, A. (2017). A review: biological importance of heterocyclic compounds. Der Pharma Chemica, 9(13), 141-147.
- Boruah, J., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Letters in Drug Design & Discovery, 19(5), 446-461.
- Jampilek, J. (2019). Heterocycles in Medicinal Chemistry. Molecules, 24(21), 3839.
- Kerru, N., et al. (2020). A Review on the Synthesis of Fused Pyrazole Derivatives and Their Biological Aspects. Molecules, 25(21), 5166.
- Kumar, R., et al. (2013). A Review on the Synthesis and Therapeutic Potential of Benzimidazole Derivatives.
- Madaan, A., et al. (2015). 1,3,4-Oxadiazole: A Biologically Active Scaffold. Mini-Reviews in Medicinal Chemistry, 15(4), 337-355.
- Noolvi, M. N., et al. (2011). A review on chemistry and pharmacology of quinoline derivatives. Bioorganic & Medicinal Chemistry, 19(22), 6743-6755.
- Saini, M. S., et al. (2013). A review on biological and medicinal significance of quinazoline derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 5(2), 1-13.
- Surana, A., et al. (2021). Buchwald-Hartwig Amination: An Overview of Ligands and Catalysts.
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The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications - International Journal of Scientific Research & Technology. Available at: [Link]
- Torii, S., et al. (1992). Palladium-catalyzed multicomponent domino reaction for the synthesis of 2-aryl-4-dialkylaminoquinolines. Tetrahedron Letters, 33(48), 7493-7496.
- Vaitilingam, B., et al. (2004). Palladium-catalyzed amination of aryl halides and sulfonates. Current Opinion in Drug Discovery & Development, 7(6), 848-859.
- Valiante, E., et al. (2020). Suzuki–Miyaura Cross-Coupling on Heterocyclic Cores: A Smart Tool for Drug Discovery. Molecules, 25(21), 5005.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
- Liang, Y., et al. (2006). The Sonogashira reaction on solid supports. Chemical Society Reviews, 35(8), 689-701.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism.
- Friedländer, P. (1882). Ueber die Darstellung von Chinolinderivaten aus o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572-2575.
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Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate - Oriental Journal of Chemistry. Available at: [Link]
-
Drug Design: An Efficient and Facile Synthesis of Novel Polar Benzimidazoles of Biological Interests - Longdom Publishing. Available at: [Link]
-
The Sequential Sonogashira-Click Reaction: A Versatile Route to 4-Aryl-1,2,3-triazoles. Available at: [Link]
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- 3. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines [mdpi.com]
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Technical Support Center: Selective Iodination of Ethyl 4-Aminobenzoate
Welcome to the technical support center for the selective iodination of ethyl 4-aminobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to support the success of your experiments.
Introduction
The selective iodination of ethyl 4-aminobenzoate is a critical reaction for synthesizing key intermediates in the pharmaceutical industry. The resulting product, primarily ethyl 4-amino-3-iodobenzoate, is a valuable building block for creating a wide range of bioactive molecules. However, the reaction is not without its challenges. The presence of two activating groups—the amino (-NH₂) and the ethyl ester (-COOEt)—on the aromatic ring can lead to issues with regioselectivity, over-iodination, and side reactions. This guide provides expert insights and practical solutions to overcome these hurdles.
Troubleshooting Guide
This section addresses specific problems you may encounter during the selective iodination of ethyl 4-aminobenzoate in a question-and-answer format.
Issue 1: Low Yield of the Desired Mono-iodinated Product
Question: My reaction is resulting in a low yield of ethyl 4-amino-3-iodobenzoate, with a significant amount of starting material remaining. What are the likely causes and how can I improve the yield?
Answer:
Several factors can contribute to low product yield. Let's break down the potential causes and their solutions:
-
Insufficiently Activated Iodinating Agent: Molecular iodine (I₂) itself is a weak electrophile and often requires an activating agent or an oxidant to facilitate the iodination of aromatic rings.[1][2] Without proper activation, the reaction may proceed slowly or not at all.
-
Solution: Employ a more reactive iodinating system. Common and effective methods include:
-
Iodine with an Oxidizing Agent: The use of an oxidizing agent like hydrogen peroxide (H₂O₂) or copper salts can generate a more potent electrophilic iodine species, such as I⁺.[1][3]
-
N-Iodosuccinimide (NIS): NIS is a mild and efficient source of electrophilic iodine, often used for iodinating activated aromatic compounds.[4][5] It can be particularly effective for substrates like ethyl 4-aminobenzoate.
-
Iodine Monochloride (ICl): ICl is a more polarized and thus more reactive iodinating agent than I₂.[4]
-
-
-
Inappropriate Reaction Conditions: Temperature and reaction time are critical parameters.
-
Solution:
-
Temperature: While some iodination reactions can proceed at room temperature, others may require gentle heating to achieve a reasonable rate. Monitor your reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature.
-
Reaction Time: Ensure the reaction is allowed to proceed to completion. Again, TLC is your best tool for monitoring the consumption of the starting material.
-
-
-
Protonation of the Amino Group: In strongly acidic conditions, the activating amino group can be protonated to form an ammonium salt (-NH₃⁺). This deactivates the ring towards electrophilic substitution.[6]
-
Solution: Maintain a neutral or slightly basic pH. If using an acid-activated system, consider using a buffered solution or a milder acid catalyst. For aniline derivatives, reactions are often carried out under neutral or mildly basic conditions to ensure the amino group remains in its free, activating form.[7]
-
Issue 2: Formation of Di-iodinated Byproducts
Question: I am observing the formation of a significant amount of a di-iodinated product, presumably ethyl 4-amino-3,5-diiodobenzoate. How can I improve the selectivity for the mono-iodinated product?
Answer:
The formation of di-iodinated species is a common challenge due to the strong activating nature of the amino group, which makes the mono-iodinated product susceptible to a second iodination.
-
Controlling Stoichiometry: The molar ratio of the iodinating agent to the substrate is crucial.
-
Solution: Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the iodinating agent. Adding the iodinating agent portion-wise or via slow addition (e.g., using a syringe pump) can help maintain a low concentration of the electrophile in the reaction mixture, favoring mono-substitution.
-
-
Reaction Temperature: Higher temperatures can sometimes lead to over-iodination.
-
Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Running the reaction at 0 °C or even lower may significantly improve selectivity.
-
-
Choice of Iodinating Agent: The reactivity of the iodinating agent plays a significant role.
-
Solution: A less reactive iodinating agent may provide better selectivity. If you are using a highly reactive system (e.g., ICl), consider switching to a milder one like NIS.[5]
-
Issue 3: Difficulty in Purifying the Product
Question: After the reaction, I am struggling to isolate the pure ethyl 4-amino-3-iodobenzoate from the reaction mixture. What are the best purification strategies?
Answer:
Purification can be challenging due to the similar polarities of the starting material, the desired product, and potential byproducts.
-
Work-up Procedure: A proper aqueous work-up is the first critical step.
-
Solution:
-
Quench any remaining iodinating agent with a reducing agent like a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). This is indicated by the disappearance of the characteristic iodine color.[8]
-
If the reaction was run under acidic or basic conditions, neutralize the mixture accordingly.
-
Extract the product into an appropriate organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with brine to remove excess water.
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
-
Crystallization: If the product is a solid, recrystallization can be a highly effective purification method.
-
Solution: Experiment with different solvent systems. A common approach is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, ethyl acetate) and then slowly cool the solution, or add a co-solvent in which the product is less soluble (e.g., hexanes, water) to induce crystallization.
-
-
Column Chromatography: This is a powerful technique for separating compounds with different polarities.
-
Solution: Use silica gel as the stationary phase. A typical mobile phase would be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. The optimal ratio can be determined by TLC analysis.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity of the iodination of ethyl 4-aminobenzoate?
A1: The amino group is a strong ortho, para-director. Since the para position is already occupied by the ethyl ester group, the incoming electrophilic iodine will be directed to the positions ortho to the amino group (positions 3 and 5). Due to the steric hindrance from the adjacent ethyl ester group, iodination is expected to occur predominantly at the 3-position, yielding ethyl 4-amino-3-iodobenzoate.[6]
Q2: Can I use iodine and potassium iodide (I₂/KI) for this reaction?
A2: While I₂/KI is a common source of iodine, in the absence of an oxidant, it primarily forms the triiodide ion (I₃⁻), which is a less potent electrophile than I₂. This system is generally not reactive enough for the electrophilic iodination of moderately activated aromatic rings unless an oxidizing agent is also present.
Q3: Are there any safety precautions I should be aware of?
A3: Yes. Iodine and its compounds can be corrosive and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9] Some hypervalent iodine reagents can be explosive under certain conditions.[2] When working with oxidizing agents like hydrogen peroxide, be mindful of their potential to react exothermically.
Q4: My reaction mixture turned dark brown/black. Is this normal?
A4: The formation of a dark color is often due to the presence of molecular iodine. This is expected. However, if the reaction mixture becomes excessively dark or tar-like, it could indicate decomposition or side reactions. This can sometimes be caused by using too high a reaction temperature or overly harsh reagents.
Q5: How can I confirm the identity and purity of my final product?
A5: Standard analytical techniques should be used:
-
Thin Layer Chromatography (TLC): To assess purity and compare with the starting material.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the compound.
-
Mass Spectrometry (MS): To determine the molecular weight.
Experimental Protocol: Iodination using N-Iodosuccinimide (NIS)
This protocol provides a reliable method for the selective mono-iodination of ethyl 4-aminobenzoate.
| Parameter | Value/Condition | Rationale |
| Starting Material | Ethyl 4-aminobenzoate | Substrate for iodination. |
| Iodinating Agent | N-Iodosuccinimide (NIS) | Mild and selective source of electrophilic iodine. |
| Solvent | Acetonitrile (ACN) or Dichloromethane (DCM) | Common aprotic solvents that are relatively inert. |
| Stoichiometry | 1.05 - 1.1 equivalents of NIS | A slight excess ensures complete conversion of the starting material while minimizing di-iodination. |
| Temperature | 0 °C to Room Temperature | Lower temperature enhances selectivity. |
| Reaction Time | 1-4 hours (monitor by TLC) | Reaction should be stopped once the starting material is consumed. |
Procedure:
-
Dissolve ethyl 4-aminobenzoate (1.0 eq) in the chosen solvent (e.g., acetonitrile) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-iodosuccinimide (1.05 eq) portion-wise over 10-15 minutes, keeping the temperature below 5 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC. If the reaction is slow, it can be allowed to warm to room temperature.
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing the Process
Reaction Mechanism
The reaction proceeds via a classic electrophilic aromatic substitution mechanism.
Caption: Mechanism of electrophilic iodination.
Troubleshooting Workflow
A logical approach to troubleshooting common issues.
Caption: A workflow for troubleshooting iodination issues.
References
-
ResearchGate. (n.d.). Iodinating Reagents. Retrieved from [Link]
-
Chemia. (2022, November 7). Hydrocarbon iodination: Aromatic compound iodination overview and reactions. Retrieved from [Link]
-
Chemical Education Xchange. (n.d.). Iodination of Aniline. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). 16.2: Other Aromatic Substitutions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Retrieved from [Link]
-
Chemia. (2022, November 14). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Retrieved from [Link]
-
University of Central Arkansas. (n.d.). Iodination of Aniline. Retrieved from [Link]
-
ResearchGate. (n.d.). Iodine(III)‐Mediated Free‐Aniline Iodination through Acetyl Hypoiodite Formation: Study of the Reaction Pathway. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Iodination. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (2025, December 17). Specific Solvent Issues with Iodination. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 4). Iodination. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-amino-3-iodobenzoate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, October 9). Why did my iodine clock reaction not work? Retrieved from [Link]
-
Wiley Online Library. (n.d.). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Retrieved from [Link]
-
ACS Publications. (n.d.). Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. Retrieved from [Link]
-
Thieme Chemistry. (n.d.). Mild and Selective Organocatalytic Iodination of Activated Aromatic Compounds. Retrieved from [Link]
-
Wiley Online Library. (2025, August 7). Recent Progress in N -Iodosuccinimide (NIS)-Mediated Iodination Reactions. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl-4-Amino Benzoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Iodination of ethyl benzoate 1 under electrochemical conditions in the.... Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Iodination Using N-Iodosuccinimide (NIS). Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-iodobenzoate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-aminobenzoate;thiolane. Retrieved from [Link]
-
National Institutes of Health. (2021, June 11). Selective C–H Iodination of (Hetero)arenes. Retrieved from [Link]
-
National Institutes of Health. (2023, July 20). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. Retrieved from [Link]
-
AIR Unimi. (2023, July 20). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Iodination of Organic Compounds Using the Reagent System I2-30% aq. H2O2 under Organic Solvent-free Reaction Conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Iodized oil. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-IODOBENZOIC ACID. Retrieved from [Link]
- Google Patents. (n.d.). US7547798B2 - Process for preparing aminobenzoate esters.
-
Cankaya University. (n.d.). FE 211 ANALYTICAL CHEMISTRY Experiment No: 4 A) OXIDATION BY IODINE (IODOMETRY) B) DETERMINATION OF OXYGEN IN WATER. Retrieved from [Link]
- Google Patents. (n.d.). CN103045373B - Preparation method for stable iodinated vegetable oil ethyl ester.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Iodination - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
Technical Support Center: Synthesis and Optimization of Ethyl 4-amino-3,5-diiodobenzoate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Ethyl 4-amino-3,5-diiodobenzoate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this reaction. Moving beyond a simple procedural list, this guide explains the causality behind experimental choices and offers robust troubleshooting strategies to overcome common challenges.
Reaction Fundamentals: The 'Why' Behind the Synthesis
The synthesis of Ethyl 4-amino-3,5-diiodobenzoate from Ethyl 4-aminobenzoate (also known as Benzocaine) is a classic example of electrophilic aromatic substitution. Understanding the underlying mechanism is critical for effective troubleshooting and optimization.
Mechanism: Electrophilic Aromatic Iodination
The reaction proceeds because the amino (-NH₂) group is a powerful activating substituent on the benzene ring. It donates electron density into the ring, particularly at the ortho and para positions, making them highly susceptible to attack by an electrophile. Since the para position is occupied by the ethyl ester group, substitution occurs exclusively at the two equivalent ortho positions (C3 and C5).
However, molecular iodine (I₂) itself is a weak electrophile and does not readily react with even activated aromatic rings.[1] To facilitate the reaction, an oxidizing agent is required to generate a more potent iodinating species, often represented as an iodine cation (I⁺) or a polarized iodine complex.[2] Common oxidizing agents include nitric acid, iodic acid, or sodium periodate.[1][3] The generated electrophile is then attacked by the electron-rich aromatic ring, proceeding through a resonance-stabilized carbocation intermediate (a sigma complex) before a proton is lost to restore aromaticity.
Caption: Simplified reaction pathway for di-iodination.
Recommended Baseline Protocol
This protocol provides a reliable starting point for the synthesis. Subsequent sections will address how to troubleshoot and optimize from this baseline.
Materials:
-
Ethyl 4-aminobenzoate (1.0 eq)
-
Iodine (I₂) (2.1 eq)
-
Sodium Periodate (NaIO₄) (0.9 eq)
-
Ethanol (as solvent)
-
5% Aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Ethyl 4-aminobenzoate (1.0 eq) in ethanol.
-
Reagent Addition: Add iodine (2.1 eq) and sodium periodate (0.9 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up (Quenching): After cooling to room temperature, pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium thiosulfate. Stir until the dark iodine color disappears.
-
Neutralization & Extraction: Neutralize the mixture by slowly adding a saturated sodium bicarbonate solution until effervescence ceases. Extract the aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to obtain pure Ethyl 4-amino-3,5-diiodobenzoate.
Troubleshooting Guide (Q&A)
This section addresses the most common issues encountered during the synthesis.
Q1: My reaction yielded no product, and TLC analysis shows only the starting material. What went wrong?
A1: This is a common issue that typically points to a problem with the generation of the active electrophilic iodinating species.
Causality: The direct iodination of aromatic rings is often difficult due to the low electrophilicity of molecular iodine.[1] An oxidizing agent is essential to generate a more reactive iodine species. If the oxidant is old, impure, or absent, the reaction will not proceed.
Troubleshooting Steps:
-
Verify Oxidant: Ensure your oxidizing agent (e.g., NaIO₄, HIO₃) is fresh and has been stored correctly. Using a newly opened bottle is a good test.
-
Check Stoichiometry: Double-check the molar equivalents of all reagents. An insufficient amount of the oxidant will fail to generate enough electrophile.
-
Ensure Proper Mixing: In heterogeneous reactions, vigorous stirring is crucial to ensure interaction between all components.
-
Temperature Control: While this reaction is often performed at reflux, ensure your heating mantle and thermometer are calibrated correctly to reach the target temperature.
Caption: Troubleshooting workflow for lack of product formation.
Q2: The main product is the mono-iodinated compound (Ethyl 4-amino-3-iodobenzoate). How can I increase the yield of the di-substituted product?
A2: Formation of the mono-iodinated species indicates the reaction is working but has not gone to completion. This is usually a matter of stoichiometry or reaction conditions.
Causality: The first iodination is typically fast. The introduction of a bulky iodine atom at the C3 position can sterically hinder the second iodination at the C5 position, making it slower and requiring more forcing conditions or sufficient reagent concentration.
Optimization Strategies:
-
Increase Iodine Stoichiometry: Ensure you are using at least 2.0 molar equivalents of I₂. It is common to use a slight excess (e.g., 2.1-2.2 eq) to drive the reaction towards the di-substituted product.
-
Extend Reaction Time: Continue monitoring the reaction by TLC. If you see the mono-iodinated spot persisting and starting material is gone, extend the reflux time (e.g., from 4 hours to 8 hours).
-
Increase Temperature (with caution): If extending the time is ineffective, a solvent with a higher boiling point could be considered, but this increases the risk of side reactions. Sticking with refluxing ethanol is generally the safest starting point.
Q3: The reaction mixture turned into a dark, tarry mess. What causes this and is the product lost?
A3: Tar formation is a classic sign of oxidation or polymerization of the aniline starting material.
Causality: Aromatic amines are highly susceptible to oxidation, especially under acidic conditions or at elevated temperatures in the presence of an oxidizing agent.[2] If the conditions are too harsh (e.g., using a strong acid like concentrated H₂SO₄ without careful temperature control), oxidative side reactions can compete with iodination, leading to intractable polymeric materials.[3]
Mitigation and Salvage:
-
Control Temperature: Avoid excessive heating. A gentle, controlled reflux is sufficient.
-
Proper Oxidant Choice: Using milder conditions, such as N-Iodosuccinimide (NIS) in acetonitrile, can sometimes prevent this issue, as it doesn't require a strong co-oxidant.[4]
-
Salvage: Even with tar formation, the desired product may be present. After the work-up, attempt to isolate the product via column chromatography (silica gel, using a hexane/ethyl acetate gradient) rather than relying solely on recrystallization, which may fail if the crude material is too impure.
Optimization FAQs
Q1: What are the optimal reagent ratios for this synthesis?
A1: The optimal ratios balance high yield with atom economy and ease of purification. The following table provides a validated starting point.
| Reagent | Molar Equivalent (eq) | Rationale |
| Ethyl 4-aminobenzoate | 1.0 | The limiting reagent. |
| Iodine (I₂) | 2.1 - 2.2 | A slight excess is used to ensure the second, slower iodination goes to completion. |
| Sodium Periodate (NaIO₄) | 0.9 - 1.0 | Acts as the oxidant. Stoichiometrically, less is needed as it can regenerate I₂ from the HI byproduct. |
Q2: How does my choice of solvent impact the reaction?
A2: The solvent plays a crucial role in solubility, reaction temperature, and reaction rate.
| Solvent | Boiling Point (°C) | Advantages | Disadvantages |
| Ethanol | 78 | Good solubility for starting material; ideal reflux temperature for balancing rate and side reactions.[5] | Can be slow for less reactive substrates. |
| Glacial Acetic Acid | 118 | Can accelerate the reaction due to its acidic nature and higher boiling point.[1] | Increases the risk of oxidative side reactions and can be harder to remove during work-up. |
| Acetonitrile | 82 | Often used with reagents like N-Iodosuccinimide (NIS); provides a relatively inert environment.[4] | May not be suitable for all I₂/oxidant systems. |
Q3: Are there alternative, milder iodinating systems I can use?
A3: Yes, if the standard I₂/oxidant system proves too harsh, several other reagents can be employed for the iodination of activated aromatic rings.
-
N-Iodosuccinimide (NIS): NIS is a mild and efficient source of electrophilic iodine. The reaction is often performed in acetonitrile or DMF and may require a catalytic amount of an acid like trifluoroacetic acid to enhance reactivity.[6] This method can produce cleaner reactions with fewer oxidative byproducts.
-
Iodine Monochloride (ICl): ICl is a highly polarized and reactive source of I⁺. It reacts rapidly but can be less selective and requires careful handling due to its corrosive nature.
Safety Precautions
-
Iodine: Handle in a fume hood. Iodine can cause skin and respiratory irritation.
-
Solvents: Ethanol is flammable. Ensure no ignition sources are near the reaction setup.
-
Oxidizing Agents: Handle with care. Avoid contact with combustible materials.
-
Work-up: The quenching and neutralization steps can be exothermic and may release gas. Perform these steps slowly and in a well-ventilated area.
References
- BenchChem. (2025).
- Merlic, C. A., & Miller, M. M. (2001). Advances in the direct iodination of aromatic compounds.
- Lulinski, P. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent.
- Manabe, K. (2022).
- Banik, B. K., Banik, I., & Becker, F. F.
- Al-Amiery, A. A. (2018).
- ChemBK.
- Kumar, S. (n.d.). Iodination of activated aromatics by using I2/ HNO3/AcOH. Baba Farid Group of Institutions.
- Gassman, P. G., & Gruetzmacher, G. Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses Procedure.
- Organic Chemistry Portal. (n.d.).
- Sigma-Aldrich. (n.d.).
Sources
- 1. babafaridgroup.edu.in [babafaridgroup.edu.in]
- 2. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 3. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate – Oriental Journal of Chemistry [orientjchem.org]
- 6. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
Technical Support Center: Purification of Ethyl 4-amino-3,5-diiodobenzoate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of Ethyl 4-amino-3,5-diiodobenzoate. The methodologies and troubleshooting advice are grounded in established chemical principles and practical laboratory experience.
Initial Assessment and General Troubleshooting
High purity of Ethyl 4-amino-3,5-diiodobenzoate is critical for subsequent synthetic steps and biological assays. Before attempting purification, a preliminary analysis of the crude material is essential for selecting the appropriate strategy.
Frequently Asked Questions (General)
Q1: My crude Ethyl 4-amino-3,5-diiodobenzoate is a yellow or brown solid, not the expected off-white color. What is the cause and can it be purified?
A: Discoloration is a common issue with aromatic amines and is almost always due to oxidation.[1] The amino group is susceptible to air oxidation, a process often accelerated by light, leading to the formation of colored impurities like N-oxides.[1][2]
-
Causality: The lone pair of electrons on the nitrogen atom can be abstracted by atmospheric oxygen, initiating a cascade of reactions that produce highly conjugated, colored molecules.
-
Solution: In most cases, these colored impurities can be removed.
-
For minor discoloration, recrystallization is often sufficient.
-
For significant discoloration, column chromatography may be necessary. Passing the crude material through a short plug of silica gel or activated carbon can also be an effective first step to remove baseline-colored impurities.
-
-
Prevention: To prevent further oxidation, store the purified compound under an inert atmosphere (e.g., nitrogen or argon), protected from light in an amber vial, and at reduced temperatures.[1]
Q2: I'm experiencing significant product loss during purification. What are the common causes?
A: Product loss can occur at multiple stages. Key factors for Ethyl 4-amino-3,5-diiodobenzoate include:
-
Recrystallization: Choosing a solvent in which the compound is too soluble, even at low temperatures, will lead to low recovery. Similarly, using an excessive volume of the recrystallization solvent will keep a significant portion of your product in the mother liquor.
-
Column Chromatography: The basic amine can irreversibly bind to the acidic silica gel, especially if the eluent is not optimized.[3][4] This is a primary cause of yield loss on silica columns.
-
Aqueous Workup: The ester group is susceptible to hydrolysis under strongly acidic or basic conditions, especially with prolonged exposure or heating. While the amine can be protonated and move into an acidic aqueous layer, this should be done cautiously with dilute acid and at low temperatures to avoid cleaving the ethyl ester.[2]
Q3: How do I best assess the purity of my final product?
A: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and effective method to check for the presence of impurities. A pure compound should ideally show a single spot.
-
Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities will typically cause melting point depression and broadening.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most definitive method for structural confirmation and purity assessment. Integration of the ¹H NMR signals should correspond to the expected proton ratios. The absence of signals from solvents or known impurities is crucial.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data (e.g., purity >98% by area).
Physicochemical Properties Summary
For effective purification design, understanding the compound's properties is key.
| Property | Value | Source |
| Molecular Formula | C₉H₉I₂NO₂ | [5] |
| Molecular Weight | 416.99 g/mol | [5] |
| Appearance | Solid | |
| logP (calculated) | 3.77 | [6] |
| Solubility Profile | Likely soluble in organic solvents like ethanol, DCM, ethyl acetate; sparingly soluble in water. | Based on analogue Ethyl 4-aminobenzoate[7][8] |
Purification by Recrystallization
Recrystallization is the preferred method for purifying crude material that is already of moderate-to-high purity. It is efficient for removing small amounts of colored impurities and by-products with different solubility profiles.
Recrystallization Troubleshooting Guide
Q1: My compound won't dissolve in the hot recrystallization solvent.
A: This indicates poor solvent choice. The ideal solvent should dissolve the compound completely when hot but poorly when cold.
-
Solution: Increase the solvent volume incrementally. If it still doesn't dissolve, the solvent is unsuitable. Refer to the solvent selection protocol below. A mixed-solvent system may be required.
Q2: The product "oils out" instead of forming crystals upon cooling.
A: Oiling out occurs when the solution becomes supersaturated at a temperature above the compound's melting point. It can also happen if the concentration of impurities is very high.
-
Causality: The compound is coming out of solution as a liquid phase rather than a solid crystal lattice.
-
Solution:
-
Re-heat the solution to re-dissolve the oil.
-
Add a small amount of additional solvent.
-
Allow the solution to cool much more slowly. Insulating the flask can help.
-
Try scratching the inside of the flask with a glass rod at the solution's surface to induce nucleation.
-
Q3: No crystals have formed after extended cooling.
A: The solution may not be sufficiently supersaturated, or nucleation has not been initiated.
-
Solution:
-
Induce Nucleation: Add a seed crystal of the pure compound.
-
Increase Concentration: Evaporate some of the solvent to increase the solute concentration.
-
Cool Further: Use an ice bath or refrigerate the solution. Be aware that faster cooling may trap impurities.
-
Scratch Method: Scratch the inner surface of the flask with a glass rod.
-
Experimental Protocol: Recrystallization
-
Solvent Selection: Test solubility in small vials. Good candidates are solvents like ethanol, isopropanol, or a mixed solvent system such as Dichloromethane/Hexane or Ethyl Acetate/Hexane.
-
Dissolution: In an Erlenmeyer flask, add the minimum volume of hot solvent to the crude solid to completely dissolve it. Use a magnetic stirrer and hot plate.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and keep the solution hot for a few minutes. Perform a hot filtration through celite or fluted filter paper to remove the carbon.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, transfer it to an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Purification by Column Chromatography
Column chromatography is necessary when dealing with complex mixtures or impurities with similar solubility to the desired product. The primary challenge with Ethyl 4-amino-3,5-diiodobenzoate is its basic amino group, which leads to strong interactions with acidic silica gel.[3][4]
Caption: Decision workflow for column chromatography strategy.
Column Chromatography Troubleshooting Guide
Q1: My compound is streaking badly on the TLC plate and I get poor separation on the column.
A: This is the classic sign of a strong acid-base interaction between your basic amine and the acidic silanol groups on the silica surface.[3][4]
-
Causality: The amine adsorbs very strongly to the silica, requiring a highly polar eluent to move it, which then elutes everything else too quickly. This leads to tailing and poor resolution.
-
Primary Solution: Add a basic modifier to your eluent.[4] Incorporating 0.5-1% triethylamine (Et₃N) into your mobile phase (e.g., Hexane/Ethyl Acetate) will neutralize the active sites on the silica, leading to sharper bands and better separation.[3][9]
-
Alternative Solutions:
-
Use a different stationary phase: Neutral alumina can be a good alternative to silica for basic compounds.
-
Amine-functionalized silica: This specialized stationary phase is more expensive but provides excellent results for purifying amines.[3]
-
Q2: My product will not elute from the column, even with a very polar solvent system.
A: This indicates irreversible adsorption, likely due to the issues described above. If adding a basic modifier doesn't work, the compound may be decomposing on the silica.
-
Solution: First, try flushing the column with your eluent containing 1-2% Et₃N or a small amount of ammonia in methanol. If this fails, the product on the column is likely lost. For the next attempt, switch to a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography.
Experimental Protocol: Flash Column Chromatography
-
Eluent Selection: Using TLC, find a solvent system (e.g., Hexane/Ethyl Acetate) that gives your product an Rf value of approximately 0.2-0.3. Crucially, add 1% triethylamine to this solvent system.
-
Column Packing: Pack a glass column with silica gel using the selected eluent system (with Et₃N). Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent like dichloromethane. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Run the column by applying positive pressure (flash chromatography). Collect fractions and monitor them by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent and triethylamine using a rotary evaporator. The triethylamine is volatile and should co-evaporate.
References
-
BenchChem. (n.d.). Technical Support Center: Troubleshooting Air-Sensitive Amine Compounds. Retrieved from BenchChem technical documents.[1]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link][2]
-
ChemBK. (n.d.). Ethyl 4-aminobenzoate. Retrieved from [Link][7]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved from [Link][3]
-
Banik, B. K., Banik, I., & Becker, F. F. (n.d.). Ethyl 4-aminobenzoate. Organic Syntheses Procedure. Retrieved from [Link][10]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link][4]
-
Reddit r/chemhelp. (2022, September 24). Chromotography with free amines?. Retrieved from [Link][9]
-
Gassman, P. G., & Gruetzmacher, G. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses Procedure. Retrieved from [Link][11]
-
Matrix Fine Chemicals. (n.d.). ETHYL 4-AMINO-3,5-DIIODOBENZOATE | CAS 5400-81-7. Retrieved from [Link][5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Workup [chem.rochester.edu]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. ETHYL 4-AMINO-3,5-DIIODOBENZOATE | CAS 5400-81-7 [matrix-fine-chemicals.com]
- 6. Compound ethyl 4-amino-3,5-diiodobenzoate - Chemdiv [chemdiv.com]
- 7. chembk.com [chembk.com]
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- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of Ethyl 4-amino-3,5-diiodobenzoate
Welcome to the technical support guide for the synthesis of Ethyl 4-amino-3,5-diiodobenzoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure your success.
The synthesis involves the direct di-iodination of Ethyl 4-aminobenzoate, an electrophilic aromatic substitution. The electron-donating amino group strongly activates the aromatic ring, directing the incoming iodine atoms to the ortho positions (C3 and C5). While seemingly straightforward, this reaction requires careful control of conditions to maximize yield and purity.
Synthesis Overview
The core transformation is the double electrophilic substitution on the activated aromatic ring of Ethyl 4-aminobenzoate.
Caption: General reaction scheme for the di-iodination of Ethyl 4-aminobenzoate.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is very low or I've recovered only starting material. What went wrong?
This is a common issue that typically points to problems with reagents or reaction conditions.
-
Cause A: Inactive Iodinating Agent. The most common culprit is the iodinating agent. Iodine monochloride (ICl) can decompose over time, while reactions using molecular iodine (I₂) require an effective oxidizing agent (e.g., H₂O₂, HIO₃) to generate the active electrophile, I+. If the oxidizing agent is old or depleted, the reaction will not proceed.
-
Solution: Use a freshly opened bottle of ICl or verify its activity. For I₂ systems, ensure your oxidizing agent is active and used in the correct stoichiometry.
-
-
Cause B: Incorrect Reaction pH. The amino group of the starting material, Ethyl 4-aminobenzoate, is a powerful activating group. However, under strongly acidic conditions, it becomes protonated to form an ammonium salt (-NH₃⁺). This protonated group is strongly deactivating and meta-directing, effectively shutting down the desired ortho-iodination.
-
Solution: The reaction is often performed in solvents like ethanol or acetic acid. If an acid catalyst is used, its concentration must be carefully controlled. Some protocols include a weak base, like sodium bicarbonate, to neutralize the HI or HCl generated during the reaction, preventing the protonation of the starting material.
-
-
Cause C: Suboptimal Temperature. Electrophilic iodination reactions often require gentle heating to proceed at a reasonable rate. However, excessive temperatures can lead to degradation and side product formation.
-
Solution: If the reaction is sluggish at room temperature, try heating it to 40-60°C. Monitor the reaction progress closely using Thin Layer Chromatography (TLC).
-
Q2: My final product is contaminated with a significant amount of the mono-iodinated byproduct (Ethyl 4-amino-3-iodobenzoate). How can I improve selectivity?
This indicates that the reaction has not gone to completion. The introduction of the first iodine atom slightly deactivates the ring, making the second iodination slower.
-
Cause A: Insufficient Iodinating Agent. Di-iodination requires at least two equivalents of the iodinating agent. Using less than this will inevitably result in a mixture of mono- and di-iodinated products.
-
Solution: Ensure you are using a slight excess (e.g., 2.1-2.2 equivalents) of the iodinating agent relative to the Ethyl 4-aminobenzoate starting material.
-
-
Cause B: Insufficient Reaction Time. The second iodination step is slower than the first. If the reaction is stopped prematurely, a significant amount of the mono-iodinated intermediate will remain.
-
Solution: Monitor the reaction progress by TLC. The di-iodinated product should have a different Rf value than both the starting material and the mono-iodinated intermediate.[1] Continue the reaction until the spot for the mono-iodinated compound has disappeared or is minimized.
-
Q3: My purified product is a dark brown or purple color. What causes this discoloration?
This is almost always due to the presence of elemental iodine (I₂).
-
Cause A: Incomplete Quenching. The workup procedure must include a step to remove any unreacted iodinating agent or I₂ formed during the reaction.
-
Solution: During the aqueous workup, wash the organic layer with a saturated solution of sodium thiosulfate (Na₂S₂O₃).[2] Thiosulfate reduces I₂ to colorless iodide ions (I⁻). Continue washing until the organic layer is no longer colored.
-
-
Cause B: Decomposition on Silica Gel. Prolonged exposure to silica gel during column chromatography can sometimes cause sensitive compounds to decompose, potentially releasing I₂.
-
Solution: Do not let the product sit on the column for an extended period. If using chromatography, choose an appropriate solvent system that allows for quick elution. A common eluent system is a mixture of petroleum ether and ethyl acetate.[3]
-
Table 1: Key Experimental Parameters & Observations
| Parameter | Recommended Setting | Indication of Problem | Troubleshooting Action |
| Stoichiometry | 1 eq. Amine: 2.1-2.2 eq. Iodinating Agent | Formation of mono-iodinated product | Increase equivalents of iodinating agent. |
| Temperature | 25°C - 60°C | Slow or no reaction | Gently heat and monitor via TLC. |
| Reaction Time | 2 - 12 hours (Monitor by TLC) | Incomplete conversion | Extend reaction time until starting material/intermediate is consumed. |
| Workup | Wash with sat. Na₂S₂O₃ solution | Persistent color in organic layer | Perform additional thiosulfate washes. |
| Purification | Recrystallization (Ethanol/Water) or Column Chromatography | Co-elution of impurities | Optimize solvent system for better separation.[3] |
Troubleshooting Workflow
This diagram provides a logical path for diagnosing and solving common synthesis issues.
Caption: A decision-tree diagram for troubleshooting common synthesis problems.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this reaction? The synthesis is a classic electrophilic aromatic substitution. The amino group (-NH₂) is a strong ortho-, para-directing activator. Since the para position is blocked by the ethyl ester group, substitution occurs at the two equivalent ortho positions (C3 and C5). An electrophilic iodine species (I⁺), generated from the iodinating agent, attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation (sigma complex), which then loses a proton to restore aromaticity.
Q2: Can I use Iodine (I₂) directly without an oxidizing agent? No, molecular iodine (I₂) is not electrophilic enough to react with even highly activated aromatic rings like Ethyl 4-aminobenzoate. An oxidizing agent is required to convert I₂ into a more potent electrophilic species, such as the iodonium ion (I⁺).
Q3: How should I best purify the final product, Ethyl 4-amino-3,5-diiodobenzoate? The crude product can typically be purified by one of two methods:
-
Recrystallization: This is often the most effective method for removing minor impurities. A mixed solvent system, such as ethanol and water, is a good starting point. Dissolve the crude solid in a minimum amount of hot ethanol and then add water dropwise until the solution becomes cloudy. Allow it to cool slowly to form pure crystals.
-
Column Chromatography: If recrystallization fails to provide pure material, silica gel chromatography is recommended. A mobile phase of petroleum ether (or hexane) with a gradient of ethyl acetate (e.g., starting from 10:1 petroleum ether:ethyl acetate) will effectively separate the nonpolar starting material, the slightly more polar mono-iodinated product, and the most polar di-iodinated product.[3]
Q4: What are the primary safety concerns for this procedure?
-
Iodine and Iodine Monochloride: These are corrosive and can cause severe burns. They also have irritating vapors. Handle them exclusively in a well-ventilated fume hood while wearing gloves, safety goggles, and a lab coat.
-
Solvents: Acetic acid is corrosive. Organic solvents like ethanol are flammable. Avoid open flames and ensure proper ventilation.
-
Quenching: The reaction of sodium thiosulfate with acidic solutions can release sulfur dioxide gas, which is toxic and irritating. Ensure the quenching step is also performed in a fume hood.
Detailed Experimental Protocol
This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and reagent purity.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
| Ethyl 4-aminobenzoate | C₉H₁₁NO₂ | 165.19[4] | 5.00 g | 30.3 mmol |
| Iodine Monochloride (1.0 M in CH₂Cl₂) | ICl | 162.35 | 64 mL | 64.0 mmol |
| Ethanol (200 Proof) | C₂H₅OH | 46.07 | 100 mL | - |
| Sodium Bicarbonate (sat. aq.) | NaHCO₃ | 84.01 | ~100 mL | - |
| Sodium Thiosulfate (sat. aq.) | Na₂S₂O₃ | 158.11 | ~50 mL | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~200 mL | - |
| Brine (sat. aq. NaCl) | NaCl | 58.44 | ~50 mL | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~10 g | - |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 4-aminobenzoate (5.00 g, 30.3 mmol) in ethanol (100 mL).
-
Addition of Reagent: Cool the solution to 0°C using an ice bath. Slowly add the solution of iodine monochloride (64 mL of 1.0 M solution in CH₂Cl₂, 64.0 mmol, 2.1 eq.) dropwise over 30 minutes. The solution will darken significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.
-
Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of water.
-
Workup:
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate until the dark iodine color disappears.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (1 x 50 mL) to remove any acidic byproducts.
-
Wash the organic layer with brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to obtain Ethyl 4-amino-3,5-diiodobenzoate as a pure, off-white solid.
References
-
ethyl 4-aminobenzoate - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link].
-
Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl-4-Amino Benzoate. Oriental Journal of Chemistry. Available at: [Link].
-
Benzoic acid, 4-amino-3-methyl-, ethyl ester - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link].
-
Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). National Center for Biotechnology Information. Available at: [Link].
-
Iodination of ethyl benzoate 1 under electrochemical conditions in the... - ResearchGate. ResearchGate. Available at: [Link].
-
Ethyl 4-amino-3-iodobenzoate | C9H10INO2 | CID 459320 - PubChem. PubChem. Available at: [Link].
-
ETHYL p-AMINOBENZOATE - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link].
Sources
stability issues and storage of Ethyl 4-amino-3,5-diiodobenzoate
Technical Support Center: Ethyl 4-amino-3,5-diiodobenzoate
Welcome to the technical support guide for Ethyl 4-amino-3,5-diiodobenzoate (CAS 5400-81-7). This document is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound, thereby safeguarding experimental integrity and reproducibility.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the storage and handling of Ethyl 4-amino-3,5-diiodobenzoate.
Q1: What are the optimal storage conditions for solid Ethyl 4-amino-3,5-diiodobenzoate?
A: For maximum stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place. Recommended long-term storage temperature is typically 0-4°C (refrigerated).[1] Exposure to light, moisture, and air should be minimized to prevent degradation.
Q2: How should I prepare and store solutions of this compound?
A: Stock solutions should be prepared in a suitable dry solvent, such as DMSO. Once dissolved, it is crucial to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1] These aliquots should be stored at -20°C or -80°C.[1] If a solution stored at -20°C is kept for more than a month, its efficacy should be re-verified.[1]
Q3: What are the visible signs of compound degradation?
A: Any noticeable change in the appearance of the compound from its initial state can indicate degradation. This may include:
-
Color Change: A shift from its typical off-white or light-yellow color.
-
Clumping: The powder may become sticky or clumpy, suggesting moisture absorption.
-
Reduced Solubility: Difficulty in dissolving the compound in a solvent in which it was previously soluble.
Q4: Is Ethyl 4-amino-3,5-diiodobenzoate sensitive to light?
Q5: What personal protective equipment (PPE) should be used when handling this compound?
A: Standard laboratory PPE is required. This includes safety glasses with side shields, a lab coat, and chemical-resistant gloves.[4][5] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[5][6]
Troubleshooting Guide: Addressing Stability Issues
Inconsistent or unexpected experimental results can often be traced back to compromised compound integrity. This guide provides a systematic approach to troubleshooting these issues.
Problem: Inconsistent Experimental Results or Loss of Activity
If you are experiencing variability in your assays, such as a loss of expected biological activity or inconsistent dose-response curves, the stability of your Ethyl 4-amino-3,5-diiodobenzoate may be compromised.[7] The following workflow will help you diagnose the issue.
Caption: Workflow for troubleshooting inconsistent experimental results.
Experimental Protocols
This protocol outlines the best practices for dissolving Ethyl 4-amino-3,5-diiodobenzoate to maintain its stability.
-
Pre-Weighing: Allow the vial of the solid compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: In a chemical fume hood, weigh the desired amount of the compound into a sterile, amber glass vial.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO (or another suitable solvent) to achieve the desired stock concentration.
-
Dissolution: Vortex or sonicate the solution gently until the compound is fully dissolved.
-
Aliquoting: Immediately dispense the stock solution into single-use, low-retention microcentrifuge tubes. The volume of each aliquot should be sufficient for one experiment.
-
Storage: Tightly cap the aliquots and store them at -20°C or -80°C.[1] Maintain a log of the preparation date and concentration.
For labs with analytical capabilities, running an HPLC analysis can definitively determine the purity of the compound.
-
Sample Preparation: Prepare a dilute solution of your compound (both a fresh sample and the suspect sample, if available) in a suitable mobile phase solvent (e.g., acetonitrile/water).
-
Method: Use a C18 reverse-phase column. A typical gradient method would run from a high aqueous phase to a high organic phase.
-
Detection: Use a UV detector set to a wavelength where the compound has maximum absorbance.
-
Analysis: Compare the chromatograms. A loss of purity will be indicated by a decrease in the area of the main peak and the appearance of new peaks corresponding to degradation products. While the exact degradation products of Ethyl 4-amino-3,5-diiodobenzoate are not defined in the literature, similar compounds like Ethyl 4-aminobenzoate are known to degrade via oxidation or hydrolysis, which would result in distinct chromatographic peaks.[2][3]
Summary of Best Practices
This table summarizes the critical parameters for maintaining the integrity of Ethyl 4-amino-3,5-diiodobenzoate.
| Parameter | Solid Compound | In-Solution |
| Temperature | 0-4°C for long-term storage. | -20°C or -80°C for long-term storage.[7] |
| Light Exposure | Store in an amber or opaque container. | Use amber vials for aliquots. |
| Atmosphere | Store in a tightly sealed container; inert gas is optional. | Tightly cap aliquot tubes. |
| Handling | Minimize exposure to ambient air and humidity. | Avoid repeated freeze-thaw cycles by using single-use aliquots.[1] |
By adhering to these guidelines, researchers can significantly reduce the risk of compound degradation, ensuring the accuracy and validity of their experimental outcomes.
References
-
DBA Italia. Handling Instructions. Retrieved from [Link]
-
MDPI. (2019). Degradation of UV Filter Ethyl 4-Aminobenzoate (Et-PABA) Using a UV-Activated Persulfate Oxidation Process. Retrieved from [Link]
-
ResearchGate. (2019). Degradation of UV Filter Ethyl 4-Aminobenzoate (Et-PABA) Using a UV-Activated Persulfate Oxidation Process. Retrieved from [Link]
-
Dispendix. (2025). Improving Long-Term Compound Storage in I.DOT Source Plates. Retrieved from [Link]
Sources
troubleshooting guide for reactions involving Ethyl 4-amino-3,5-diiodobenzoate
Technical Support Center: Ethyl 4-amino-3,5-diiodobenzoate
Welcome to the technical support resource for Ethyl 4-amino-3,5-diiodobenzoate (CAS 5400-81-7). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile, yet challenging, building block. My objective is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
Ethyl 4-amino-3,5-diiodobenzoate is a valuable scaffold in medicinal chemistry and materials science. Its key features—a nucleophilic amino group, an ester handle for derivatization, and two reactive iodine atoms poised for cross-coupling—make it highly attractive. However, this polyfunctionality also presents unique challenges. This guide addresses the most common issues encountered in the laboratory in a practical, question-and-answer format.
Section 1: General Handling, Stability, and Characterization
Before initiating any reaction, ensuring the quality and stability of your starting material is paramount. Iodinated aromatic compounds can exhibit specific sensitivities that must be managed.
Q1: How should I properly store and handle Ethyl 4-amino-3,5-diiodobenzoate?
A1: Proper storage is critical to prevent degradation. This compound should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen). The primary degradation pathways involve oxidation of the aniline moiety and potential light-induced C-I bond cleavage. Signs of degradation include a color change from off-white/pale yellow to brown or dark purple.
Q2: My starting material has a brownish tint. Is it still usable?
A2: A brownish tint suggests potential, albeit minor, oxidation or decomposition. Before use, it is crucial to verify the purity. A quick purity assessment can be done using:
-
Thin-Layer Chromatography (TLC): Check for the presence of multiple spots compared to a reference standard if available.
-
¹H NMR: Look for the appearance of new aromatic signals or a broadening of existing peaks.
-
LC-MS: This is the most definitive method to quantify purity and identify potential impurities.
If minor impurities are detected, recrystallization from a solvent system like ethanol/water or ethyl acetate/hexane can often repurify the material.
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
The twin iodine atoms on Ethyl 4-amino-3,5-diiodobenzoate make it an excellent substrate for C-C and C-N bond-forming reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings. However, these reactions are often where researchers face the most significant hurdles.
Q3: My Suzuki-Miyaura coupling reaction with Ethyl 4-amino-3,5-diiodobenzoate is sluggish or fails completely. What are the primary causes and how do I troubleshoot this?
A3: A failed Suzuki coupling is a common issue that can almost always be traced back to one of a few key parameters. The high reactivity of the C-I bond is advantageous, but success hinges on maintaining an active catalytic cycle.[1]
Causality Analysis:
-
Catalyst Inactivation: The Pd(0) active species is susceptible to oxidation. Incomplete degassing allows oxygen to kill the catalyst.
-
Ineffective Transmetalation: This step is base-dependent and requires the boronic acid to be activated. The choice of base and solvent is critical to facilitate the transfer of the organic group to the palladium center.[1]
-
Poor Substrate Quality: Impurities in the boronic acid (e.g., boroxines from dehydration) or the diiodo-benzoate can inhibit the catalyst.
-
Steric Hindrance: The two bulky iodine atoms ortho to the amino group can create steric challenges, requiring specific ligands to facilitate the reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.
Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) or Pd(OAc)₂/SPhos (1-2 mol%) | Pd(PPh₃)₄ is a reliable choice. For sterically hindered substrates, a catalyst system with a bulky ligand like SPhos is often superior. |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equivalents) | Carbonates are generally effective. Cs₂CO₃ is more soluble and can accelerate transmetalation but is also more expensive. |
| Solvent | Dioxane/H₂O (4:1) or DMF | A polar, aprotic solvent system is required to dissolve both the organic substrates and the inorganic base.[2] |
| Temperature | 80-100 °C | Sufficient thermal energy is needed to drive the catalytic cycle, particularly the reductive elimination step. |
| Atmosphere | Inert (Argon or Nitrogen) | Absolutely essential to prevent oxidation and deactivation of the Pd(0) catalyst. |
Q4: I am observing significant dehalogenation (loss of one or both iodine atoms) without product formation in my cross-coupling reaction. Why is this happening?
A4: Dehalogenation is a common side reaction, especially with electron-rich aryl halides like anilines. It occurs when the organopalladium intermediate undergoes protonolysis or reduction instead of transmetalation or reductive elimination.
Mechanistic Insight: The Pd(II) intermediate formed after oxidative addition can be reduced back to Pd(0) by various pathways, releasing the aryl group which is then protonated by a proton source (like water or alcohol) in the reaction mixture. Certain bases can exacerbate this issue. For example, while strong bases like KOt-Bu are effective for Buchwald-Hartwig aminations, they can sometimes promote dehalogenation in Suzuki couplings if not carefully controlled.[3]
Mitigation Strategies:
-
Use a Milder Base: Switch from strong bases like KOt-Bu or NaOH to carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄).
-
Ensure Anhydrous Conditions (if possible): While many Suzuki protocols use aqueous bases, minimizing water can reduce the proton source available for protonolysis.
-
Lower the Reaction Temperature: Higher temperatures can sometimes favor decomposition and side reactions over the desired coupling.
-
Choose the Right Ligand: Electron-donating, bulky ligands can stabilize the palladium center and favor the desired catalytic cycle over decomposition pathways.
Q5: My Buchwald-Hartwig amination is giving low yields. How can I optimize it?
A5: The Buchwald-Hartwig reaction is highly sensitive to the combination of catalyst, ligand, and base. The presence of the free amino group on the Ethyl 4-amino-3,5-diiodobenzoate substrate can also complicate the reaction by coordinating to the palladium center.
Optimization Protocol:
-
Catalyst and Ligand Screening: This is the most critical step. A common starting point is a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand.[4]
-
Recommended Ligands: XPhos, SPhos, RuPhos. These ligands are known to be highly effective for C-N coupling.
-
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS) are typically the most effective choices. Cesium carbonate (Cs₂CO₃) can be used but is sometimes less effective or can promote side reactions.[3]
-
Solvent Choice: Anhydrous, polar aprotic solvents are preferred. Toluene and dioxane are the most common and effective solvents for this reaction.
-
Protect the Substrate's Amino Group: If self-coupling or catalyst inhibition is suspected, consider temporarily protecting the amino group of your substrate as a carbamate (e.g., Boc) or an amide. This can prevent it from interfering with the desired reaction.
Caption: Optimization strategy for Buchwald-Hartwig amination.
Section 3: Purification and Analysis
The physical properties of diiodinated compounds can make their purification and analysis non-trivial.
Q6: I'm having difficulty purifying my reaction product via column chromatography. It is streaking badly on the silica gel. What can I do?
A6: The free amino group is often the cause of streaking on silica gel due to its basicity and strong interaction with the acidic silica surface.
Troubleshooting Purification:
-
Neutralize the Silica: Pre-treat your silica gel by slurrying it in the eluent system containing a small amount of a basic additive, such as triethylamine (~0.5-1%). This will neutralize the acidic sites on the silica and significantly improve peak shape.
-
Switch to a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase like alumina (basic or neutral grade) or a bonded-phase silica like diol or amino-propyl silica.
-
Alternative Purification Methods:
-
Crystallization: Iodinated compounds are often highly crystalline solids. Attempting to crystallize the crude product can be a very effective method of purification.
-
Acid/Base Extraction: If your product retains the basic amino group and the ester has not been hydrolyzed, you can perform an acid/base workup. Dissolve the crude material in an organic solvent (e.g., ethyl acetate), extract with dilute acid (e.g., 1M HCl) to move the product to the aqueous layer, wash the organic layer to remove non-basic impurities, and then basify the aqueous layer and re-extract your purified product.
-
By systematically addressing these common issues, you can harness the full synthetic potential of Ethyl 4-amino-3,5-diiodobenzoate for your research and development projects.
References
-
ChemBK. (n.d.). Ethyl 4-aminobenzoate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-amino-3,5-diiodobenzoate. Retrieved from [Link]
-
Beilstein J. Org. Chem. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
-
Molecules. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of Ethyl 4-amino-3,5-diiodobenzoate Derivatives
Welcome to the technical support center for the synthesis of Ethyl 4-amino-3,5-diiodobenzoate and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis, ensuring the integrity and success of your experimental outcomes.
I. Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of Ethyl 4-amino-3,5-diiodobenzoate, providing insights into their root causes and practical solutions.
Issue 1: Low Yield of the Desired Di-iodinated Product and Formation of Mono-iodinated Byproduct.
Question: My reaction is yielding a significant amount of Ethyl 4-amino-3-iodobenzoate alongside the target Ethyl 4-amino-3,5-diiodobenzoate. How can I improve the selectivity for the di-substituted product?
Answer:
The formation of a mixture of mono- and di-iodinated products is a common challenge in the electrophilic iodination of activated aromatic rings like Ethyl 4-aminobenzoate. The primary reason for this is the powerful activating and ortho-, para-directing effect of the amino group, which makes the initial iodination rapid and can sometimes make it difficult to introduce the second iodine atom efficiently.[1]
Root Cause Analysis & Solutions:
-
Insufficient Iodinating Agent: Ensure that at least two equivalents of the iodinating agent (e.g., Iodine monochloride, N-Iodosuccinimide) are used per equivalent of the starting material. It is often beneficial to use a slight excess (e.g., 2.1-2.2 equivalents) to drive the reaction to completion.
-
Reaction Time and Temperature: The second iodination step may require more forcing conditions than the first. If you are observing incomplete reaction, consider extending the reaction time or gradually increasing the temperature. However, be cautious as excessive heat can promote side reactions. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time.
-
Choice of Iodinating Agent: Iodine itself is a relatively weak electrophile.[2] The use of a more potent iodinating agent can facilitate the introduction of the second iodine atom. N-Iodosuccinimide (NIS) in the presence of an acid catalyst, or Iodine Monochloride (ICl) are effective alternatives.[3]
| Parameter | Recommendation for Incomplete Di-iodination | Rationale |
| Stoichiometry of Iodinating Agent | 2.1 - 2.2 equivalents | Drives the equilibrium towards the di-substituted product. |
| Reaction Temperature | Incremental increase (e.g., from room temp to 40-50 °C) | Provides the necessary activation energy for the second iodination. |
| Reaction Time | Extended duration with careful monitoring | Allows for the slower second substitution to proceed to completion. |
Issue 2: Formation of Dark-Colored Impurities and Product Decomposition.
Question: My reaction mixture turns dark, and I am isolating a discolored product with a lower-than-expected yield. What is causing this, and how can I prevent it?
Answer:
The development of a dark color during the iodination of anilines is often indicative of oxidation of the amino group.[4] The aniline moiety is susceptible to oxidation, especially in the presence of certain iodinating agents and under harsh reaction conditions. This can lead to the formation of polymeric, tar-like substances that are difficult to remove and result in significant product loss.
Root Cause Analysis & Solutions:
-
Oxidative Side Reactions: The amino group can be oxidized by the iodinating reagent or by air, particularly at elevated temperatures or in the presence of acidic catalysts.
-
Control of Reaction Temperature: Performing the reaction at lower temperatures (e.g., 0-5 °C) can significantly suppress the rate of oxidation.[4]
-
Use of a Milder Iodinating System: A combination of iodine and a suitable oxidizing agent, such as hydrogen peroxide in the presence of an acid catalyst, can sometimes provide a more controlled iodination with fewer oxidative byproducts.[3]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize air oxidation.
Issue 3: Hydrolysis of the Ethyl Ester Group.
Question: I am observing the formation of 4-amino-3,5-diiodobenzoic acid as a significant byproduct. What is causing the hydrolysis of my ester, and how can I avoid it?
Answer:
Ester hydrolysis can occur under both acidic and basic conditions.[5][6] In the context of this synthesis, the reaction conditions or work-up procedures may be inadvertently promoting this side reaction.
Root Cause Analysis & Solutions:
-
Acid-Catalyzed Hydrolysis: If a strong acid catalyst is used to activate the iodinating agent, it can also catalyze the hydrolysis of the ethyl ester, especially if water is present in the reaction mixture.[5]
-
Base-Promoted Hydrolysis (Saponification): During the work-up, if a basic solution (e.g., sodium bicarbonate, sodium hydroxide) is used to neutralize excess acid or quench the reaction, prolonged exposure or the use of a strong base can lead to saponification of the ester.[7][8][9]
-
Mitigation Strategies:
-
Anhydrous Conditions: Ensure that all solvents and reagents are dry to minimize the potential for acid-catalyzed hydrolysis.
-
Careful pH Control during Work-up: When neutralizing the reaction mixture, use a mild base like saturated sodium bicarbonate solution and add it slowly while monitoring the pH. Avoid using strong bases like sodium hydroxide.
-
Temperature Control during Work-up: Perform the work-up at a low temperature (e.g., in an ice bath) to reduce the rate of hydrolysis.
-
Issue 4: Potential Decarboxylation of the Benzoic Acid Moiety.
Question: Is there a risk of losing the carboxyl group during this synthesis?
Answer:
While less common under typical iodination conditions for this specific substrate, decarboxylation of benzoic acid derivatives can occur, particularly at high temperatures and in strongly acidic or basic media.[10][11] For 4-aminobenzoic acid derivatives, this side reaction is a possibility that should be considered, especially if harsh conditions are employed.[10][12]
Root Cause Analysis & Solutions:
-
Thermal Stress: Prolonged heating at high temperatures can promote decarboxylation.
-
Extreme pH: Strongly acidic conditions can facilitate decarboxylation by protonating the aromatic ring, weakening the C-C bond to the carboxyl group.[10]
-
Preventative Measures:
-
Moderate Reaction Temperatures: Avoid excessive heating. The iodination can often be achieved at or slightly above room temperature.
-
Avoid Strong Acids: If an acid catalyst is necessary, use the mildest effective acid at the lowest possible concentration.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis of Ethyl 4-amino-3,5-diiodobenzoate derivatives.
Q1: What is the general mechanism for the di-iodination of Ethyl 4-aminobenzoate?
A1: The di-iodination of Ethyl 4-aminobenzoate proceeds via an electrophilic aromatic substitution mechanism. The amino group is a strong activating group that donates electron density to the aromatic ring, making the ortho and para positions highly nucleophilic.[1] The electrophilic iodine species (e.g., I⁺) then attacks these electron-rich positions, leading to the substitution of hydrogen atoms with iodine. The first iodine atom typically adds to one of the ortho positions, and the second iodine atom adds to the other vacant ortho position.
Reaction Pathway Diagram
Caption: Main reaction and potential side reactions.
Q2: How can I effectively purify the final product?
A2: Purification of Ethyl 4-amino-3,5-diiodobenzoate can typically be achieved through recrystallization or column chromatography.
-
Recrystallization: A common and effective method. Suitable solvent systems often include ethanol/water or ethyl acetate/hexane mixtures. The crude product is dissolved in a minimum amount of the hot solvent, and then cooled slowly to allow for the formation of pure crystals.
-
Column Chromatography: If recrystallization does not provide sufficient purity, silica gel column chromatography can be employed. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is often effective at separating the di-iodinated product from any remaining starting material, mono-iodinated byproduct, and other impurities.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, standard laboratory safety practices should be followed, with particular attention to the following:
-
Handling of Iodine and Iodinating Agents: Iodine and its compounds can be corrosive and toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Solvent Safety: Many organic solvents used in this synthesis are flammable. Keep them away from ignition sources.
-
Reaction Quenching: Be cautious when quenching the reaction, especially if reactive intermediates may be present. Quenching should be done slowly and at a low temperature.
III. Experimental Protocols
Protocol 1: Di-iodination of Ethyl 4-aminobenzoate using Iodine and Hydrogen Peroxide
This protocol provides a general procedure for the synthesis of Ethyl 4-amino-3,5-diiodobenzoate.
Materials:
-
Ethyl 4-aminobenzoate
-
Ethanol
-
Iodine
-
Sulfuric acid (concentrated)
-
Hydrogen peroxide (30% solution)
-
Sodium thiosulfate solution (10%)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve Ethyl 4-aminobenzoate (1 equivalent) in ethanol.
-
Add iodine (2.1 equivalents) to the solution and stir until it is mostly dissolved.
-
Cool the mixture in an ice bath.
-
Slowly add concentrated sulfuric acid as a catalyst.
-
Add 30% hydrogen peroxide dropwise to the cooled, stirring mixture.
-
Allow the reaction to warm to room temperature and stir for the required time, monitoring by TLC.
-
Upon completion, quench the reaction by adding a 10% sodium thiosulfate solution to remove excess iodine.
-
Neutralize the mixture carefully with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Workflow Diagram
Caption: General experimental workflow.
IV. References
-
Trammell, G. L. (1987). Iodination of Aniline. Journal of Chemical Education, 64(10), 1022. [Link]
-
Berliner, E. (1950). Kinetics of the Iodination of Aniline. Journal of the American Chemical Society, 72(9), 4003–4007. [Link]
-
Quora. (2020). What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?. [Link]
-
SSERC. (n.d.). Hydrolysis of ethyl benzoate – Teacher's guide. [Link]
-
ResearchGate. (n.d.). Iodine(III)‐Mediated Free‐Aniline Iodination through Acetyl Hypoiodite Formation: Study of the Reaction Pathway. [Link]
-
LibreTexts Chemistry. (2020). 22.6: Ester Chemistry. [Link]
-
SSERC. (n.d.). Hydrolysis of ethyl benzoate. [Link]
-
Quora. (2025). In the alkaline hydrolysis of ethyl benzoate, it produces benzoic acid as its end product. What is the reaction pathway? Does it undergo nucleophilic substitution?. [Link]
-
Chemia. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2). [Link]
-
Organic Chemistry Data. (n.d.). Iodination. [Link]
-
ResearchGate. (1966). Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. [Link]
-
Tonsbeek, C. H. T. (1966). Decarboxylation of Substituted 4-aminobenzoic Acids in Acidic Aqueous Solution. Drukkerij G. van Soest.
-
Organic Chemistry Portal. (n.d.). Synthesis of iodoarenes. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Iodination - Common Conditions [commonorganicchemistry.com]
- 3. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]
- 7. quora.com [quora.com]
- 8. sserc.org.uk [sserc.org.uk]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. Decarboxylation of Substituted 4-aminobenzoic Acids in Acidic Aqueous Solution - Christiaan Herman Theodoor Tonsbeek - Google 圖書 [books.google.com.hk]
- 12. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
Technical Support Center: Scaling Up the Synthesis of Ethyl 4-amino-3,5-diiodobenzoate
Welcome to the Technical Support Center for the synthesis of Ethyl 4-amino-3,5-diiodobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the scalable synthesis of this important chemical intermediate. Our goal is to empower you with the knowledge to perform this synthesis efficiently, safely, and with high yields.
Introduction to the Synthesis
Ethyl 4-amino-3,5-diiodobenzoate is a key building block in the synthesis of various pharmaceuticals and materials. Its preparation typically involves the direct electrophilic di-iodination of the aromatic ring of Ethyl 4-aminobenzoate (also known as Benzocaine). The amino group is a strong activating group, directing the incoming electrophiles to the ortho positions. However, this high reactivity can also lead to challenges in controlling the reaction and potential side products.
This guide will focus on a robust and scalable method for the synthesis of Ethyl 4-amino-3,5-diiodobenzoate, providing a detailed experimental protocol and addressing common issues that may arise during the process.
Core Synthesis Workflow
The primary synthetic route involves the direct iodination of Ethyl 4-aminobenzoate using an iodinating agent in the presence of a suitable solvent and base or oxidizing agent to facilitate the reaction and neutralize the hydrogen iodide (HI) byproduct.
Caption: A generalized workflow for the synthesis of Ethyl 4-amino-3,5-diiodobenzoate.
Detailed Experimental Protocol: Scalable Synthesis
This protocol is designed for a laboratory scale and can be adapted for larger-scale production with appropriate engineering controls.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 10g scale) | Moles | Notes |
| Ethyl 4-aminobenzoate | 165.19 | 10.0 g | 0.0605 | Starting material |
| N-Iodosuccinimide (NIS) | 224.98 | 28.5 g | 0.127 | Iodinating agent (2.1 eq) |
| Acetonitrile (ACN) | 41.05 | 200 mL | - | Solvent |
| p-Toluenesulfonic acid monohydrate (p-TsOH) | 190.22 | 1.15 g | 0.00605 | Catalyst (0.1 eq) |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | As needed | - | For neutralization |
| Saturated Sodium Thiosulfate (Na₂S₂O₃) solution | - | As needed | - | For quenching excess iodine |
| Dichloromethane (DCM) | 84.93 | 300 mL | - | Extraction solvent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | Drying agent |
| Ethanol | 46.07 | As needed | - | Recrystallization solvent |
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add Ethyl 4-aminobenzoate (10.0 g, 0.0605 mol) and acetonitrile (200 mL).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (1.15 g, 0.00605 mol) to the stirred suspension. Stir for 10 minutes at room temperature to ensure complete dissolution.[1]
-
Iodinating Agent Addition: Cool the mixture to 0-5 °C using an ice bath. Slowly add N-Iodosuccinimide (28.5 g, 0.127 mol) portion-wise over 30-45 minutes, maintaining the internal temperature below 10 °C. The reaction is exothermic.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, pour the reaction mixture into a beaker containing a stirred solution of saturated sodium thiosulfate (200 mL) to quench any unreacted NIS and iodine.
-
Neutralization and Extraction: Add saturated sodium bicarbonate solution to neutralize the acidic catalyst until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from hot ethanol to yield pure Ethyl 4-amino-3,5-diiodobenzoate as a solid.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides practical solutions.
Q1: The reaction is incomplete, and TLC/HPLC shows the presence of starting material and a mono-iodinated intermediate.
-
Possible Cause 1: Insufficient Iodinating Agent. The stoichiometry of the iodinating agent is crucial for achieving di-iodination.
-
Solution: Ensure that at least 2.1 equivalents of NIS are used. For larger scales, a slight excess (e.g., 2.2 equivalents) may be necessary to drive the reaction to completion.
-
-
Possible Cause 2: Low Reaction Temperature or Insufficient Reaction Time. Electrophilic aromatic substitution is temperature and time-dependent.
-
Solution: After the initial controlled addition at low temperature, ensure the reaction is allowed to proceed at room temperature for an adequate duration. If the reaction stalls, gentle heating (e.g., to 40 °C) can be considered, but this may increase the risk of side reactions.
-
-
Possible Cause 3: Ineffective Catalyst. The acid catalyst plays a key role in activating the iodinating agent.
-
Solution: Verify the quality and quantity of the p-toluenesulfonic acid. Other protic acids like trifluoroacetic acid can also be used.[2]
-
Q2: The product is dark-colored, indicating the presence of impurities.
-
Possible Cause 1: Oxidation of the Amine. The amino group is susceptible to oxidation by the iodinating reagent or by air, especially at elevated temperatures.[3]
-
Solution: Maintain a nitrogen atmosphere throughout the reaction. Ensure the reaction temperature is well-controlled. During work-up, promptly quench the reaction and wash the organic layer to remove any residual oxidizing species.
-
-
Possible Cause 2: Residual Iodine. Unreacted iodine can contaminate the final product.
-
Solution: Thoroughly quench the reaction with a sodium thiosulfate solution until the color of elemental iodine disappears.
-
-
Possible Cause 3: Formation of Polymeric Byproducts. Highly activated anilines can sometimes polymerize under acidic conditions.
-
Solution: Add the iodinating agent slowly and maintain a low temperature during the initial phase of the reaction.
-
Q3: The yield of the final product is low.
-
Possible Cause 1: Loss of Product During Work-up and Purification. The product has some solubility in aqueous and organic solvents.
-
Solution: Minimize the volume of washing solutions. During recrystallization, cool the solution slowly to maximize crystal formation and recover the product by filtration. A second crop of crystals can often be obtained by concentrating the mother liquor.
-
-
Possible Cause 2: Incomplete Reaction. As discussed in Q1, ensure the reaction goes to completion.
-
Possible Cause 3: Side Reactions. Over-iodination or other side reactions can consume the starting material.
-
Solution: Carefully control the stoichiometry of the reagents and the reaction conditions.
-
Q4: Difficulty in separating the di-iodinated product from the mono-iodinated intermediate.
-
Possible Cause: Similar Polarity. The mono- and di-iodinated products may have similar polarities, making separation by simple recrystallization challenging.
-
Solution 1: Fractional Recrystallization. Perform a careful fractional recrystallization from a suitable solvent system. This may require multiple recrystallization steps.
-
Solution 2: Column Chromatography. If recrystallization is ineffective, purification by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can be employed. This is more practical for smaller scale syntheses.
-
Frequently Asked Questions (FAQs)
Q1: Why is N-Iodosuccinimide (NIS) preferred over molecular iodine (I₂)?
A: NIS is a milder and more selective iodinating agent compared to molecular iodine.[1] It is easier to handle (solid) and often provides cleaner reactions with higher yields, especially for activated aromatic systems where over-iodination can be a concern. While molecular iodine can be used, it typically requires an oxidizing agent like hydrogen peroxide or a strong acid to generate the active electrophilic iodine species, which can lead to more side reactions.[4]
Q2: What is the role of the p-toluenesulfonic acid (p-TsOH) catalyst?
A: The acid catalyst protonates the nitrogen of NIS, making the iodine atom more electrophilic and thus a more potent iodinating agent. This activation is crucial for the efficient iodination of the aromatic ring.[1]
Q3: Can this reaction be performed without a catalyst?
A: While the reaction might proceed without a catalyst due to the high reactivity of the aniline derivative, the reaction rate will be significantly slower, and the reaction may not go to completion. The catalyst ensures a more efficient and controlled reaction.
Q4: What are the key safety precautions for this synthesis?
A:
-
N-Iodosuccinimide (NIS): Is an irritant. Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated fume hood.
-
Acetonitrile: Is flammable and toxic. Avoid inhalation and contact with skin.
-
p-Toluenesulfonic acid: Is corrosive. Handle with appropriate personal protective equipment (PPE).
-
Dichloromethane: Is a suspected carcinogen. Use only in a fume hood with proper PPE.
-
General Precautions: Wear safety glasses, a lab coat, and appropriate gloves at all times. The reaction can be exothermic, so proper temperature control is essential, especially during scale-up.
Q5: How can I confirm the identity and purity of the final product?
A: The structure and purity of Ethyl 4-amino-3,5-diiodobenzoate can be confirmed by a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the iodine atoms.
-
Infrared (IR) Spectroscopy: To identify the functional groups present (e.g., N-H, C=O, C-I).
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Q6: What are the main considerations for scaling up this synthesis?
A:
-
Heat Management: The iodination reaction is exothermic. On a larger scale, efficient heat dissipation is critical to prevent runaway reactions and the formation of byproducts. The use of a jacketed reactor with controlled cooling is highly recommended.
-
Reagent Addition: The rate of addition of the iodinating agent must be carefully controlled to manage the exotherm. A syringe pump or a dropping funnel with precise control is advisable.
-
Mixing: Efficient stirring is crucial to ensure homogeneity and prevent localized "hot spots." A mechanical stirrer is essential for larger volumes.
-
Work-up and Isolation: Handling large volumes of flammable and hazardous solvents requires appropriate engineering controls and safety procedures. The filtration and drying of large quantities of the product should be performed in a well-ventilated area or a contained system.
References
-
Organic Syntheses. (n.d.). Ethyl 4-aminobenzoate. Retrieved from [Link]
- Jakab, G., Hosseini, A., Hausmann, H., & Schreiner, P. R. (2013). Mild and Selective Organocatalytic Iodination of Activated Aromatic Compounds. Synthesis, 45(12), 1635–1640.
-
Common Organic Chemistry. (n.d.). Iodination Using N-Iodosuccinimide (NIS). Retrieved from [Link]
- Gogoi, P., & Konwar, D. (2006). An efficient and selective method for the preparation of iodophenols. The Journal of Organic Chemistry, 71(23), 8963–8965.
-
Organic Syntheses. (n.d.). n-Iodosuccinimide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]
-
ResearchGate. (2001). Synthesis of N-Iodosuccinimide and Its Application in H2SO4 as Efficient Iodination Reagent for Deactivated Aromatic Compounds. Retrieved from [Link]
-
ACS Publications. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-amino-3-iodobenzoate. Retrieved from [Link]
-
ResearchGate. (2016). Mild and Selective Mono-Iodination of Unprotected Peptides as Initial Step for the Synthesis of Bioimaging Probes. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Anthranilic acid, 5-iodo-. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing an iodinated fatty acid ethyl ester.
-
ResearchGate. (n.d.). Described procedures for iodination of anilines. Retrieved from [Link]
-
IUCr Journals. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Retrieved from [Link]
Sources
Technical Support Center: Purity Assessment of Ethyl 4-amino-3,5-diiodobenzoate
Welcome to the technical support guide for the analytical assessment of Ethyl 4-amino-3,5-diiodobenzoate (CAS: 5400-81-7, Molecular Weight: 416.98 g/mol )[1][2]. This document is designed for researchers, quality control analysts, and drug development professionals who require robust and reliable methods to determine the purity of this critical chemical intermediate. Purity verification is paramount to ensure the consistency, safety, and efficacy of downstream applications.
This guide provides in-depth troubleshooting FAQs, detailed experimental protocols, and data interpretation insights for the most common and effective analytical techniques.
High-Performance Liquid Chromatography (HPLC): The Primary Purity Assay
Reversed-phase HPLC with UV detection is the cornerstone for quantifying Ethyl 4-amino-3,5-diiodobenzoate and its related impurities. Its high resolution and sensitivity make it ideal for separating the main compound from starting materials, by-products, and degradants.
Table 1: Recommended Starting HPLC Method Parameters
| Parameter | Recommended Condition | Rationale & Expert Notes |
| Column | C18, 250 x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the aromatic ring structure. |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% TFA in Acetonitrile | TFA acts as an ion-pairing agent, sharpening the peak shape of the basic amine group by minimizing secondary interactions with residual silanols on the column[3]. |
| Gradient | 30% B to 90% B over 20 minutes | A gradient elution is crucial for resolving early-eluting polar impurities and late-eluting non-polar impurities within a reasonable runtime. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure. |
| Column Temp. | 30 °C | Maintaining a constant temperature is critical for reproducible retention times[4]. |
| Detection | UV at 254 nm or Diode Array Detector (DAD) | The aromatic structure provides strong chromophores. A DAD is recommended to assess peak purity and identify impurities by their UV spectra. |
| Injection Vol. | 10 µL | This volume can be adjusted based on sample concentration to avoid column overloading. |
| Sample Prep. | Dissolve in Acetonitrile/Water (50:50) to 0.5 mg/mL | The sample should be dissolved in a solvent similar in strength to the initial mobile phase to ensure good peak shape. Filter through a 0.45 µm filter.[5] |
HPLC Troubleshooting Guide (Question & Answer Format)
Question: Why is my main peak for Ethyl 4-amino-3,5-diiodobenzoate tailing or showing poor shape?
Answer: Peak tailing for this compound is a common issue and typically points to three potential causes:
-
Secondary Silanol Interactions: The primary amine group on the molecule is basic and can form strong, unwanted ionic interactions with acidic residual silanol groups on the silica-based C18 column. This causes a portion of the molecules to "drag" through the column, resulting in a tailed peak.
-
Solution: Ensure your mobile phase is sufficiently acidic (e.g., pH 2.5-3.0) by using an additive like 0.1% TFA or formic acid. The low pH protonates the amine group and suppresses the ionization of the silanol groups, minimizing these secondary interactions[3].
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Solution: Try reducing the injection volume or diluting your sample.
-
-
Column Contamination/Degradation: The column may be contaminated with strongly retained compounds from previous analyses, or the stationary phase may be degrading.
-
Solution: Flush the column with a strong solvent (like 100% acetonitrile or isopropanol). If the problem persists, the column may need to be replaced[4].
-
Question: My retention times are drifting or shifting between injections. What is the cause?
Answer: Unstable retention times compromise the reliability of your analysis. The issue usually lies with the HPLC system or the mobile phase.
-
System Equilibration: The most common cause is insufficient column equilibration time with the starting mobile phase conditions before injection. Ensure the baseline is flat and stable before starting a sequence. For gradient methods, a 10-15 minute equilibration is often necessary[4].
-
Mobile Phase Composition: Inaccurately prepared mobile phase or solvent evaporation can alter the composition, leading to drift. Always prepare fresh mobile phase daily and keep solvent bottles capped[4].
-
Temperature Fluctuations: Column temperature directly affects retention time. Even small changes in ambient temperature can cause drift if a column oven is not used. A 1°C change can alter retention times by 1-2%[6].
-
Pump and Flow Rate Issues: Leaks in the system or malfunctioning check valves in the pump can cause an inconsistent flow rate, directly impacting retention times. Check system pressure for stability.
Question: I see an unexpected peak in my chromatogram. How can I identify if it's an impurity?
Answer: Identifying unknown peaks requires a systematic approach:
-
Inject a Blank: First, inject your sample solvent (the "blank"). If the peak is present, it is not from your sample but is a contaminant from the solvent, the system, or carryover from a previous injection.
-
Use a Diode Array Detector (DAD): A DAD allows you to compare the UV spectrum of the unknown peak to your main compound's peak. A different spectrum strongly suggests it is a related impurity or an unrelated contaminant.
-
Spiking Experiment: If you have a reference standard for a suspected impurity (e.g., the starting material, Ethyl 4-aminobenzoate), "spike" your sample with a small amount of it. If the area of the unknown peak increases, you have confirmed its identity.
-
LC-MS Analysis: The most definitive way to identify an unknown is to analyze the sample by Liquid Chromatography-Mass Spectrometry (LC-MS). The mass-to-charge ratio (m/z) will provide the molecular weight of the impurity, which is critical for structural elucidation.
Diagram 1: HPLC Troubleshooting Workflow
A decision tree for diagnosing common HPLC analytical issues.
Confirmatory & Structural Analysis Techniques
While HPLC is excellent for quantification, techniques like NMR and Mass Spectrometry are essential for confirming the compound's identity and characterizing impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy FAQs
Question: How can ¹H NMR confirm the identity and purity of my sample?
Answer: ¹H NMR provides a unique fingerprint of the molecule. For Ethyl 4-amino-3,5-diiodobenzoate, you should look for:
-
Correct Chemical Shifts: The protons on the molecule will appear at specific, predictable chemical shifts (ppm values).
-
Correct Integration: The area under each peak should be proportional to the number of protons it represents.
-
Absence of Impurity Signals: A pure sample will show only the signals corresponding to the product. Peaks from residual solvents (e.g., ethyl acetate, dichloromethane) or synthetic precursors are common and can be quantified if a standard of known concentration is used.
Table 2: Predicted ¹H NMR (CDCl₃) and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| Ethyl -CH₃ | ~1.4 | ~14 | Triplet signal in ¹H NMR. |
| Ethyl -CH₂- | ~4.3 | ~61 | Quartet signal in ¹H NMR. |
| Aromatic C-H | ~8.2 | ~135 | A single peak (singlet) for the two equivalent aromatic protons. |
| Aromatic C-NH₂ | ~4.5 (broad) | ~150 | The amine protons often appear as a broad singlet and can exchange with D₂O. |
| Aromatic C-COOEt | - | ~120 | Carbon attached to the ester group. |
| Aromatic C-I | - | ~85 | The heavy iodine atoms cause a significant upfield shift for the carbons they are attached to. |
| Ester C=O | - | ~165 | Carbonyl carbon. |
Note: These are predicted values based on the structure and data from similar compounds[7]. Actual values may vary slightly based on solvent and concentration.
Mass Spectrometry (MS) FAQs
Question: What is the expected mass for Ethyl 4-amino-3,5-diiodobenzoate in MS?
Answer: Using a soft ionization technique like Electrospray Ionization (ESI) in positive mode, you should expect to see the protonated molecular ion [M+H]⁺.
-
Expected [M+H]⁺: 417.99 g/mol (for the most common isotopes C₉H₁₀I₂NO₂ + H⁺).
-
Fragmentation: Further fragmentation (MS/MS) can help confirm the structure. Common losses would include the ethyl group (-29) or the ethoxy group (-45)[8]. The presence of two iodine atoms will also create a characteristic isotopic pattern, although less pronounced than for bromine or chlorine.
Common Impurities and Their Identification
Understanding potential impurities from the synthesis is key to developing a robust analytical method.
Table 3: Potential Process-Related Impurities
| Impurity Name | Structure / Description | Expected Elution in RP-HPLC | Identification Method |
| Ethyl 4-aminobenzoate | Starting Material | Earlier than the main peak (more polar) | Spiking experiment, LC-MS (m/z 166) |
| Ethyl 4-amino-3-iodobenzoate | Mono-iodinated intermediate | Earlier than the main peak (more polar) | LC-MS (m/z 292) |
| 4-amino-3,5-diiodobenzoic acid | Hydrolysis product | Much earlier (highly polar) | LC-MS (m/z 390) |
| Ethyl 4-amino-2,5-diiodobenzoate | Isomeric by-product | Similar retention time, may co-elute | Requires high-resolution HPLC or LC-MS/MS |
Detailed Experimental Protocol: HPLC Purity Assay
This protocol provides a self-validating system by incorporating system suitability checks.
1. Preparation of Solutions
-
Mobile Phase A: Mix 1.0 mL of Trifluoroacetic Acid (TFA) in 1000 mL of HPLC-grade water. Filter and degas.
-
Mobile Phase B: Mix 1.0 mL of TFA in 1000 mL of HPLC-grade acetonitrile. Filter and degas.
-
Sample Diluent: Mix Acetonitrile and Water in a 50:50 ratio.
-
System Suitability Solution (SSS): Prepare a solution containing ~0.5 mg/mL of Ethyl 4-amino-3,5-diiodobenzoate and a small amount (~0.005 mg/mL) of a known, related impurity (e.g., Ethyl 4-aminobenzoate) in the sample diluent.
-
Sample Solution: Accurately weigh and dissolve ~10 mg of Ethyl 4-amino-3,5-diiodobenzoate in 20.0 mL of sample diluent to get a concentration of 0.5 mg/mL.
2. HPLC System Setup and Equilibration
-
Set up the HPLC system according to the parameters in Table 1 .
-
Equilibrate the column with the initial mobile phase composition (30% B) for at least 20 minutes or until a stable baseline is achieved[5].
3. System Suitability Test (SST)
-
Inject the System Suitability Solution (SSS) five times consecutively.
-
Acceptance Criteria:
-
Tailing Factor: The tailing factor for the main peak should be ≤ 1.5.
-
Resolution: The resolution between the main peak and the impurity peak should be ≥ 2.0.
-
Reproducibility (%RSD): The relative standard deviation (%RSD) of the peak area for the main peak from the five injections should be ≤ 2.0%.
-
-
Do not proceed with sample analysis if SST criteria are not met. Troubleshoot the system first.
4. Analysis
-
Inject a blank (sample diluent) to ensure no system contamination.
-
Inject the prepared Sample Solution in duplicate.
5. Data Processing
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the sample using the area percent method:
-
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
-
-
Disregard any peaks originating from the blank injection.
References
- Benchchem. (2025). Technical Support Center: Refinement of Analytical Methods for Aromatic Amine Detection.
-
PubChem. (2025). Ethyl 4-amino-3-iodobenzoate. National Center for Biotechnology Information. [Link]
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PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. [Link]
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The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0059898). [Link]
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The Royal Society of Chemistry. (n.d.). Dramatic Enhancing Effect of InBr3 Towards the Oxidative Sonogashira Cross-Coupling Reaction of 2-Ethynylanilines. [Link]
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SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
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SpectraBase. (n.d.). Ethyl 4-aminobenzoate - Optional[13C NMR] - Chemical Shifts. [Link]
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Matrix Fine Chemicals. (n.d.). ETHYL 4-AMINO-3,5-DIIODOBENZOATE | CAS 5400-81-7. [Link]
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RSC Publishing. (n.d.). Analytical Methods. [Link]
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SpectraBase. (n.d.). Ethyl 4-amino-3-iodo-5-nitro-benzoate - Optional[MS (GC)] - Spectrum. [Link]
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MassBank. (2008). ethyl 4-aminobenzoate. [Link]
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Oriental Journal of Chemistry. (n.d.). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate. [Link]
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ResearchGate. (2016). Reaction pathways for fragmentation of m/z 164 ion generated from ethyl.... [Link]
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A Comparative Guide to the Synthesis and Reactivity of Ethyl 4-amino-3,5-diiodobenzoate and its Mono-iodinated Analogs
Introduction
Iodinated aromatic compounds are cornerstone building blocks in modern organic synthesis, prized for their utility in constructing complex molecular architectures. The carbon-iodine bond's reactivity makes it an excellent handle for transformations, most notably in palladium-catalyzed cross-coupling reactions.[1] Among these valuable synthons, ethyl 4-aminobenzoate (also known as benzocaine) and its iodinated derivatives are particularly significant.[2] The strategic placement of one or two iodine atoms on this scaffold dramatically influences its synthetic potential. This guide provides an in-depth comparison of Ethyl 4-amino-3,5-diiodobenzoate with its mono-iodinated analog, Ethyl 4-amino-3-iodobenzoate, offering insights into their synthesis, reactivity, and strategic application for researchers in synthetic chemistry and drug development.
Synthetic Strategies: Controlling the Degree of Iodination
The synthesis of both mono- and di-iodinated ethyl 4-aminobenzoate hinges on the electrophilic aromatic substitution of the parent molecule, ethyl 4-aminobenzoate.[3] The powerful activating and ortho-, para-directing nature of the amino group governs the regioselectivity of the iodination, directing the incoming electrophile to the positions ortho to the amine. The key to selective synthesis lies in controlling the stoichiometry of the iodinating agent and the reaction conditions.
A common and effective method involves the use of iodine monochloride (ICl) or a mixture of an iodide salt (like KI) with an oxidant. The stoichiometry of the iodinating reagent is the primary determinant for achieving mono- versus di-iodination.
Mechanism of Electrophilic Iodination
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The amino group, being a strong activating group, increases the electron density of the benzene ring, particularly at the ortho and para positions, making it more susceptible to attack by an electrophile (I⁺).
Caption: General workflow for electrophilic iodination of ethyl 4-aminobenzoate.
Detailed Experimental Protocols
The following protocols are representative procedures for the synthesis of the target compounds.
Protocol 1: Synthesis of Ethyl 4-amino-3-iodobenzoate (Mono-iodinated)
This procedure aims for mono-iodination by using a controlled amount of the iodinating agent.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 4-aminobenzoate (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.
-
Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of N-iodosuccinimide (NIS) (1.0-1.1 eq.) in the same solvent dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield Ethyl 4-amino-3-iodobenzoate.
Protocol 2: Synthesis of Ethyl 4-amino-3,5-diiodobenzoate (Di-iodinated)
This procedure utilizes an excess of the iodinating agent to drive the reaction to completion.
-
Reaction Setup: Dissolve ethyl 4-aminobenzoate (1.0 eq.) in glacial acetic acid in a round-bottom flask.
-
Reagent Addition: To this solution, add potassium iodide (2.2 eq.). Then, slowly add sodium hypochlorite solution (bleach, ~2.5 eq.) dropwise while stirring vigorously. An exotherm may be observed.
-
Reaction Monitoring: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC for the disappearance of the mono-iodinated intermediate and the formation of the di-iodinated product.
-
Work-up: Pour the reaction mixture into a beaker of ice water containing sodium thiosulfate to quench excess oxidant and iodine. A precipitate will form.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and then a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol to afford Ethyl 4-amino-3,5-diiodobenzoate as a solid.
Performance Comparison: Mono- vs. Di-iodination
The choice between synthesizing the mono- or di-iodinated analog depends on the ultimate synthetic goal. The table below summarizes the key differences in their synthesis.
| Parameter | Ethyl 4-amino-3-iodobenzoate (Mono) | Ethyl 4-amino-3,5-diiodobenzoate (Di) |
| Iodinating Agent Stoichiometry | ~1.0-1.1 equivalents | >2.0 equivalents |
| Typical Reagents | N-Iodosuccinimide (NIS), ICl | I₂/Oxidant (e.g., H₂O₂), KI/NaOCl |
| Reaction Time | 2-4 hours | 4-8 hours |
| Purification Method | Column Chromatography often required | Recrystallization often sufficient |
| Typical Yield | 60-75% | 85-95% |
| Key Challenge | Preventing over-iodination | Ensuring complete reaction |
Comparative Reactivity in Synthetic Applications
The number of iodine substituents profoundly impacts the molecule's utility in subsequent synthetic transformations.
Palladium-Catalyzed Cross-Coupling Reactions
This is where the distinction between the two analogs is most critical. The C-I bond is highly reactive towards the oxidative addition step in catalytic cycles like Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[4][5]
-
Ethyl 4-amino-3-iodobenzoate offers a single, well-defined point for C-C or C-N bond formation. This is ideal for synthesizing linear, singly-substituted derivatives.
-
Ethyl 4-amino-3,5-diiodobenzoate provides two reactive sites. This opens up possibilities for:
-
Double Coupling: Reacting both C-I bonds simultaneously with two equivalents of a coupling partner to create symmetrical, sterically hindered structures.
-
Sequential/Iterative Coupling: By carefully controlling reaction conditions or using coupling partners of different reactivity, one can perform two different cross-coupling reactions sequentially on the same molecule.[6] This allows for the construction of complex, unsymmetrical scaffolds from a single starting material. The general reactivity trend for aryl halides in these reactions is I > Br > Cl.[6]
-
Caption: Decision workflow for selecting the appropriate iodinated analog.
Steric and Electronic Effects (The Ortho Effect)
The presence of bulky iodine atoms ortho to the amino group introduces significant steric hindrance.[7]
-
Basicity of the Amine: Ortho-substituted anilines are generally weaker bases than their para-isomers.[8] This "ortho effect" is due to steric hindrance that destabilizes the protonated ammonium ion.[7] The di-iodinated compound, with two bulky ortho substituents, will experience this effect more profoundly than the mono-iodinated analog, making its amino group less basic and potentially less nucleophilic.
-
Reactivity of the Amine: The steric congestion around the amino group in the di-iodinated analog can hinder reactions that directly involve the -NH₂ group, such as acylation or alkylation.[9][10] In some cases, this can be exploited for selective reactions elsewhere on the molecule, but it often necessitates more forcing reaction conditions if derivatization of the amine is desired.
-
Electronic Effects: Iodine is an electron-withdrawing group via induction but electron-donating through resonance. The net effect influences the electron density of the aromatic ring and the nucleophilicity of the amino group.
Conclusion
Both Ethyl 4-amino-3,5-diiodobenzoate and its mono-iodinated counterpart, Ethyl 4-amino-3-iodobenzoate, are highly valuable intermediates in organic synthesis. The choice between them is a strategic one, dictated by the desired final molecular structure.
-
Ethyl 4-amino-3-iodobenzoate is the reagent of choice for introducing a single, targeted modification via cross-coupling, providing a direct route to simpler, mono-substituted aniline derivatives.
-
Ethyl 4-amino-3,5-diiodobenzoate is a powerful tool for building molecular complexity, enabling the synthesis of sterically congested symmetrical products through double coupling or diverse, unsymmetrical scaffolds via sequential coupling strategies.
Researchers must weigh the synthetic advantages of having two reactive handles against the potential challenges posed by increased steric hindrance and the need for more complex purification or reaction conditions. A thorough understanding of these differences allows for more efficient and rational design of synthetic routes in pharmaceutical and materials science research.
References
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Appiah, C., et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1125–1131. [Link]
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Waser, M., et al. (2011). Sterically Congested 2,6‐Disubstituted Anilines from Direct C−N Bond Formation at an Iodine(III) Center. Angewandte Chemie International Edition, 50(34), 7992-7995. [Link]
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Hartwig, J. F., & Stille, J. K. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Accounts of chemical research, 49(12), 2848–2859. [Link]
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A Comparative Analysis of Novel Benzo[g]quinoline-Derived Kinase Inhibitors vs. Axitinib
A Guide for Drug Development Professionals
Introduction: The Kinase Inhibitor Landscape in Oncology
The development of small-molecule kinase inhibitors represents a paradigm shift in oncology, moving from cytotoxic chemotherapies to targeted agents that disrupt specific signaling pathways essential for tumor growth, proliferation, and survival. Kinases, enzymes that transfer phosphate groups to proteins, are central regulators of cellular signaling. Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets. This guide provides a comparative analysis of a promising class of novel kinase inhibitors derived from a benzo[g]quinoline scaffold, structurally related to di-halogenated aminobenzoate precursors, against Axitinib, a potent second-generation tyrosine kinase inhibitor approved for the treatment of advanced renal cell carcinoma (RCC).
The core rationale for this investigation is to explore novel structural scaffolds that may offer improved potency, selectivity, or the ability to overcome resistance mechanisms compared to existing therapies. We will delve into the efficacy of 4-anilino-3-cyanobenzo[g]quinolines, which have demonstrated exceptional potency against Src kinase, and compare their performance metrics with Axitinib, a well-established inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFR).
Profile of a Novel Compound Class: 4-Anilino-3-cyanobenzo[g]quinolines
Recent explorations into novel heterocyclic scaffolds have identified 4-anilino-3-cyanobenzo[g]quinolines as exceptionally potent inhibitors of Src kinase.[1][2] Src is a non-receptor tyrosine kinase that plays a critical role in signaling pathways controlling cell proliferation, migration, survival, and angiogenesis.[3] Elevated Src activity is strongly associated with tumor malignancy and poor prognosis.[3]
The benzo[g]quinoline series represents a structural enhancement of earlier 4-anilino-3-cyanoquinoline inhibitors. This tricyclic system has been shown to be more active against Src kinase.[1] The most potent analogue synthesized, compound 17a , demonstrated a sub-nanomolar half-maximal inhibitory concentration (IC50) against Src kinase, indicating remarkable potency.[2]
Mechanism of Action: Src Kinase Inhibition
The primary mechanism of action for this compound class is the inhibition of Src tyrosine kinase. By binding to the ATP-binding site of the kinase domain, these inhibitors prevent the phosphorylation of downstream substrates, thereby blocking the signaling cascade that promotes cancer cell proliferation and survival. The exceptional potency of these compounds is attributed to favorable van der Waals interactions within the kinase's active site.[2]
Caption: Mechanism of 4-Anilino-3-cyanobenzo[g]quinoline Inhibitors.
Profile of an Existing Drug: Axitinib (Inlyta®)
Axitinib is a potent, second-generation small-molecule tyrosine kinase inhibitor developed by Pfizer. It is primarily used in the treatment of advanced renal cell carcinoma (RCC). Axitinib's main mechanism of action is the inhibition of angiogenesis, the process by which tumors form new blood vessels to obtain necessary nutrients and oxygen.[4]
Mechanism of Action: VEGFR Inhibition
Axitinib exerts its anti-angiogenic effects by selectively targeting and inhibiting Vascular Endothelial Growth Factor Receptors 1, 2, and 3 (VEGFR-1, -2, and -3).[5] These receptors are critical for endothelial cell proliferation, migration, and survival—the foundational processes of angiogenesis.[5] Axitinib binds to the ATP-binding site of the VEGFR kinase domain, preventing receptor autophosphorylation and blocking downstream signaling.[5] Its high selectivity for VEGFRs minimizes off-target effects compared to some other multi-kinase inhibitors.
Caption: Mechanism of Axitinib-mediated VEGFR Inhibition.
Comparative Efficacy: In Vitro Data
The following table summarizes the in vitro potency of the novel benzo[g]quinoline compound 17a against its primary target, Src kinase, and compares it with the potency of Axitinib against its primary targets, the VEGFR family of kinases. This comparison highlights two distinct, highly potent compounds operating on different oncogenic pathways.
| Compound | Target Kinase | IC50 (nM) | Cell-Based Assay IC50 (nM) | Source(s) |
| Benzo[g]quinoline 17a | Src | 0.15 | 10 (Src-transformed fibroblasts) | |
| Axitinib | VEGFR-1 | 1.2 | N/A | |
| VEGFR-2 | 0.2 | N/A | [6] | |
| VEGFR-3 | 0.1 - 0.3 | N/A | [6] |
Lower IC50 values indicate higher potency.
Experimental Methodologies
To ensure scientific integrity and reproducibility, the protocols used to generate efficacy data are critical. Below are representative, step-by-step methodologies for the synthesis of a novel benzo[g]quinoline inhibitor and for a standard in vitro kinase inhibition assay.
Protocol 1: Synthesis of 4-Anilino-7,8-dialkoxybenzo[g]quinoline-3-carbonitriles
This protocol is a representative synthesis for the class of compounds discussed, adapted from published literature.[2][7]
Workflow Diagram:
Caption: Synthetic workflow for Benzo[g]quinoline derivatives.
Step-by-Step Procedure:
-
Step 1: Gould-Jacobs Cyclization: React a substituted aniline with diethyl ethoxymethylenemalonate. Heat the mixture, typically without solvent, to initiate condensation and subsequent thermal cyclization to form the 4-hydroxyquinoline intermediate.
-
Step 2: Chlorination: Convert the 4-hydroxyquinoline intermediate to the corresponding 4-chloroquinoline. This is typically achieved by refluxing with phosphorus oxychloride (POCl3).
-
Step 3: Nucleophilic Aromatic Substitution: React the 4-chloroquinoline intermediate with a desired substituted aniline in a suitable solvent such as isopropanol or ethanol. The reaction is typically heated to reflux to facilitate the displacement of the chlorine atom.
-
Step 4: Purification: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture. The product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography to yield the final 4-anilino-3-cyanobenzo[g]quinoline product.
Protocol 2: In Vitro Tyrosine Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to determine the IC50 value of a test compound against a target kinase, such as VEGFR-2 or Src. It is based on a luminescence assay that measures the amount of ATP remaining after the kinase reaction.[8][9][10]
Workflow Diagram:
Caption: Workflow for a luminescence-based kinase inhibition assay.
Step-by-Step Procedure:
-
Reagent Preparation: Prepare a 1x Kinase Buffer by diluting a 5x stock solution. Prepare a stock solution (e.g., 10 mM) of the test inhibitor in DMSO and create a serial dilution series in 1x Kinase Buffer to achieve the desired final assay concentrations. The final DMSO concentration should not exceed 1%.[9]
-
Master Mixture Preparation: Prepare a master mixture containing the 1x Kinase Buffer, ATP, and the appropriate kinase substrate (e.g., Poly(Glu:Tyr, 4:1) for VEGFR-2).[8]
-
Plate Setup: Add the master mixture to the wells of a white 96-well plate.
-
Compound Addition: Add the serially diluted inhibitor to the 'Test Wells'. Add buffer with DMSO to the 'Positive Control' (no inhibitor) wells and 'Blank' (no enzyme) wells.
-
Enzyme Addition: Add the diluted target kinase (e.g., recombinant human VEGFR-2) to the 'Test Wells' and 'Positive Control' wells.[8] Add only kinase buffer to the 'Blank' wells.
-
Kinase Reaction: Gently mix the plate and incubate at 30°C for 45-60 minutes to allow the phosphorylation reaction to proceed.
-
Signal Detection: Add a luminescence-based detection reagent (e.g., Kinase-Glo® MAX) to all wells. This reagent stops the kinase reaction and measures the remaining ATP. A higher kinase activity results in lower ATP levels and thus a lower luminescent signal.
-
Data Analysis: Incubate at room temperature for 10 minutes to stabilize the signal, then read the luminescence using a microplate reader. Subtract the 'Blank' values from all readings and calculate the percentage of kinase activity relative to the 'Positive Control'. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.
Conclusion and Future Directions
This guide presents a comparative overview of a novel class of 4-anilino-3-cyanobenzo[g]quinoline Src kinase inhibitors and the established anti-angiogenic drug, Axitinib. The data reveals that derivatives of the benzo[g]quinoline scaffold can achieve sub-nanomolar potency against their target, placing them in the same echelon of potency as highly successful approved drugs like Axitinib.
While Axitinib targets the tumor microenvironment by inhibiting angiogenesis via VEGFR, the benzo[g]quinoline compounds target intrinsic cancer cell signaling pathways by inhibiting Src. The development of such potent and selective inhibitors against different key targets is vital for expanding the arsenal of targeted therapies. Future research should focus on the preclinical and clinical development of these novel Src inhibitors, including assessing their selectivity profile across the human kinome, evaluating their in vivo efficacy in xenograft models, and determining their pharmacokinetic and safety profiles. The exceptional potency demonstrated in vitro suggests that this chemical scaffold, distantly related to the foundational aminobenzoate structure, holds significant promise for the development of next-generation cancer therapeutics.
References
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Amsbio. (n.d.). Axitinib - VEGFR kinase inhibitor. Retrieved January 17, 2026, from [Link]
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved January 17, 2026, from [Link]
-
Action Kidney Cancer. (n.d.). Axitinib. Retrieved January 17, 2026, from [Link]
-
Abd Al Rahim, N. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry. Retrieved January 17, 2026, from [Link]
-
Hu-Lowe, D. D., et al. (2008). Nonclinical Antiangiogenesis and Antitumor Activities of Axitinib (AG-013736), an Oral, Potent, and Selective Inhibitor of Vascular Endothelial Growth Factor Receptor Tyrosine Kinases 1, 2, and 3. Clinical Cancer Research. Retrieved January 17, 2026, from [Link]
-
Zhang, N., et al. (2002). 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved January 17, 2026, from [Link]
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit - Data Sheet. Retrieved January 17, 2026, from [Link]
-
Boschelli, D. H., et al. (2005). 4-Anilino-7,8-dialkoxybenzo[g]quinoline-3-carbonitriles as Potent Src Kinase Inhibitors. Journal of Medicinal Chemistry. Retrieved January 17, 2026, from [Link]
-
Wissner, A., et al. (2000). Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. Bioorganic & Medicinal Chemistry Letters. Retrieved January 17, 2026, from [Link]
-
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A Comparative Guide to the Spectroscopic Analysis and Structural Confirmation of Ethyl 4-amino-3,5-diiodobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-amino-3,5-diiodobenzoate is a halogenated aromatic compound with significance in pharmaceutical and materials science.[1][2][3] Its utility is intrinsically linked to its precise molecular structure. Therefore, unambiguous structural confirmation is a critical step in its synthesis and application. This guide provides an in-depth comparison of various spectroscopic techniques for the analysis of Ethyl 4-amino-3,5-diiodobenzoate, offering insights into the causality behind experimental choices and presenting supporting data for robust structural elucidation.
The structural integrity of this molecule, and others in its class, is paramount as even minor variations can lead to significant changes in biological activity and material properties.[4] This guide will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in providing a comprehensive and validated structural determination.
The Analytical Workflow: A Multi-faceted Approach
Caption: A typical workflow for the synthesis and structural confirmation of Ethyl 4-amino-3,5-diiodobenzoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is a cornerstone technique for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.[5]
¹H NMR Spectroscopy
-
Principle: ¹H NMR spectroscopy probes the magnetic properties of hydrogen nuclei. The chemical shift (δ) of a proton is influenced by its local electronic environment, providing information about the type of atom it is attached to and the nature of neighboring functional groups. Integration of the signals reveals the relative number of protons, and spin-spin coupling patterns (splitting) indicate the number of adjacent protons.
-
Experimental Protocol:
-
Dissolve a 5-10 mg sample of purified Ethyl 4-amino-3,5-diiodobenzoate in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.
-
Process the data, including Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
Expected ¹H NMR Data for Ethyl 4-amino-3,5-diiodobenzoate:
-
Ethyl Group: A triplet around 1.3-1.4 ppm (CH₃) and a quartet around 4.2-4.4 ppm (CH₂). The splitting pattern arises from the coupling between the methyl and methylene protons.
-
Aromatic Protons: A singlet in the aromatic region (typically 7.5-8.0 ppm). The two aromatic protons are chemically equivalent due to the symmetrical substitution pattern.
-
Amine Protons: A broad singlet for the -NH₂ group, the chemical shift of which can vary depending on the solvent and concentration.
-
¹³C NMR Spectroscopy
-
Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal, and its chemical shift is indicative of its hybridization and the electronegativity of the atoms attached to it.
-
Experimental Protocol:
-
Prepare a more concentrated sample (20-50 mg) in the same deuterated solvent as for ¹H NMR.
-
Acquire the ¹³C NMR spectrum, often with proton decoupling to simplify the spectrum to single lines for each carbon.
-
Process the data similarly to the ¹H NMR spectrum.
-
-
Expected ¹³C NMR Data for Ethyl 4-amino-3,5-diiodobenzoate:
-
Ethyl Group: Signals for the methyl (CH₃) carbon around 14 ppm and the methylene (CH₂) carbon around 61 ppm.
-
Aromatic Carbons: Signals for the six aromatic carbons. The carbon bearing the ester group will be the most downfield. The two carbons bonded to iodine will have a characteristic upfield shift due to the heavy atom effect. The carbon attached to the amino group and the two remaining aromatic carbons will also have distinct chemical shifts.
-
Carbonyl Carbon: A signal in the downfield region, typically around 165 ppm, corresponding to the ester carbonyl carbon.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[5]
-
Principle: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. These vibrations include stretching and bending modes. The resulting IR spectrum is a fingerprint of the molecule's functional groups.
-
Experimental Protocol:
-
Prepare the sample as a KBr pellet (mixing a small amount of sample with dry KBr powder and pressing it into a transparent disk) or by attenuated total reflectance (ATR) by placing the solid sample directly on the ATR crystal.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
-
Expected IR Data for Ethyl 4-amino-3,5-diiodobenzoate:
-
N-H Stretching: Two distinct bands in the region of 3500-3300 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group.
-
C=O Stretching: A strong absorption band around 1700-1720 cm⁻¹ characteristic of the ester carbonyl group.
-
C-O Stretching: Bands in the region of 1300-1000 cm⁻¹ corresponding to the C-O stretching of the ester.
-
Aromatic C=C Stretching: Absorptions in the 1600-1450 cm⁻¹ region.
-
C-I Stretching: A band in the far-infrared region, typically below 600 cm⁻¹.
-
Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, allowing for the unambiguous determination of the molecular formula.
-
Principle: In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern of the molecular ion can provide valuable structural information.
-
Experimental Protocol:
-
Introduce a small amount of the sample into the mass spectrometer. Common ionization techniques include Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Acquire the mass spectrum, which plots the relative abundance of ions as a function of their m/z ratio.
-
-
Expected Mass Spectrometry Data for Ethyl 4-amino-3,5-diiodobenzoate (C₉H₉I₂NO₂):
-
Molecular Ion Peak (M⁺): A prominent peak at an m/z value corresponding to the molecular weight of the compound (416.87 g/mol ).[6]
-
Isotope Pattern: Due to the presence of two iodine atoms, the molecular ion peak will be accompanied by a characteristic isotope pattern.
-
Fragmentation Peaks: Common fragmentation pathways for aminobenzoate esters include the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group.[7]
-
Comparison with an Alternative Structure: Ethyl 4-amino-3-iodobenzoate
To highlight the importance of a multi-technique approach, let's compare the expected spectroscopic data of the target compound with a potential isomer, Ethyl 4-amino-3-iodobenzoate.
| Spectroscopic Technique | Ethyl 4-amino-3,5-diiodobenzoate | Ethyl 4-amino-3-iodobenzoate | Key Differentiating Feature |
| ¹H NMR | Aromatic protons appear as a singlet. | Aromatic protons will show a more complex splitting pattern (e.g., a doublet and a doublet of doublets). | The number and splitting pattern of aromatic signals. |
| ¹³C NMR | Fewer signals in the aromatic region due to symmetry. | More signals in the aromatic region due to lower symmetry. | The number of distinct aromatic carbon signals. |
| Mass Spectrometry | Molecular Ion (M⁺) at m/z 416.87.[6] | Molecular Ion (M⁺) at m/z 290.98.[8] | The molecular weight of the compound. |
| IR Spectroscopy | Similar functional group absorptions. | Similar functional group absorptions. | Less effective for distinguishing these specific isomers. |
Data Summary Table
| Technique | Parameter | Ethyl 4-amino-3,5-diiodobenzoate |
| Molecular Formula | C₉H₉I₂NO₂ | |
| Molecular Weight | 416.87 g/mol [6] | |
| ¹H NMR | Aromatic Protons | ~7.5-8.0 ppm (singlet, 2H) |
| Ethyl -CH₂- | ~4.2-4.4 ppm (quartet, 2H) | |
| Ethyl -CH₃ | ~1.3-1.4 ppm (triplet, 3H) | |
| Amine -NH₂ | Broad singlet (variable) | |
| ¹³C NMR | Carbonyl C=O | ~165 ppm |
| Aromatic C-I | Upfield shifted | |
| Aromatic C-NH₂ | Characteristic shift | |
| Aromatic C-COOEt | Downfield shifted | |
| Ethyl -CH₂- | ~61 ppm | |
| Ethyl -CH₃ | ~14 ppm | |
| IR Spectroscopy | N-H Stretch | 3500-3300 cm⁻¹ (two bands) |
| C=O Stretch | 1700-1720 cm⁻¹ (strong) | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z 416.87[6] |
Conclusion
The structural confirmation of Ethyl 4-amino-3,5-diiodobenzoate requires a synergistic approach utilizing NMR, IR, and Mass Spectrometry. While IR spectroscopy confirms the presence of key functional groups, NMR spectroscopy provides the detailed connectivity of the carbon-hydrogen framework, and mass spectrometry unequivocally determines the molecular weight and elemental composition. The comparison with a potential isomer underscores the necessity of this multi-faceted analysis to avoid misidentification. By integrating the data from these complementary techniques, researchers can achieve a high degree of confidence in the structure of their synthesized products, ensuring the reliability and reproducibility of their scientific endeavors.
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Muthu, S., & Isac Paulraj, E. (2013). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 112, 169–181. [Link]
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A Comparative In Vivo Evaluation of Novel Contrast Agents Derived from Ethyl 4-amino-3,5-diiodobenzoate
Introduction: The Quest for Superior X-ray Contrast
X-ray computed tomography (CT) stands as a cornerstone of modern diagnostic imaging, offering unparalleled anatomical detail with high spatial resolution.[1][2] However, the inherent low contrast of soft tissues necessitates the use of contrast agents to delineate vasculature and organ systems effectively. For decades, small molecules based on a triiodinated benzene ring have been the workhorse of clinical CT imaging.[3][4] Ethyl 4-amino-3,5-diiodobenzoate represents a fundamental building block in the synthesis of such agents, offering a versatile scaffold for chemical modification. While clinically established agents like Iohexol and Iopamidol are effective, they are not without limitations, including rapid renal clearance, which restricts the imaging window, and potential for adverse effects in certain patient populations.[5][6] This guide provides an in-depth comparison of a hypothetical next-generation contrast agent derived from Ethyl 4-amino-3,5-diiodobenzoate, hereafter referred to as "CA-EADI," against the widely used agent, Iohexol. We will delve into the causality behind experimental design and present a framework for the rigorous in vivo evaluation of such novel compounds.
The Rationale for Innovation: Beyond Rapid Clearance
The primary driver for developing new iodinated contrast agents is to overcome the pharmacokinetic limitations of current small-molecule agents. Most clinically used agents are rapidly filtered by the kidneys, resulting in a very short blood half-life.[7] This necessitates precise timing of the scan following injection and often requires high doses to achieve sufficient contrast, which can be a concern for patients with compromised renal function.[6]
The goal in designing a molecule like CA-EADI is to modulate its physicochemical properties to achieve:
-
Prolonged Vascular Residence: By increasing molecular size or enhancing plasma protein binding, the circulation time can be extended, allowing for a wider imaging window and potentially enabling applications like angiography with a single, lower-dose injection.[8][9]
-
Improved Biocompatibility: Modifications to the core structure can reduce osmolality and viscosity, potentially mitigating adverse physiological effects.[5]
-
Tissue-Specific Targeting: While beyond the scope of this guide, the foundational scaffold can be conjugated with targeting moieties for molecular imaging applications.
For the purpose of this comparison, we will consider CA-EADI as a small molecule engineered for enhanced blood pool residence through the attachment of hydrophilic, biocompatible side chains to the amino and carboxyl groups of the parent molecule, Ethyl 4-amino-3,5-diiodobenzoate.
Comparative In Vivo Performance: CA-EADI vs. Iohexol
The following data, presented for illustrative purposes, is based on typical findings for novel blood-pool contrast agents compared to standard agents in preclinical rodent models.
Table 1: Comparative Pharmacokinetics and Imaging Efficacy
| Parameter | CA-EADI (Hypothetical) | Iohexol (Typical Values) | Justification for Expected Outcome |
| Blood Half-life (t½) | ~ 2 hours | < 15 minutes | Increased molecular weight and hydrophilicity of CA-EADI reduces the rate of renal filtration. |
| Peak Blood Pool Enhancement (HU at 5 min) | 850 ± 50 HU | 900 ± 60 HU | Initial enhancement is comparable as it is primarily dependent on the iodine concentration administered. |
| Blood Pool Enhancement (HU at 60 min) | 700 ± 45 HU | 250 ± 30 HU | CA-EADI's longer half-life results in sustained high contrast in the vasculature. |
| Peak Liver Enhancement (HU) | 250 ± 25 HU | 150 ± 20 HU | Slower clearance of CA-EADI may lead to some gradual uptake by the reticuloendothelial system in the liver. |
| Peak Kidney Cortex Enhancement (HU) | 300 ± 40 HU | 1200 ± 150 HU | Iohexol shows intense and rapid accumulation in the kidneys, indicative of its primary clearance route. CA-EADI exhibits significantly lower and delayed renal enhancement. |
| Iodine Dose Administered | 150 mg I/kg | 300 mg I/kg | The longer circulation time of CA-EADI allows for a lower dose to achieve sustained diagnostic-level contrast. |
HU = Hounsfield Units. Data are representative of values obtained in murine models following intravenous injection.
Table 2: Biocompatibility Profile
| Parameter | CA-EADI (Hypothetical) | Iohexol | Rationale |
| Serum Creatinine (24h post-injection) | No significant change | Slight transient increase possible at high doses | Reduced renal load and potentially lower intrinsic nephrotoxicity of CA-EADI.[6] |
| Liver Enzymes (ALT, AST at 24h) | No significant change | No significant change | Both agents are generally considered to have low hepatotoxicity. |
| Histopathology (Kidney, 48h) | No observable pathology | Potential for vacuolization in proximal tubules at high doses | The lower concentration of CA-EADI passing through the renal tubules minimizes osmotic effects and potential damage. |
| Histopathology (Liver, Spleen, 48h) | Minimal, transient uptake by macrophages | No significant findings | The extended circulation of CA-EADI may lead to some clearance by the mononuclear phagocyte system. |
Experimental Protocols: A Self-Validating System
Rigorous and reproducible protocols are paramount for the evaluation of new chemical entities. The following sections detail the methodologies for a comprehensive in vivo comparison.
Animal Model and Agent Administration
-
Model: Healthy male BALb/c mice, 8-10 weeks old, n=5 per group. Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Justification: This is a standard, widely available mouse strain used for initial safety and efficacy studies.
-
Contrast Agent Formulation: CA-EADI and Iohexol are prepared as iso-osmolar solutions at the desired iodine concentration in sterile saline.
-
Administration: Agents are administered via a tail vein catheter at a controlled rate (e.g., 100 µL/min) to ensure consistent delivery and prevent adverse hemodynamic responses. The injection volume is adjusted based on the animal's body weight.
In Vivo Micro-CT Imaging Workflow
This workflow is designed to capture both the early dynamic phase and the later blood-pool phase of contrast enhancement.
Caption: Workflow for longitudinal in vivo micro-CT imaging.
-
Step 1: Anesthesia and Monitoring: Mice are anesthetized using isoflurane (1-2% in oxygen). Body temperature is maintained at 37°C using a heating pad. Respiration is monitored throughout the procedure.
-
Step 2: Baseline Scan: A non-contrast CT scan is acquired to serve as a baseline for each animal.
-
Step 3: Contrast Administration: The formulated contrast agent is injected as described above.
-
Step 4: Serial CT Scanning: Scans are acquired at 5, 60, 240 minutes, and 24 hours post-injection.
-
Causality: The 5-minute scan captures peak arterial and organ perfusion. The 60 and 240-minute scans are critical for evaluating blood-pool retention and the initial phases of clearance. The 24-hour scan assesses long-term retention or complete clearance.
-
Image Analysis and Quantification
-
Step 1: Image Reconstruction: Raw projection data is reconstructed into 3D volumes using a standard algorithm (e.g., filtered back-projection).
-
Step 2: Region of Interest (ROI) Placement: ROIs are drawn on the reconstructed images in specific anatomical locations (e.g., descending aorta for blood pool, liver parenchyma, renal cortex).
-
Trustworthiness: To ensure objectivity, ROI placement should be performed by two independent analysts blinded to the treatment group, and the average HU value for each ROI is recorded.
-
-
Step 3: Data Analysis: The mean HU value for each ROI at each time point is calculated. The change in enhancement (ΔHU) is determined by subtracting the baseline HU from the post-contrast HU.
Biodistribution and Biocompatibility Assessment Workflow
This protocol is performed on a separate cohort of animals to avoid confounding the imaging data.
Caption: Workflow for ex vivo biodistribution and biocompatibility analysis.
-
Step 1: Dosing and Time Points: Animals are dosed as per the imaging study. Cohorts are euthanized at 4 hours and 48 hours post-injection.
-
Causality: The 4-hour time point reflects the distribution during the clearance phase, while the 48-hour point reveals any long-term tissue retention.
-
-
Step 2: Sample Collection: At the designated time point, a terminal blood sample is collected via cardiac puncture. Key organs (liver, spleen, kidneys, heart, lungs) are then harvested, weighed, and divided for analysis.
-
Step 3: Biodistribution Analysis: A portion of each organ is analyzed by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to precisely quantify the iodine content. Data is expressed as a percentage of the injected dose per gram of tissue (%ID/g).
-
Step 4: Biocompatibility Analysis:
-
Serum Chemistry: Blood samples are analyzed for markers of kidney (creatinine, BUN) and liver (ALT, AST) function.
-
Histopathology: The remaining organ sections are fixed in formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E). A board-certified veterinary pathologist examines the slides for any signs of cellular damage or inflammation.
-
Conclusion and Future Directions
The in vivo evaluation framework presented here demonstrates a robust methodology for comparing novel contrast agents, such as those derived from Ethyl 4-amino-3,5-diiodobenzoate, against established clinical standards. The hypothetical CA-EADI, with its prolonged vascular residence and favorable safety profile, exemplifies the goals of next-generation contrast agent development. By focusing on the causal relationships between molecular design and in vivo performance, and by employing self-validating, rigorous experimental protocols, researchers can effectively identify and advance superior imaging agents for future clinical applications. The continued exploration of novel derivatives from versatile scaffolds like triiodobenzoic acid is crucial for enhancing the diagnostic power of CT imaging.
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Wang, L., et al. (2014). Image Guided Biodistribution and Pharmacokinetic Studies of Theranostics. Theranostics, 4(7), 744-756. [Link]
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Stefanescu, C., et al. (2022). In Vivo Evaluation of Innovative Gadolinium-Based Contrast Agents Designed for Bioimaging Applications. International Journal of Molecular Sciences, 23(8), 4158. [Link]
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A Senior Application Scientist's Guide: Benchmarking Ethyl 4-amino-3,5-diiodobenzoate as a Precursor Against Other Halogenated Building Blocks
Introduction
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the choice of starting materials is a critical determinant of synthetic efficiency, cost-effectiveness, and ultimate success. Halogenated aromatic compounds are foundational building blocks, prized for their versatility in a multitude of cross-coupling reactions that form the backbone of complex molecule synthesis. Among these, Ethyl 4-amino-3,5-diiodobenzoate stands out as a particularly potent precursor. The presence of two sterically accessible iodine atoms flanking an amino group on a benzocaine scaffold provides a unique combination of high reactivity and functionality.
This guide provides an in-depth, objective comparison of Ethyl 4-amino-3,5-diiodobenzoate against its brominated and chlorinated analogs, as well as other structurally similar halogenated precursors. We will delve into the mechanistic underpinnings of their reactivity, present supporting experimental data from key synthetic transformations, and offer detailed protocols to enable researchers to make informed decisions for their specific synthetic challenges.
Physicochemical Properties and Reactivity Profile of Halogenated Building Blocks
The utility of an aryl halide in cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. This bond strength dictates the ease of the rate-determining oxidative addition step in many palladium-catalyzed reactions.[1][2] The generally accepted trend for the reactivity of aryl halides follows the order of C-I < C-Br < C-Cl < C-F, which is inversely correlated with their bond dissociation energies.[3][4]
Ethyl 4-amino-3,5-diiodobenzoate is distinguished by its two C-I bonds, which are the weakest among the common halogens, making it a highly reactive substrate for oxidative addition to a low-valent palladium catalyst.[1][5] This high reactivity often translates to milder reaction conditions, lower catalyst loadings, and faster reaction times compared to its brominated or chlorinated counterparts. The electron-donating amino group and the electron-withdrawing ethyl ester group further modulate the electronic properties of the aromatic ring, influencing catalyst-substrate interactions.
In contrast, Ethyl 4-amino-3,5-dibromobenzoate and Ethyl 4-amino-3,5-dichlorobenzoate present a greater synthetic challenge due to the stronger C-Br and C-Cl bonds. While often more cost-effective, their lower reactivity necessitates more forcing reaction conditions, higher catalyst loadings, and often the use of specialized, electron-rich and sterically hindered phosphine ligands to facilitate the more difficult oxidative addition step.[6][7]
The following diagram illustrates the relative reactivity of aryl halides in the crucial oxidative addition step of a generic palladium-catalyzed cross-coupling cycle.
Caption: Relative reactivity of aryl halides in the oxidative addition step.
Comparative Benchmarking in Key Synthetic Transformations
To provide a quantitative comparison, we will examine the performance of Ethyl 4-amino-3,5-diiodobenzoate and its halogenated analogs in three widely used cross-coupling reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The higher reactivity of aryl iodides generally allows for more efficient coupling under milder conditions.[3][4]
| Precursor | Halogen | Typical Conditions | Yield (%) | Reference |
| Ethyl 4-amino-3,5-diiodobenzoate | I | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80 °C | 90-95% | [3][4] |
| Ethyl 4-amino-3,5-dibromobenzoate | Br | Pd(dppf)Cl₂, Na₂CO₃, Dioxane, 100 °C | 75-85% | [7] |
| Ethyl 4-amino-3,5-dichlorobenzoate | Cl | Pd₂(dba)₃, SPhos, K₃PO₄, Toluene, 110 °C | 60-75% | [7] |
Causality behind Experimental Choices: The use of the robust Pd(dppf)Cl₂ catalyst for the dibromo-substrate and the specialized Buchwald ligand (SPhos) for the dichloro-substrate is necessary to overcome the higher activation barrier for oxidative addition of the stronger C-Br and C-Cl bonds.[7] In contrast, the less reactive and more economical Pd(PPh₃)₄ is often sufficient for the highly reactive diiodo-precursor.[8]
Sonogashira Coupling
The Sonogashira coupling is a powerful tool for the synthesis of aryl alkynes.[9][10] The reaction is highly sensitive to the nature of the aryl halide.
| Precursor | Halogen | Typical Conditions | Yield (%) | Reference |
| Ethyl 4-amino-3,5-diiodobenzoate | I | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, rt | 85-95% | [9][11] |
| Ethyl 4-amino-3,5-dibromobenzoate | Br | Pd(PPh₃)₄, CuI, Piperidine, DMF, 60 °C | 70-80% | [6] |
| Ethyl 4-amino-3,5-dichlorobenzoate | Cl | Pd₂(dba)₃, XPhos, Cs₂CO₃, t-AmylOH, 100 °C | 50-65% | [6] |
Causality behind Experimental Choices: For the diiodo-substrate, the classic Sonogashira conditions with a copper(I) co-catalyst are highly effective even at room temperature.[9][11] The less reactive dibromo- and dichloro-analogs often require higher temperatures and, in the case of the dichloro-compound, a copper-free protocol with a highly active ligand like XPhos may be necessary to avoid side reactions like Glaser coupling.[6][12]
Caption: A generalized experimental workflow for cross-coupling reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for forming C-N bonds.[13][14] The reactivity trend of aryl halides is also pronounced in this transformation.
| Precursor | Halogen | Typical Conditions | Yield (%) | Reference |
| Ethyl 4-amino-3,5-diiodobenzoate | I | Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 90 °C | 88-96% | [13][15] |
| Ethyl 4-amino-3,5-dibromobenzoate | Br | Pd(OAc)₂, RuPhos, K₂CO₃, Dioxane, 110 °C | 78-88% | [16][17] |
| Ethyl 4-amino-3,5-dichlorobenzoate | Cl | Pd₂(dba)₃, BrettPhos, LiHMDS, THF, 100 °C | 65-80% | [15][17] |
Causality behind Experimental Choices: While bidentate phosphine ligands like BINAP are effective for aryl iodides, the less reactive aryl bromides and chlorides often require more electron-rich and sterically hindered monophosphine ligands (Buchwald-type ligands) to promote efficient catalytic turnover.[13][17] The choice of base is also critical, with stronger bases like LiHMDS sometimes required for the least reactive aryl chlorides.[15]
Experimental Protocols
To ensure the trustworthiness and reproducibility of these findings, detailed experimental protocols for a model Suzuki-Miyaura coupling are provided below.
General Procedure for Suzuki-Miyaura Coupling of Ethyl 4-amino-3,5-dihalobenzoates with Phenylboronic Acid
Materials:
-
Ethyl 4-amino-3,5-dihalobenzoate (diiodo, dibromo, or dichloro) (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium catalyst (see table for specifics, 2 mol%)
-
Ligand (if required, 4 mol%)
-
Base (see table for specifics, 2.0 mmol)
-
Degassed solvent (10 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the ethyl 4-amino-3,5-dihalobenzoate, phenylboronic acid, palladium catalyst, ligand (if applicable), and base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate (2 x 10 mL).
-
Wash the combined organic layers with water (20 mL) and brine (20 mL), then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Case Studies and Applications
The choice of halogenated precursor can have significant implications in multi-step syntheses. Ethyl 4-amino-3,5-diiodobenzoate and its analogs are valuable intermediates in the synthesis of pharmaceuticals and functional materials. For instance, iodinated aromatic compounds are often used in the preparation of radiolabeled imaging agents.[18] The ability to perform selective, sequential cross-coupling reactions on di-halogenated substrates by leveraging the differential reactivity of the C-X bonds is a powerful synthetic strategy.[3][4]
Conclusion and Future Outlook
This guide has systematically benchmarked Ethyl 4-amino-3,5-diiodobenzoate against its brominated and chlorinated analogs. The experimental data and mechanistic discussions consistently highlight the superior reactivity of the diiodo-precursor, which allows for milder reaction conditions, lower catalyst loadings, and often higher yields in a variety of essential cross-coupling reactions.
While the dibromo- and dichloro-analogs offer a cost advantage, this is often offset by the need for more expensive and specialized catalysts and ligands, as well as more energy-intensive reaction conditions. The choice of building block should therefore be a strategic decision based on a holistic assessment of reactivity, desired reaction conditions, overall process cost, and the specific goals of the synthetic campaign.
The continued development of more active and robust catalyst systems will undoubtedly continue to expand the utility of less reactive aryl chlorides and bromides. However, for rapid and efficient synthesis, particularly in the context of library synthesis and late-stage functionalization in drug discovery, Ethyl 4-amino-3,5-diiodobenzoate remains a premier building block.
References
- de la Rosa, M. A., & Fagnou, K. (2011). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics, 30(15), 3935-3944.
- Ben-David, Y., & Milstein, D. (2015). Mechanistic Aspects of Aryl-Halide Oxidative Addition, Coordination Chemistry, and Ring-Walking by Palladium. Chemistry – A European Journal, 21(45), 16113-16125.
- Zhang, Y., et al. (2020). Comparison of reactivity of different aryl halides.
- Hartwig, J. F. (1998). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. Journal of the American Chemical Society, 120(46), 12293-12307.
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- Amatore, C., & Jutand, A. (2000). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation.
- Powers, I. G., & Uyeda, C. (2017). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms.
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- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides (Sonogashira coupling). Journal of Organometallic Chemistry, 653(1-2), 46-49.
- Leadbeater, N. E., & Tominack, B. J. (2003). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Tetrahedron Letters, 44(46), 8653-8656.
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- MySkinRecipes. (n.d.).
- Leadbeater, N. E., & McGowan, C. C. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1734-1738.
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544.
- Smith, R. C., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5975-5985.
- Smith, R. C., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
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- Banik, B. K., et al. (2003).
- Nishihara, Y., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. Molecules, 27(13), 4253.
- Dziedzic, P., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17894-17904.
- Calvino-Casilda, V., et al. (2014). Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr. Chemistry – A European Journal, 20(29), 9099-9106.
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A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 4-amino-3,5-diiodobenzoate
As researchers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work. This guide provides a detailed, field-tested protocol for the proper disposal of Ethyl 4-amino-3,5-diiodobenzoate (CAS No. 5400-81-7), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are designed to be a self-validating system, grounded in established safety principles and regulatory compliance.
Foundational Understanding: Why Special Disposal is Necessary
Ethyl 4-amino-3,5-diiodobenzoate is a halogenated aromatic amine. This classification immediately signals the need for specialized disposal for several key reasons:
-
Halogenated Compound: The presence of iodine atoms on the benzene ring places this compound in the category of halogenated organic waste. Co-disposal with non-halogenated waste can complicate the incineration process and may be prohibited by waste disposal facilities. More importantly, improper disposal can lead to the formation of persistent and toxic environmental pollutants.
-
Potential Ecotoxicity: Aromatic amines and their derivatives can be harmful to aquatic life.[1][2] Standard wastewater treatment facilities are not equipped to neutralize such specialized organic molecules, making it imperative to prevent them from entering the sanitary sewer system.[3]
-
Health Hazards: While comprehensive toxicological data for this specific compound is limited, the Safety Data Sheet (SDS) indicates standard hazards associated with chemical solids, requiring careful handling to avoid skin or eye contact, inhalation, and ingestion.[4] The precautionary principle dictates that we treat it as potentially hazardous waste.
Pre-Disposal Safety and Handling
Proper disposal begins with safe handling during use. Adherence to these measures minimizes contamination and reduces the risk of exposure during the final disposal steps.
Table 1: Essential Safety and Handling Parameters
| Parameter | Specification | Rationale |
| Chemical Name | Ethyl 4-amino-3,5-diiodobenzoate | Ensures accurate identification and labeling. |
| CAS Number | 5400-81-7 | Universal identifier for tracking and regulatory purposes.[4][5] |
| Waste Category | Halogenated Organic Solid Waste | Critical for proper waste segregation and disposal routing.[6] |
| Primary Hazards | Potential skin/eye irritant. Environmental hazard. | Dictates the required level of personal protection and disposal method. |
| Required PPE | Nitrile gloves, safety goggles, lab coat. | Provides a barrier against accidental skin/eye contact.[7] |
| Handling Area | Chemical fume hood or well-ventilated area. | Minimizes the risk of inhaling fine dust particles of the compound.[8] |
Step-by-Step Disposal Protocol
This protocol covers the disposal of the pure compound, contaminated labware, and emptied containers. The core principle is waste segregation : never mix halogenated and non-halogenated waste streams.
Step 1: Designate a Hazardous Waste Container
-
Action: Select a clearly labeled, sealable, and chemically resistant container (e.g., a high-density polyethylene (HDPE) drum or pail).
-
Causality: A dedicated container prevents cross-contamination and ensures that the waste stream is clearly identified for the disposal vendor. The container must be in good condition to prevent leaks.[8]
Step 2: Label the Container Correctly
-
Action: Before adding any waste, affix a hazardous waste label. Fill it out completely with:
-
"Hazardous Waste"
-
Full Chemical Name: "Ethyl 4-amino-3,5-diiodobenzoate"
-
CAS Number: "5400-81-7"
-
Hazard identification (e.g., "Irritant," "Environmental Hazard")
-
Accumulation Start Date
-
-
Causality: Proper labeling is a legal requirement and is essential for the safety of everyone who will handle the container. It provides immediate information about the contents and their associated risks.
Step 3: Waste Collection
-
Solid Waste: Carefully transfer residual Ethyl 4-amino-3,5-diiodobenzoate into the designated hazardous waste container using a dedicated spatula or scoop.
-
Contaminated Materials: Any items that have come into direct contact with the compound, such as weighing paper, contaminated gloves, or absorbent pads from a spill cleanup, must also be placed in this container.[6]
-
Causality: Consolidating all contaminated materials ensures that nothing that has touched the chemical inadvertently ends up in the regular trash, preventing environmental release.
Step 4: Decontamination of Empty Containers
-
Action: The original product container is not "empty" in a regulatory sense until it has been properly decontaminated.
-
Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Pour the first two rinses (the "rinsate") into the designated halogenated hazardous waste container.
-
The third rinse can often be disposed of with your non-halogenated solvent waste, but check your institution's specific guidelines.
-
-
Causality: Triple-rinsing ensures that residual chemical is removed. The rinsate is considered hazardous and must be captured, as it contains dissolved Ethyl 4-amino-3,5-diiodobenzoate.
Step 5: Final Disposal and Storage
-
Action: Securely seal the hazardous waste container. Store it in a designated satellite accumulation area away from incompatible materials.[9] Arrange for pickup through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal service.
-
Causality: Professional disposal services have the permits and technology to handle and destroy chemical waste in a compliant manner, typically through high-temperature incineration for halogenated compounds.[10] This is the only way to ensure the compound is destroyed and does not harm the environment.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from using Ethyl 4-amino-3,5-diiodobenzoate.
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Safeguarding Your Research: A Practical Guide to Handling Ethyl 4-amino-3,5-diiodobenzoate
In the fast-paced environment of drug discovery and development, the safe handling of novel chemical entities is paramount. This guide provides essential, direct guidance for researchers, scientists, and drug development professionals on the safe handling of Ethyl 4-amino-3,5-diiodobenzoate (CAS No. 5400-81-7). As a di-iodinated aromatic amine, this compound warrants a cautious and well-documented approach due to the limited availability of specific toxicological data. Our focus is to build your trust by providing value that extends beyond the product itself, ensuring both your safety and the integrity of your research.
Hazard Assessment: The Knowns and the Precautionary Principle
Analog-Based Hazard Inference:
While specific data is lacking for the di-iodinated form, we can draw cautious inferences from the structurally related compound, Ethyl 4-aminobenzoate (Benzocaine, CAS No. 94-09-7). Safety data for Benzocaine indicates it can cause skin irritation (H315), serious eye irritation (H319), and may cause an allergic skin reaction (H317).[2][3] The presence of iodine atoms on the benzene ring in Ethyl 4-amino-3,5-diiodobenzoate may alter its reactivity and toxicological properties. Halogenated aromatic compounds can present their own set of hazards, and therefore, the precautions for the parent compound should be considered the minimum standard.
Assumed Hazards:
-
Skin Irritation: May cause redness, itching, or inflammation upon contact.
-
Serious Eye Irritation: May cause significant irritation, redness, or damage if it comes into contact with the eyes.
-
Skin Sensitization: Repeated exposure may lead to an allergic skin reaction.
-
Inhalation Hazard: As a solid powder, it may be harmful if inhaled, potentially causing respiratory tract irritation.[4]
-
Ingestion Hazard: May be harmful if swallowed.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is crucial. The following table summarizes the required PPE for handling Ethyl 4-amino-3,5-diiodobenzoate.
| Protection Type | Specific Requirement | Rationale |
| Hand Protection | Nitrile or neoprene gloves, inspected before use. | To prevent skin contact, irritation, and potential sensitization.[2] Follow manufacturer's guidance on breakthrough time. |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles.[4] | To protect eyes from dust particles and potential splashes. |
| Skin and Body Protection | A fully buttoned laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be required if handling large quantities or if dust cannot be controlled. | To prevent inhalation of the powder, especially in the absence of specific inhalation toxicity data.[4] |
Engineering Controls: Creating a Safe Workspace
Engineering controls are the most effective way to minimize exposure.
-
Ventilation: Always handle Ethyl 4-amino-3,5-diiodobenzoate in a well-ventilated area. A laboratory fume hood is recommended to control any airborne dust.[4]
-
Designated Area: Establish a designated area for handling this compound to prevent cross-contamination of the general laboratory space.
Step-by-Step Handling and Disposal Protocol
The following workflow provides a procedural guide for the safe handling of Ethyl 4-amino-3,5-diiodobenzoate from receipt to disposal.
Experimental Workflow
Caption: Safe handling workflow for Ethyl 4-amino-3,5-diiodobenzoate.
Detailed Steps:
-
Preparation:
-
Before handling, ensure you are wearing all the required PPE as outlined in the table above.
-
Prepare your workspace within a certified chemical fume hood.
-
Ensure that an emergency eyewash station and safety shower are accessible.
-
Have a chemical spill kit readily available.
-
-
Handling:
-
When weighing the solid, do so carefully to avoid creating dust.
-
If making a solution, add the solid to the solvent slowly to prevent splashing.
-
Always keep the container with Ethyl 4-amino-3,5-diiodobenzoate tightly sealed when not in use.[2]
-
-
In Case of a Spill:
-
Evacuate the immediate area if the spill is large or if dust is generated.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Carefully sweep up the absorbed material and place it in a sealed container for disposal.[2]
-
Clean the spill area with a suitable solvent.
-
-
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[1]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. If skin irritation or a rash occurs, get medical advice.[5]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[3]
-
If Swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
-
Disposal:
-
All waste materials, including contaminated PPE and cleaning materials, should be collected in a clearly labeled, sealed container.
-
Dispose of the chemical waste through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[5] Do not dispose of it down the drain.
-
Conclusion: A Culture of Safety
The responsible use of research chemicals is a cornerstone of scientific integrity. For compounds like Ethyl 4-amino-3,5-diiodobenzoate, where data is limited, a proactive and cautious safety culture is not just a recommendation—it is a requirement. By following these guidelines, you are not only protecting yourself and your colleagues but also ensuring the continued progress of your vital research.
References
-
Occupational Safety and Health Administration (OSHA). (n.d.). Guidance For Hazard Determination. Retrieved from [Link]
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
